Trimethylsilyl triflate
Description
Structure
3D Structure
Properties
IUPAC Name |
trimethylsilyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F3O3SSi/c1-12(2,3)10-11(8,9)4(5,6)7/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVLMFQEYACZNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F3O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067325 | |
| Record name | Methanesulfonic acid, trifluoro-, trimethylsilyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27607-77-8 | |
| Record name | Trimethylsilyl triflate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27607-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilyl triflate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027607778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, trimethylsilyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanesulfonic acid, trifluoro-, trimethylsilyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl trifluoromethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TRIMETHYLSILYL TRIFLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z84V0CBH9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Trimethylsilyl Triflate for Researchers, Scientists, and Drug Development Professionals
An authoritative overview of Trimethylsilyl (B98337) Triflate (TMSOTf), detailing its chemical properties, synthesis, and extensive applications in modern organic synthesis, with a particular focus on its role in drug discovery and development.
Introduction
Trimethylsilyl trifluoromethanesulfonate (B1224126), commonly abbreviated as TMSOTf, is a powerful and versatile reagent in organic chemistry.[1] With the chemical formula C₄H₉F₃O₃SSi, it is an organosilicon compound that functions as a potent silylating agent and a strong Lewis acid catalyst.[2] Its high reactivity and broad utility have established it as an indispensable tool in academic and industrial laboratories for a wide range of chemical transformations, including the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2] This guide provides a comprehensive technical overview of TMSOTf, including its physicochemical properties, synthesis, reaction mechanisms, and key applications, supported by experimental protocols and quantitative data.
Physicochemical and Safety Data
TMSOTf is a colorless to light brown, fuming liquid that is highly sensitive to moisture.[3] It is crucial to handle this reagent under anhydrous conditions to prevent its rapid hydrolysis. The following tables summarize its key physical properties and safety information.
Table 1: Physical and Chemical Properties of Trimethylsilyl Triflate
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉F₃O₃SSi | [3] |
| Molecular Weight | 222.26 g/mol | [3] |
| Boiling Point | 77 °C @ 80 mmHg | [3] |
| Density | 1.228 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.36 | [3] |
| Flash Point | 25 °C (77 °F) | [4] |
| Solubility | Soluble in aliphatic and aromatic hydrocarbons, haloalkanes, and ethers. | |
| Water Solubility | Reacts violently with water. | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Peaks/Signals | Reference(s) |
| ¹H NMR | 0.29 ppm (s, 9H) | [5] |
| ¹³C NMR | Data available | [1] |
| ²⁹Si NMR | Data available | |
| IR (Infrared) Spectroscopy | Data available | [1] |
| Mass Spectrometry | Data available |
Safety and Handling:
This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood. It is a flammable liquid and vapor, and it causes severe skin burns and eye damage.[4] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory when working with this reagent. It should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.
Synthesis of this compound
A common and practical method for the preparation of this compound involves the reaction of anhydrous trifluoromethanesulfonic acid with anhydrous trimethylchlorosilane.[5] This method is advantageous as it avoids significant side reactions and allows for the synthesis of high-purity TMSOTf.[5]
Experimental Protocol: Synthesis from Trifluoromethanesulfonic Acid and Trimethylchlorosilane
Materials:
-
Anhydrous trifluoromethanesulfonic acid
-
Anhydrous trimethylchlorosilane
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., three-necked round-bottom flask) equipped with a stirrer and dropping funnel
Procedure:
-
In a reaction vessel under an inert gas atmosphere, add anhydrous trifluoromethanesulfonic acid and anhydrous trimethylchlorosilane. The molar ratio of trifluoromethanesulfonic acid to trimethylchlorosilane is typically between 1:1 and 1:1.5.[5]
-
Stir the reaction mixture at a temperature between 10 °C and 30 °C for 12 hours.[5]
-
After the reaction is complete, perform a reduced-pressure distillation for 1-2 hours.[5]
-
Collect the fraction distilling at 125-135 °C, which is the this compound product.[5]
This method can yield a product with a purity of up to 99.9% and a yield of up to 97.8%.[5]
Mechanism of Action
The remarkable reactivity of TMSOTf stems from its dual functionality as a potent silylating agent and a strong Lewis acid.[1] The trifluoromethanesulfonate (triflate) group is an excellent leaving group, which makes the silicon atom highly electrophilic.
Silylation
TMSOTf is a powerful silylating agent that readily reacts with nucleophiles, such as alcohols, to form trimethylsilyl ethers. This reaction is often used to protect hydroxyl groups during multi-step syntheses.[2]
References
- 1. Applications of TMSOTf in Pharmaceutical and Fine Chemical Synthesis | Aure Chemical [aurechem.com]
- 2. nbinno.com [nbinno.com]
- 3. What is Trimethylsilyl trifluoromethanesulfonate?_Chemicalbook [chemicalbook.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. CN103588803A - Preparation method of trimethylsilyl trifluoromethanesulfonate - Google Patents [patents.google.com]
An In-depth Technical Guide to Trimethylsilyl Triflate: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Trimethylsilyl (B98337) triflate (TMS-OTf), also known as trimethylsilyl trifluoromethanesulfonate (B1224126), is a highly versatile and reactive organosilicon compound indispensable in modern organic synthesis.[1][2] Its potent silylating ability and strong Lewis acidic character make it a crucial reagent in academic and industrial laboratories, particularly in the development of pharmaceuticals and fine chemicals.[2][3] This guide provides a comprehensive overview of its core properties, detailed experimental methodologies, and key applications.
Core Properties of Trimethylsilyl Triflate
TMS-OTf is a colorless to pale yellow, moisture-sensitive liquid.[1][4] Its unique structure, consisting of a trimethylsilyl group (TMS) linked to a highly stable and non-coordinating triflate anion, is the source of its remarkable reactivity.[1] The triflate group's electron-withdrawing nature makes the silicon atom exceptionally electrophilic, rendering TMS-OTf a much more powerful silylating agent than its chloride counterpart, trimethylsilyl chloride (TMSCl).[4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₄H₉F₃O₃SSi | [1] |
| Molecular Weight | 222.26 g/mol | [6][7][8][9] |
| Appearance | Clear, colorless to slight yellow/light brown fuming liquid | [1][7][8][10] |
| Boiling Point | 140 °C (284 °F) | [9][11] |
| 75-77 °C (167-171 °F) at 13 mmHg | [1] | |
| 45–47 °C (113-117 °F) at 17 mmHg | [10] | |
| Density | 1.225 - 1.29 g/mL at 25 °C | [1][7][9] |
| Refractive Index | n20/D 1.36 | [8][12] |
| Solubility | Soluble in many organic solvents (e.g., dichloromethane (B109758), chloroform, ether, toluene, tetrahydrofuran); Insoluble in water | [1][13] |
| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. Highly reactive towards moisture. | [1][7][11] |
Reactivity and Applications in Organic Synthesis
The high reactivity of TMS-OTf makes it a cornerstone reagent for a multitude of chemical transformations.[1] Its primary roles are as a potent silylating agent and a strong Lewis acid catalyst.[2][5]
Key Applications Include:
-
Protection of Functional Groups: TMS-OTf is widely used to protect sensitive functional groups, particularly alcohols and amines, as their corresponding trimethylsilyl ethers or N-silylated derivatives. This protection strategy is vital in multi-step syntheses.[8][13]
-
Formation of Silyl (B83357) Enol Ethers: It efficiently converts ketones and aldehydes into silyl enol ethers, which are crucial intermediates in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations.[4][14][15]
-
Glycosylation Reactions: In carbohydrate chemistry, TMS-OTf is a key promoter for glycosylation reactions, facilitating the formation of glycosidic bonds in the synthesis of complex oligosaccharides and glycoconjugates, which are often components of drug candidates.[4][15]
-
Lewis Acid Catalysis: As a potent Lewis acid, it catalyzes a wide array of reactions including Friedel-Crafts acylations and alkylations, esterifications, and cyclization reactions.[5][13]
-
Activation of Carbonyl Compounds: TMS-OTf can activate carbonyl groups, ethers, and halides, generating electrophilic intermediates under mild conditions.[2]
The reactivity of TMS-OTf is significantly higher than that of TMSCl. Studies have shown that it can react up to 6.7 × 10⁸ times faster in certain applications, often obviating the need for a catalyst.[16]
Experimental Protocols
Due to its high reactivity and moisture sensitivity, TMS-OTf requires careful handling in an inert atmosphere.[1]
Detailed Methodology: Silylation of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using TMS-OTf.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (TMS-OTf, 1.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N, 1.2 eq) or 2,6-lutidine
-
Inert gas (Argon or Nitrogen)
-
Standard glassware (round-bottom flask, dropping funnel, magnetic stirrer)
Procedure:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere of argon or nitrogen.
-
The primary alcohol (1.0 eq) is dissolved in anhydrous dichloromethane.
-
Triethylamine (1.2 eq) is added to the solution at room temperature. The use of a hindered base like 2,6-lutidine can be advantageous in preventing side reactions.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
TMS-OTf (1.1 eq) is added dropwise to the stirred solution via the dropping funnel over a period of 10-15 minutes.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-2 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure silyl ether.
Safety Precautions: TMS-OTf is a corrosive and flammable liquid that reacts violently with water.[3][17][18] It causes severe skin burns and eye damage.[11][17] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[18] In case of fire, use carbon dioxide, dry chemical, or alcohol-resistant foam for extinction.[19]
Visualizing Chemical Processes with this compound
Diagram 1: General Mechanism of Alcohol Silylation
Caption: Mechanism of alcohol protection using TMS-OTf and a base.
Diagram 2: Experimental Workflow for a TMS-OTf Mediated Reaction
Caption: General workflow for a reaction involving TMS-OTf.
References
- 1. Page loading... [guidechem.com]
- 2. Applications of TMSOTf in Pharmaceutical and Fine Chemical Synthesis | Aure Chemical [aurechem.com]
- 3. Toxicity and Environmental Impact of this compound – What You Should Know | Aure Chemical [aurechem.com]
- 4. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 5. This compound | 27607-77-8 | Benchchem [benchchem.com]
- 6. This compound | C4H9F3O3SSi | CID 65367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(27607-77-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. far-chemical.com [far-chemical.com]
- 10. Trimethylsilyl trifluoromethanesulfonate | 27607-77-8 [chemicalbook.com]
- 11. lifechempharma.com [lifechempharma.com]
- 12. Trimethylsilyl trifluoromethanesulfonate 99 27607-77-8 [sigmaaldrich.com]
- 13. nbinno.com [nbinno.com]
- 14. Trimethylsilyl trifluoromethanesulfonate - Enamine [enamine.net]
- 15. Trimethylsilyl trifluoromethanesulfonate: applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 16. This compound vs Trimethylsilyl Chloride: Which Silylating Agent Performs Better? | Aure Chemical [aurechem.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
Trimethylsilyl Triflate: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126), commonly abbreviated as TMSOTf, is a powerful and versatile reagent in modern organic synthesis. Its utility stems from its dual nature, acting as both a potent trimethylsilylating agent and a strong Lewis acid catalyst.[1] This technical guide provides an in-depth exploration of the core mechanisms of action of TMSOTf, supported by quantitative data, detailed experimental protocols, and visual diagrams of key reaction pathways and workflows.
Core Mechanisms of Action
The reactivity of TMSOTf is rooted in the combination of a sterically accessible silicon atom and the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) anion.[2] This unique structure allows it to readily activate a wide range of organic substrates, facilitating numerous synthetic transformations.
Lewis Acid Catalysis
As a strong Lewis acid, TMSOTf plays a pivotal role in activating electrophiles. The silicon atom, rendered highly electrophilic by the electron-withdrawing triflate group, readily coordinates to oxygen or other heteroatoms of functional groups such as carbonyls, alcohols, and acetals. This coordination enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.[1] This mode of action is central to many of its applications, including Friedel-Crafts reactions, glycosylations, and Mukaiyama aldol (B89426) additions.[3][4]
Silylation
TMSOTf is a highly efficient silylating agent, transferring the trimethylsilyl (TMS) group to various nucleophiles, most notably alcohols and enolates.[1] The formation of a stable silicon-oxygen bond is a strong thermodynamic driving force for these reactions.[5] Silylation is a crucial strategy for protecting hydroxyl groups or for generating reactive intermediates such as silyl (B83357) enol ethers.[3]
Key Applications and Mechanisms
Glycosylation Reactions: The Koenigs-Knorr Reaction
TMSOTf has been shown to significantly accelerate the classical Koenigs-Knorr glycosylation reaction, which involves the coupling of a glycosyl halide donor with an alcohol acceptor in the presence of a silver(I) salt promoter.[6]
Mechanism of Action:
The catalytic role of TMSOTf in this reaction is to activate the silver(I) oxide promoter. TMSOTf silylates the oxygen of silver oxide, forming a more reactive species that facilitates the abstraction of the halide from the glycosyl donor. This leads to the formation of a highly reactive oxocarbenium ion intermediate. The alcohol acceptor then attacks this intermediate, leading to the formation of the glycosidic bond. The reaction conditions are mild, maintaining a practically neutral pH while achieving high reaction rates and excellent yields.[6][7]
Signaling Pathway for TMSOTf-Catalyzed Koenigs-Knorr Glycosylation:
Caption: TMSOTf activates the silver oxide promoter, facilitating the formation of a key oxocarbenium ion intermediate in Koenigs-Knorr glycosylation.
Quantitative Data:
| Donor | Acceptor | Ag2O (equiv) | TMSOTf (mol%) | Time | Yield (%) | Reference |
| Per-benzoylated mannosyl bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 3.0 | 20 | 5 min | 99 | [8] |
| Per-benzoylated mannosyl bromide | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | 2.0 | 20 | 10 min | 98 | [9] |
| Per-benzoylated mannosyl bromide | Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside | 3.0 | 25 | 10 min | 99 | [9] |
| Per-benzoylated mannosyl bromide | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | 3.0 | 50 | 20 min | 87 | [8] |
Experimental Protocol: TMSOTf-Catalyzed Koenigs-Knorr Glycosylation
-
Materials: Glycosyl bromide (1.0 equiv), alcohol acceptor (1.2 equiv), silver(I) oxide (2.0-3.0 equiv), trimethylsilyl triflate (10-25 mol%), anhydrous dichloromethane (B109758) (DCM).
-
Procedure:
-
To a stirred solution of the glycosyl bromide and alcohol acceptor in anhydrous DCM at room temperature, add silver(I) oxide.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add a solution of TMSOTf in DCM dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove silver salts.
-
Wash the filtrate successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.[8][9]
-
Experimental Workflow for TMSOTf-Catalyzed Koenigs-Knorr Glycosylation:
Caption: A typical experimental workflow for performing a TMSOTf-catalyzed Koenigs-Knorr glycosylation reaction.
Formation of Silyl Enol Ethers
TMSOTf is a highly effective reagent for the synthesis of silyl enol ethers from ketones and aldehydes.[10] Silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents in a variety of carbon-carbon bond-forming reactions.[5]
Mechanism of Action:
In the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et3N), TMSOTf reacts with an enolizable carbonyl compound to generate a silyl enol ether. The base deprotonates the α-carbon of the carbonyl compound to form an enolate, which then attacks the silicon atom of TMSOTf, displacing the triflate anion. The choice of base and reaction conditions can influence the regioselectivity of the reaction, leading to either the kinetic or thermodynamic silyl enol ether.[3]
Reaction Mechanism for Silyl Enol Ether Formation:
Caption: The formation of a silyl enol ether proceeds via a base-mediated enolization followed by silylation with TMSOTf.
Quantitative Data:
| Ketone | Base | Solvent | Yield (%) | Reference |
| α-Tetralone | Triethylamine | Dichloromethane | 81 | |
| Various ketones | Triethylamine | Not specified | Quantitative | [10] |
Experimental Protocol: Synthesis of a Silyl Enol Ether
-
Materials: Ketone (1.0 equiv), triethylamine (2.0 equiv), this compound (1.2 equiv), anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve the ketone and triethylamine in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSOTf dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (e.g., 6 hours), monitoring by TLC.
-
Quench the reaction by adding water.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Experimental Workflow for Silyl Enol Ether Synthesis:
Caption: A generalized experimental workflow for the synthesis of silyl enol ethers using TMSOTf.
Mukaiyama Aldol Reaction
TMSOTf is a highly effective catalyst for the Mukaiyama aldol reaction, which is the Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone.[2] This reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds.
Mechanism of Action:
TMSOTf activates the carbonyl electrophile by coordinating to the carbonyl oxygen, thereby increasing its susceptibility to nucleophilic attack. The silyl enol ether then attacks the activated carbonyl carbon, forming a new carbon-carbon bond. A subsequent workup step removes the silyl group to afford the β-hydroxy carbonyl product. A significant advantage of using TMSOTf is its ability to promote a one-pot reaction where the silyl enol ether is generated in situ from a ketone in the presence of a base, and then immediately reacts with an aldehyde also activated by TMSOTf.[9]
Reaction Mechanism for the One-Pot Mukaiyama Aldol Reaction:
Caption: The one-pot Mukaiyama aldol reaction involves the in situ formation of a silyl enol ether followed by its TMSOTf-catalyzed addition to an aldehyde.
Quantitative Data:
| Ketone | Aldehyde (as Dimethyl Acetal) | Base | Yield (%) | Reference |
| Acetophenone | Benzaldehyde dimethyl acetal (B89532) | i-Pr2NEt | 95 | [3] |
| 4'-Methoxyacetophenone | Benzaldehyde dimethyl acetal | i-Pr2NEt | 93 | [3] |
| 2'-Acetonaphthone | Benzaldehyde dimethyl acetal | i-Pr2NEt | 94 | [3] |
| Acetophenone | Acetaldehyde dimethyl acetal | i-Pr2NEt | 92 | [3] |
Experimental Protocol: One-Pot Mukaiyama Aldol-Type Addition
-
Materials: Ketone (1.0 equiv), diisopropylethylamine (i-Pr2NEt, 1.2 equiv), this compound (1.2 equiv), aldehyde dimethyl acetal (1.4 equiv), anhydrous dichloromethane (DCM).
-
Procedure:
-
To a flame-dried round-bottomed flask under an inert atmosphere, add anhydrous DCM.
-
Cool the flask in an ice bath and sequentially add the ketone, i-Pr2NEt, and TMSOTf.
-
Stir the mixture for a short period (e.g., 15 minutes) to allow for the in situ formation of the silyl enol ether.
-
Add the aldehyde dimethyl acetal to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for the required time (e.g., 2 hours), monitoring the reaction by TLC.
-
Upon completion, quench the reaction (e.g., with pyridine (B92270) or by filtering through a plug of silica gel with ether).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[3]
-
Experimental Workflow for One-Pot Mukaiyama Aldol Reaction:
Caption: Workflow for a one-pot Mukaiyama aldol-type addition using TMSOTf for both in situ silyl enol ether formation and aldehyde activation.
Conclusion
This compound is a cornerstone reagent in organic synthesis, offering a unique combination of strong Lewis acidity and potent silylating ability. Its mechanism of action, centered on the activation of electrophiles and the formation of key reactive intermediates, enables a broad spectrum of synthetic transformations. This guide has provided a detailed overview of its role in key reactions, supported by quantitative data, explicit protocols, and clear visual diagrams, to aid researchers in the effective application of this versatile reagent.
References
- 1. Preparation of β-Hydroxyketones (Aldols) from the Alkylation of O-Silyl Aryl Cyanohydrins with Epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. Mukaiyama Aldol Addition [organic-chemistry.org]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf [organic-chemistry.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. β-Hydroxy ketone synthesis by addition [organic-chemistry.org]
The Synthesis of Trimethylsilyl Triflate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl (B98337) triflate (TMSOTf), with the chemical formula (CH₃)₃SiO₃SCF₃, is a powerful and versatile reagent in modern organic synthesis.[1][2] As a highly electrophilic silylating agent, it is significantly more reactive than its chloride counterpart, trimethylsilyl chloride (TMSCl).[1] This colorless, moisture-sensitive liquid is widely employed as a catalyst and silylating agent in a multitude of chemical transformations.[2][3] Its applications range from the formation of silyl (B83357) enol ethers and the protection of alcohols to facilitating aldol-type condensations, glycosylations, and cyclization reactions.[1][3] This guide provides an in-depth overview of the primary synthetic routes to trimethylsilyl triflate, complete with detailed experimental protocols, comparative data, and a visualization of the reaction pathways.
Core Synthesis Methodologies
The preparation of this compound predominantly involves the reaction of a trifluoromethanesulfonic acid source with a trimethylsilylating agent. The two most prevalent methods are the direct reaction of trifluoromethanesulfonic acid with a trimethylsilyl halide and the reaction of a trifluoromethanesulfonate (B1224126) salt with a trimethylsilyl halide.
Method 1: Reaction of Trifluoromethanesulfonic Acid with Trimethylchlorosilane
A straightforward and high-yielding method for the synthesis of this compound involves the direct reaction of anhydrous trifluoromethanesulfonic acid with anhydrous trimethylchlorosilane.[4] This reaction proceeds under an inert atmosphere to prevent hydrolysis of the product.[1][4] The key advantage of this method is the absence of significant side reactions, leading to a product of high purity and yield.[4]
Method 2: Reaction of a Trifluoromethanesulfonate Salt with a Silylating Agent
An alternative approach utilizes a trifluoromethanesulfonate salt, such as potassium trifluoromethanesulfonate, which reacts with a silylating agent like trimethylchlorosilane.[5] This method can also produce high-purity this compound and offers an alternative when handling the highly corrosive trifluoromethanesulfonic acid is less desirable.[5]
Comparative Analysis of Synthesis Methods
The following table summarizes the quantitative data for the primary synthesis methods of this compound, allowing for easy comparison of reaction conditions, yields, and product purity.
| Method | Reactants | Molar Ratio (Acid/Salt : Silylating Agent) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | Anhydrous Trifluoromethanesulfonic Acid, Anhydrous Trimethylchlorosilane | 1:1 to 1:1.5 | 10 - 30 | 12 | up to 97.8 | up to 99.9 | [4] |
| 2 | Trifluoromethanesulfonate Salt (e.g., CF₃SO₃K), Silylating Agent (e.g., TMSCl) | 1:1.5 to 1:4 | -15 to 40 | 1 - 10 | Not explicitly stated, but high | > 99.9 | [5] |
Experimental Protocols
Method 1: Synthesis from Trifluoromethanesulfonic Acid and Trimethylchlorosilane[4]
Materials:
-
Anhydrous trifluoromethanesulfonic acid
-
Anhydrous trimethylchlorosilane
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel equipped with a stirrer and inert gas inlet/outlet
Procedure:
-
To a reaction vessel under an inert gas atmosphere, add anhydrous trifluoromethanesulfonic acid and anhydrous trimethylchlorosilane in a molar ratio between 1:1 and 1:1.5.
-
Stir the reaction mixture at a temperature between 10-30 °C for 12 hours.
-
After the reaction is complete, perform a reduced pressure distillation of the mixture for 1-2 hours.
-
Collect the distillate at a temperature of 125-135 °C. This fraction is the this compound product.
Example Embodiment:
-
1 mole of trifluoromethanesulfonic acid and 1 mole of trimethylchlorosilane were added to a reaction vessel.
-
The mixture was stirred for 12 hours at 20 °C under an argon shield.
-
Subsequent reduced pressure distillation yielded the product at 130 °C with a yield of 96.5% and a purity of 99.4%.[4]
Method 2: Synthesis from a Trifluoromethanesulfonate Salt and a Silylating Agent[5]
Materials:
-
Trifluoromethanesulfonate salt (e.g., CF₃SO₃M, where M is Li, Na, or K)
-
Silylating agent (e.g., TMSX, where X is Cl, Br, or I)
-
Reflux condenser with a calcium chloride tube
Procedure:
-
Add the trifluoromethanesulfonate salt to the silylating agent in a molar ratio of 1:1.5 to 1:4.
-
Maintain the reaction temperature between -15 °C and 40 °C.
-
Equip the reaction vessel with a reflux condenser fitted with a calcium chloride drying tube.
-
Stir the reaction mixture for 1-10 hours.
-
After the reaction, rectify the mixture and collect the product that distills at 135 °C - 145 °C.
Synthesis Pathways
The following diagrams illustrate the chemical transformations involved in the primary synthesis routes of this compound.
Caption: Synthesis of TMSOTf from Trifluoromethanesulfonic Acid.
Caption: Synthesis of TMSOTf from a Trifluoromethanesulfonate Salt.
Conclusion
The synthesis of this compound is well-established, with reliable and high-yielding protocols available to the research and industrial communities. The choice between the direct reaction of trifluoromethanesulfonic acid and the use of a trifluoromethanesulfonate salt will depend on factors such as the availability and handling considerations of the starting materials. Both methods, when carried out under anhydrous conditions, provide a high-purity product that is essential for a wide array of applications in organic chemistry, particularly in the development of novel pharmaceuticals and complex molecules. The detailed protocols and comparative data presented in this guide are intended to support researchers in the efficient and safe synthesis of this invaluable reagent.
References
- 1. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 2. Trimethylsilyl Trifluoromethanesulfonate: A Versatile Reagent in Modern Organic Synthesis_Chemicalbook [chemicalbook.com]
- 3. Trimethylsilyl trifluoromethanesulfonate - Enamine [enamine.net]
- 4. CN103588803A - Preparation method of trimethylsilyl trifluoromethanesulfonate - Google Patents [patents.google.com]
- 5. CN102911196A - Preparation method of trifluoromethanesulfonic acid trimethylsilyl ester - Google Patents [patents.google.com]
An In-depth Technical Guide to the Fundamental Reactions Involving Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is a powerful and versatile reagent in modern organic synthesis, prized for its dual role as a potent Lewis acid and an efficient silylating agent.[1] Its high reactivity, stemming from the combination of a hard silicon center and a highly nucleofugal triflate group, enables a wide array of chemical transformations under mild conditions. This technical guide provides an in-depth overview of the fundamental reactions involving TMSOTf, with a focus on its applications in areas relevant to pharmaceutical and fine chemical synthesis. Key reaction classes, including silylations, glycosylations, carbonyl activations, and protection/deprotection strategies, are discussed in detail. This document aims to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its practical application in the laboratory.
Introduction: The Dual Nature of TMSOTf
Trimethylsilyl trifluoromethanesulfonate is a colorless, moisture-sensitive liquid that has become an indispensable tool for synthetic chemists.[2] Its utility lies in its ability to act as both a strong silylating agent and a powerful Lewis acid catalyst.[1]
As a silylating agent , TMSOTf readily transfers a trimethylsilyl (TMS) group to various heteroatoms, most notably oxygen. This process is often used to protect hydroxyl groups or to generate reactive intermediates such as silyl (B83357) enol ethers. The driving force for these reactions is the formation of the strong silicon-oxygen bond.
As a Lewis acid , the silicon atom in TMSOTf can coordinate to oxygen or other Lewis basic sites in a substrate, thereby activating it towards nucleophilic attack. This catalytic activity is central to a wide range of transformations, including glycosylations, Mukaiyama aldol (B89426) reactions, and Friedel-Crafts reactions. The triflate anion (TfO⁻) is an excellent leaving group, which further enhances the reactivity of TMSOTf.
Silylation Reactions
One of the most fundamental applications of TMSOTf is in the silylation of alcohols and other protic functional groups. This reaction is widely used for the protection of hydroxyl groups during multi-step syntheses. TMSOTf is a highly effective silylating agent, often reacting more rapidly and under milder conditions than trimethylsilyl chloride (TMSCl).[3]
Silylation of Alcohols
The silylation of alcohols with TMSOTf is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or 2,6-lutidine, to neutralize the triflic acid (TfOH) byproduct.[3] The reaction is generally fast and high-yielding.
Quantitative Data for Silylation of Alcohols with HMDS Catalyzed by TMSOTf [4][5]
| Entry | Alcohol Substrate | Silylating Agent | Catalyst | Solvent | Time (h) | Yield (%) | Cite |
| 1 | n-Octanol | HMDS | TMSOTf (cat.) | Toluene | 8 | 96 | [5][6] |
| 2 | Benzyl alcohol | HMDS | TMSOTf (cat.) | Toluene | 5 | 95 | [5][6] |
| 3 | Cyclohexanol | HMDS | TMSOTf (cat.) | Toluene | 12 | 95 | [5][6] |
| 4 | Phenol | HMDS | TMSOTf (cat.) | Toluene | 10 | 87 | [5][6] |
| 5 | Methyl α-D-glucopyranoside | HMDS | TMSOTf (cat.) | CH₂Cl₂ | 1 | 96 | [4] |
| 6 | p-Tolyl 1-thio-β-D-glucopyranoside | HMDS | TMSOTf (cat.) | CH₂Cl₂ | 1 | 97 | [4] |
Formation of Silyl Enol Ethers
Silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents in a variety of carbon-carbon bond-forming reactions. TMSOTf, in combination with a hindered base like triethylamine, is a highly effective reagent for the regioselective synthesis of silyl enol ethers from ketones and aldehydes.[7] The reaction proceeds rapidly, often at low temperatures, and can provide high yields of either the kinetic or thermodynamic silyl enol ether depending on the reaction conditions.
Quantitative Data for Synthesis of Silyl Enol Ethers
| Entry | Ketone Substrate | Base | Solvent | Time (h) | Yield (%) | Cite |
| 1 | α-Tetralone | Et₃N | CH₂Cl₂ | 6 | 81 | [8] |
| 2 | Acetophenone | Et₃N | CH₂Cl₂ | - | Quantitative | [1][7] |
| 3 | Cyclohexanone | Et₃N | CH₂Cl₂ | - | Quantitative | [1][7] |
Experimental Protocol: Synthesis of (3,4-dihydronaphthalen-1-yloxy)(trimethyl)silane[8]
-
Reaction Setup: A solution of triethylamine (0.95 mL, 6.8 mmol) and α-tetralone (0.5 g, 3.4 mmol) in dichloromethane (B109758) (14 mL) is prepared in a round-bottom flask.
-
Addition of TMSOTf: The solution is cooled in an ice bath, and trimethylsilyl triflate (0.74 mL, 4.1 mmol) is added dropwise.
-
Reaction: The mixture is stirred at room temperature for 6 hours.
-
Workup: Water (20 mL) is added to the reaction mixture, and the layers are separated. The aqueous layer is extracted with dichloromethane (10 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel chromatography (hexane:ethyl acetate (B1210297) = 9:1) to afford the desired silyl enol ether.
Glycosylation Reactions
The synthesis of oligosaccharides and glycoconjugates is a cornerstone of medicinal chemistry and chemical biology. TMSOTf is a widely used promoter for a variety of glycosylation reactions, most notably the Koenigs-Knorr reaction and its modifications.[3][9] It serves to activate glycosyl donors, facilitating their coupling with glycosyl acceptors.
TMSOTf-Catalyzed Koenigs-Knorr Glycosylation
In the classical Koenigs-Knorr reaction, a glycosyl halide is coupled with an alcohol in the presence of a silver salt promoter. The addition of catalytic amounts of TMSOTf can dramatically accelerate this reaction, allowing for milder conditions and higher yields.[3][9] The reaction is believed to proceed through a cooperative mechanism where TMSOTf activates the silver salt promoter.[3]
Quantitative Data for TMSOTf-Catalyzed Koenigs-Knorr Glycosylation [3][9]
| Entry | Glycosyl Donor | Glycosyl Acceptor | Promoter System | Time | Yield (%) | Cite |
| 1 | Per-benzoylated mannosyl bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Ag₂O (2 equiv), TMSOTf (20 mol%) | 10 min | 99 | [3][9] |
| 2 | Per-benzoylated glucosyl bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Ag₂O (3 equiv), TMSOTf (25 mol%) | 10 min | 99 | [3][9] |
| 3 | Per-benzylated galactosyl bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Ag₂O (2 equiv), TMSOTf (10 mol%) | 10 min | 90 | [3][9] |
| 4 | Per-benzoylated mannosyl bromide | Cholesterol | Ag₂O (2 equiv), TMSOTf (20 mol%) | 10 min | 96 | [3][9] |
Experimental Protocol: TMSOTf-Catalyzed Koenigs-Knorr Glycosylation[3][9]
-
Preparation of Glycosyl Bromide: The glycosyl bromide donor is freshly prepared from the corresponding thioglycoside by reaction with bromine.
-
Reaction Setup: To a stirred suspension of the glycosyl acceptor (1.0 equiv), silver(I) oxide (2.0 equiv), and activated molecular sieves in anhydrous dichloromethane at room temperature is added a solution of the freshly prepared glycosyl bromide (1.2 equiv) in dichloromethane.
-
Initiation of Reaction: A solution of TMSOTf (0.2 equiv) in dichloromethane is added dropwise to the reaction mixture.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
Purification: The residue is purified by silica gel column chromatography to afford the desired disaccharide.
Carbonyl Activation: The Mukaiyama Aldol Reaction
TMSOTf is a highly effective catalyst for the Mukaiyama aldol reaction, a carbon-carbon bond-forming reaction between a silyl enol ether and a carbonyl compound.[10][11] In this reaction, TMSOTf acts as a Lewis acid to activate the carbonyl electrophile, facilitating the nucleophilic attack of the silyl enol ether. A key advantage of using TMSOTf is the ability to perform a one-pot reaction where the silyl enol ether is generated in situ from a ketone, followed by the aldol addition.[10][11]
Quantitative Data for One-Pot Mukaiyama Aldol Reaction [10][11]
| Entry | Ketone | Aldehyde/Acetal (B89532) | Base | Yield (%) | Cite |
| 1 | Acetophenone | Benzaldehyde dimethyl acetal | i-Pr₂NEt | 95 | [10][11] |
| 2 | Propiophenone | Benzaldehyde dimethyl acetal | i-Pr₂NEt | 92 | [10][11] |
| 3 | S-Ethyl thioacetate | Benzaldehyde dimethyl acetal | i-Pr₂NEt | 91 | [10][11] |
| 4 | Acetone | Benzaldehyde | i-Pr₂NEt | 85 | [10][11] |
Experimental Protocol: One-Pot Enol Silane Formation-Mukaiyama Aldol Addition[10][11]
-
Reaction Setup: To a solution of the ketone (1.0 equiv) and an amine base such as diisopropylethylamine (1.2 equiv) in an anhydrous solvent like dichloromethane is added the aldehyde or acetal (1.1 equiv).
-
Addition of TMSOTf: The mixture is cooled to the desired temperature (e.g., -78 °C or 0 °C), and trimethylsilyl trifluoromethanesulfonate (1.2 equiv) is added dropwise.
-
Reaction: The reaction is stirred at the same temperature until completion, as monitored by TLC.
-
Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are dried, concentrated, and the crude product is purified by flash column chromatography.
Protecting Group Chemistry
TMSOTf is also a valuable reagent in the context of protecting group chemistry, both for the introduction and removal of certain protecting groups.
Deprotection of Boc-Protected Amines
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. While typically removed under acidic conditions (e.g., with TFA or HCl), these methods can be harsh for sensitive substrates. A milder alternative involves the use of TMSOTf in the presence of a hindered base like 2,6-lutidine.[12] This method is particularly useful when other acid-labile protecting groups are present in the molecule.
Experimental Protocol: Boc Deprotection with TMSOTf and 2,6-Lutidine [12]
-
Reaction Setup: The Boc-protected amine is dissolved in an anhydrous solvent such as dichloromethane.
-
Addition of Reagents: 2,6-Lutidine is added, followed by the dropwise addition of TMSOTf at a low temperature (e.g., 0 °C).
-
Reaction: The reaction mixture is stirred at room temperature until the deprotection is complete, as monitored by TLC.
-
Workup: The reaction is quenched by the addition of methanol, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified as necessary, often by column chromatography or crystallization.
Friedel-Crafts and Related Reactions
As a potent Lewis acid, TMSOTf can catalyze Friedel-Crafts reactions, which are important for the formation of carbon-carbon bonds to aromatic rings. It can promote both alkylation and acylation reactions, often under milder conditions than traditional Lewis acids like AlCl₃.
Quantitative Data for Friedel-Crafts Type Reactions
| Entry | Aromatic Substrate | Acylating/Alkylating Agent | Catalyst | Yield (%) | Cite |
| 1 | Anisole | Acetic anhydride | TfOH (generated from TMSOTf hydrolysis) | High | |
| 2 | Toluene | Benzoic anhydride | TfOH | High | |
| 3 | Indole | Aldehyde | TMSOTf/Trialkylamine | High | [13] |
Conclusion
Trimethylsilyl trifluoromethanesulfonate is a uniquely versatile and powerful reagent in organic synthesis. Its ability to function as both a potent silylating agent and a strong Lewis acid catalyst allows it to mediate a broad spectrum of fundamental organic reactions. From the protection of alcohols and the formation of key synthetic intermediates like silyl enol ethers to the catalysis of complex carbon-carbon bond-forming reactions such as glycosylations and Mukaiyama aldol additions, TMSOTf offers synthetic chemists a powerful tool to construct complex molecules with high efficiency and selectivity. The mild reaction conditions often associated with TMSOTf-mediated transformations make it particularly valuable in the synthesis of sensitive and complex molecules, including pharmaceuticals and natural products. A thorough understanding of its reactivity and the availability of robust experimental protocols are essential for leveraging the full potential of this important reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
The Role of Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) as a Potent Lewis Acid Catalyst in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126), commonly abbreviated as TMSOTf, has emerged as a powerhouse in the realm of organic synthesis, primarily owing to its exceptional Lewis acidic character. Its versatility and high reactivity have established it as an indispensable tool for a myriad of chemical transformations, ranging from classical glycosylations and aldol (B89426) reactions to the construction of complex heterocyclic frameworks. This technical guide provides a comprehensive overview of the applications of TMSOTf as a Lewis acid catalyst, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanistic pathways.
Core Properties and Reactivity
TMSOTf, with the chemical formula (CH₃)₃SiOSO₂CF₃, is a colorless and moisture-sensitive liquid.[1] Its potent Lewis acidity stems from the highly electron-withdrawing trifluoromethanesulfonyl (triflate) group, which renders the silicon atom exceptionally electrophilic. This high electrophilicity allows TMSOTf to activate a wide range of functional groups, including carbonyls, alcohols, and acetals, thereby facilitating nucleophilic attack and the formation of new chemical bonds.[2] TMSOTf is known to be more electrophilic than trimethylsilyl chloride (TMSCl).[1]
Key Applications in Organic Synthesis
The utility of TMSOTf as a Lewis acid catalyst spans a broad spectrum of organic reactions, proving instrumental in the synthesis of complex molecules and pharmaceutical intermediates.
Glycosylation Reactions
TMSOTf is a widely employed catalyst in glycosylation reactions, most notably in the Koenigs-Knorr reaction and its modifications. It significantly accelerates the rate of glycosidic bond formation under mild conditions.[3] In a typical reaction, TMSOTf activates a glycosyl donor, facilitating its coupling with a glycosyl acceptor.
Quantitative Data for TMSOTf-Catalyzed Glycosylation:
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Time | Yield (%) | Reference |
| Per-benzoylated α-bromide | Secondary 2-OH acceptor | 2 equiv. Ag₂O, 20 mol% TMSOTf | 10 min | 98 | |
| Per-benzoylated α-bromide | 3-OH acceptor | 3 equiv. Ag₂O, 25 mol% TMSOTf | < 10 min | 99 | |
| Per-benzoylated α-bromide | 4-OH acceptor | 3 equiv. Ag₂O, 25 mol% TMSOTf | < 10 min | 99 | |
| Per-benzylated galactosyl donor | - | 10 mol% TMSOTf | swift | 90 |
Experimental Protocol: General Procedure for TMSOTf-Catalyzed Glycosylation
To a solution of the glycosyl donor (1.0 equiv) and glycosyl acceptor (1.2 equiv) in anhydrous dichloromethane (B109758) (DCM) at -78 °C under an inert atmosphere is added silver(I) oxide (2.0 equiv). Trimethylsilyl trifluoromethanesulfonate (0.2 equiv) is then added dropwise. The reaction mixture is stirred at this temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with triethylamine, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography to afford the desired glycoside.
Reaction Mechanism: TMSOTf-Catalyzed Koenigs-Knorr Glycosylation
The mechanism involves the initial activation of the glycosyl bromide by silver oxide, followed by the crucial role of TMSOTf in facilitating the departure of the bromide leaving group to form a reactive oxocarbenium ion intermediate. This intermediate is then attacked by the glycosyl acceptor to form the glycosidic bond.
Caption: TMSOTf-catalyzed Koenigs-Knorr glycosylation pathway.
Aldol and Mukaiyama Aldol Reactions
TMSOTf is a highly effective catalyst for Mukaiyama aldol reactions, where a silyl (B83357) enol ether reacts with a carbonyl compound.[4] A significant advantage of using TMSOTf is the ability to perform a one-pot reaction where the silyl enol ether is generated in situ from a ketone or ester, followed by the aldol addition.[4]
Quantitative Data for TMSOTf-Mediated Mukaiyama-Type Aldol Addition to Dimethyl Acetals:
| Nucleophile | Electrophile (Acetal) | Yield (%) | Reference |
| Acetophenone | Benzaldehyde dimethyl acetal (B89532) | 95 | [4] |
| Propiophenone | Benzaldehyde dimethyl acetal | 94 | [4] |
| Acetone | Benzaldehyde dimethyl acetal | 78 | [4] |
| Ethyl acetate | Benzaldehyde dimethyl acetal | 55 | [4] |
Experimental Protocol: One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition
To a stirred solution of the ketone (1.0 equiv) and a hindered amine base (e.g., diisopropylethylamine, 1.2 equiv) in anhydrous dichloromethane at 0 °C under an inert atmosphere, TMSOTf (1.2 equiv) is added dropwise. After stirring for 15 minutes, the dimethyl acetal (1.4 equiv) is added. The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction mixture is then filtered through a plug of silica (B1680970) gel with diethyl ether, and the solvent is removed by rotary evaporation to yield the crude product, which can be further purified by chromatography.[5]
Reaction Workflow: One-Pot Mukaiyama Aldol Reaction
This workflow illustrates the streamlined process of generating the nucleophile and performing the aldol addition in a single reaction vessel.
Caption: Workflow for one-pot Mukaiyama aldol-type addition.
Synthesis of Heterocycles
TMSOTf has proven to be a valuable catalyst in the synthesis of various heterocyclic compounds, including imidazoles and furans.
A notable application is the TMSOTf-catalyzed synthesis of trisubstituted imidazoles from 1,2-diketones, aldehydes, and a nitrogen source like hexamethyldisilazane (B44280) (HMDS) under microwave irradiation and solvent-free conditions.[6] This method offers advantages such as mild reaction conditions, broad substrate scope, and high yields.[6]
Quantitative Data for TMSOTf-Catalyzed Imidazole (B134444) Synthesis:
| 1,2-Diketone | Aldehyde | Yield (%) | Reference |
| Benzil | Benzaldehyde | 98 | [6] |
| Benzil | 4-Chlorobenzaldehyde | 95 | [6] |
| Benzil | 4-Nitrobenzaldehyde | 92 | [6] |
| 4,4'-Dimethoxybenzil | 2,4-Difluorobenzaldehyde | 93 | [6] |
Plausible Mechanism for Imidazole Formation
The proposed mechanism involves the initial activation of the aldehyde by TMSOTf, followed by a series of nucleophilic additions, cyclization, and aromatization steps to furnish the imidazole ring.
Caption: Proposed mechanism for TMSOTf-catalyzed imidazole synthesis.
TMSOTf, in the presence of a base like triethylamine, promotes a one-pot synthesis of 2-methylfurans from 3-(trialkylsilyl)propargyl acetates and ketones.[7] This reaction proceeds through an alkylation-cyclization-desilylation sequence.[7]
Quantitative Data for TMSOTf-Promoted Furan Synthesis:
| Ketone | 3-(Trimethylsilyl)propargyl acetate | Yield (%) | Reference |
| Acetophenone | Propargyl acetate | 86 | [7] |
| Cyclohexanone | Propargyl acetate | 75 | [7] |
| 2-Butanone | Propargyl acetate | 68 | [7] |
Proposed Reaction Pathway for Furan Synthesis
The reaction is believed to proceed via the in situ formation of a silyl enol ether from the ketone, which then undergoes alkylation with the propargyl acetate. The resulting intermediate then cyclizes and desilylates, likely promoted by triflic acid generated in situ, to yield the furan.[7]
Caption: Pathway for the one-pot synthesis of 2-methylfurans.
Friedel-Crafts and Related Reactions
TMSOTf can facilitate Friedel-Crafts type reactions, such as the addition of indoles to aldehydes.[3] In the presence of a trialkylamine, TMSOTf promotes the formation of 3-(1-silyloxyalkyl)indoles.[3]
Cycloaddition Reactions
TMSOTf has been shown to mediate cycloaddition reactions, for instance, a [4+3] cycloaddition has been reported where TMSOTf is used in catalytic amounts.[8] It also promotes the reaction between N-alkenyloxazolidin-2-ones and activated nitrones to give 5-azaisoxazolidines.[9]
Protection and Deprotection Chemistry
Beyond its catalytic role, TMSOTf is a powerful silylating agent for the protection of alcohols.[1] It is also used in the deprotection of certain protecting groups, such as Boc-protected amines.[10]
Comparison with Other Lewis Acids
TMSOTf is often compared to other common Lewis acids like scandium triflate (Sc(OTf)₃) and boron trifluoride etherate (BF₃·OEt₂). In some instances, TMSOTf shows superior catalytic activity. For example, in the synthesis of trisubstituted imidazoles, TMSOTf gave a significantly higher yield (98%) compared to Sc(OTf)₃ (50%).[4] Interestingly, a synergistic effect has been observed when TMSOTf is combined with BF₃·OEt₂, forming a more powerful Lewis acid, BF₂OTf·OEt₂.[11][12]
Safety and Handling
TMSOTf is a flammable, corrosive, and moisture-sensitive liquid that reacts violently with water.[11][13] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn.[14] It is crucial to keep the reagent away from heat, sparks, and open flames.[14] Containers should be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dry place.[15]
Conclusion
Trimethylsilyl trifluoromethanesulfonate is a remarkably versatile and powerful Lewis acid catalyst with a broad range of applications in modern organic synthesis. Its ability to activate a variety of functional groups under mild conditions has made it an invaluable tool for the construction of complex molecular architectures, including glycosides, polyketides, and diverse heterocyclic systems. For researchers and professionals in drug development, a thorough understanding of the reactivity, scope, and handling of TMSOTf is essential for leveraging its full potential in the design and execution of efficient and innovative synthetic strategies.
References
- 1. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 2. research.universityofgalway.ie [research.universityofgalway.ie]
- 3. TMSOTf‐Catalysed Synthesis of 2,4,5‐Trisubstituted Imidazoles from Vinyl Azides and Nitriles [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BF3·OEt2 and TMSOTf: A synergistic combination of Lewis acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. BF3.OEt2 and TMSOTf: A synergistic combination of Lewis acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals [organic-chemistry.org]
Theoretical Insights into Trimethylsilyl Triflate: A Technical Guide for Researchers
Abstract
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is a powerful and versatile reagent and catalyst in modern organic synthesis, renowned for its strong Lewis acidity and silylating capabilities. Its efficacy in a multitude of chemical transformations, including glycosylations, aldol (B89426) reactions, and the formation of silyl (B83357) enol ethers, has made it indispensable in the synthesis of complex molecules and active pharmaceutical ingredients. This technical guide provides an in-depth analysis of the theoretical studies that have elucidated the structural, electronic, and reactive properties of TMSOTf. By summarizing key quantitative data, detailing computational methodologies, and visualizing reaction pathways, this document aims to equip researchers with a robust theoretical understanding to inform experimental design and application.
Introduction
Trimethylsilyl triflate, with the chemical formula (CH₃)₃SiO₃SCF₃, is a highly reactive organosilicon compound.[1] Its remarkable electrophilicity, significantly greater than that of trimethylsilyl chloride, stems from the potent electron-withdrawing trifluoromethanesulfonyl (triflate) group.[1] This inherent reactivity makes TMSOTf a potent catalyst for reactions proceeding through oxocarbenium ion intermediates and an efficient reagent for the silylation of alcohols and the formation of silyl enol ethers.[1][2] Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the nuanced mechanistic details of TMSOTf-mediated reactions and in rationalizing its structural characteristics.[3] This guide synthesizes the findings of these theoretical investigations to provide a comprehensive overview for the scientific community.
Molecular Structure and Properties
The precise molecular geometry of TMSOTf has been a subject of detailed computational and experimental investigation. Gas-phase electron diffraction (GED) studies, augmented by ab initio (MP2) and DFT calculations, have provided a comprehensive picture of its structure.[3] These studies indicate that TMSOTf predominantly exists in a single gauche conformation as a result of rotation about the O–S bond.[3] A key stereoelectronic interaction, the anomeric effect, specifically the hyperconjugation from a lone pair on the oxygen atom to the antibonding orbital of the C–S bond (lpπ[O]→σ*[C–S]), is responsible for the stability of this conformation.[3]
Quantitative Geometric Parameters
The following table summarizes the bond lengths and angles of this compound as determined by experimental (GED) and computational (DFT and MP2) methods.[3] This quantitative data is crucial for constructing accurate molecular models and for understanding the steric and electronic environment of the molecule.
| Parameter | Bond/Angle | GED | MP2/6-31G(d) | B3LYP/6-31G(d) |
| Bond Lengths (Å) | ||||
| S=O | 1.415 | 1.444 | 1.455 | |
| S-O | 1.554 | 1.621 | 1.637 | |
| S-C | 1.825 | 1.865 | 1.884 | |
| C-F | 1.332 | 1.341 | 1.350 | |
| Si-O | 1.731 | 1.761 | 1.792 | |
| Si-C | 1.848 | 1.859 | 1.875 | |
| **Bond Angles (°) ** | ||||
| O=S=O | 122.5 | 122.4 | 122.1 | |
| O=S-O | 105.8 | 104.9 | 104.8 | |
| O=S-C | 109.1 | 109.2 | 109.2 | |
| O-S-C | 100.2 | 101.4 | 101.7 | |
| S-O-Si | 134.4 | 138.8 | 138.1 | |
| O-Si-C | 105.7 | 106.6 | 106.0 | |
| C-Si-C | 112.8 | 112.0 | 112.5 |
Theoretical Analysis of Key Reaction Mechanisms
TMSOTf's utility in organic synthesis is centered on its role as a potent Lewis acid and silylating agent. Computational studies have provided significant insights into the mechanisms of these reactions, which are visualized below.
Silylation of Alcohols
TMSOTf is a highly effective reagent for the silylation of alcohols, a common protecting group strategy.[1] The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the generated triflic acid.[1] The generally accepted mechanism involves the activation of the alcohol by TMSOTf.
A postulated catalytic cycle for the silylation of alcohols using hexamethyldisilazane (B44280) (HMDS) catalyzed by TMSOTf suggests the initial formation of an activated complex between TMSOTf and HMDS.[4]
Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a cornerstone of C-C bond formation, involving the addition of a silyl enol ether to a carbonyl compound, typically catalyzed by a Lewis acid.[5] TMSOTf is a highly effective catalyst for this transformation, activating the carbonyl electrophile.[6] A key advantage of using TMSOTf is the ability to perform a one-pot reaction where the silyl enol ether is generated in situ from a ketone, followed by the aldol addition to an acetal (B89532) (which serves as an aldehyde equivalent).[7]
Theoretical studies suggest that the reaction proceeds via an acyclic transition state, which influences the stereochemical outcome of the addition.[6]
Computational Methodologies
The theoretical insights presented in this guide are the result of rigorous computational chemistry techniques. Understanding these methods is crucial for evaluating the reliability of the data and for designing future theoretical studies.
General Protocols for Geometric Optimization and Energy Calculation
A common workflow for the theoretical study of a molecule like TMSOTf or a reaction it catalyzes involves the following steps:
-
Initial Structure Generation: A starting 3D geometry of the molecule(s) is created.
-
Conformational Search: For flexible molecules, a search for the lowest energy conformer is performed. In the case of TMSOTf, this involves scanning the potential energy surface by rotating around the S-O bond.[3]
-
Geometry Optimization: The molecular geometry is optimized to find a stationary point on the potential energy surface. This is typically done using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).[3]
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency).
Specific Methods Cited in TMSOTf Studies
The structural data presented in this guide were derived from studies employing the following specific computational methods:[3]
-
Software: Gaussian 03 program package was utilized for the calculations.
-
Methods:
-
Møller-Plesset Perturbation Theory (MP2): A post-Hartree-Fock ab initio method that accounts for electron correlation.
-
Density Functional Theory (DFT): A method that uses the electron density to calculate the energy of the system. The B3LYP hybrid functional is a commonly used variant.
-
-
Basis Sets: The choice of basis set determines the accuracy of the representation of atomic orbitals. The following were used:
-
6-31G(d)
-
6-311++G(d,p)
-
6-311G++(3df,3pd)
-
These combinations of methods and basis sets represent a standard and reliable approach for obtaining accurate geometric and energetic information for organic and organosilicon compounds.
Conclusion
Theoretical studies, primarily leveraging Density Functional Theory and ab initio methods, have provided an invaluable atomic-level understanding of this compound. These computational investigations have successfully rationalized its preferred molecular conformation, quantified its geometric parameters, and elucidated the mechanisms of its key synthetic transformations. The data and workflows presented in this guide underscore the synergy between computational chemistry and experimental organic synthesis. For researchers, this theoretical foundation serves as a powerful tool for predicting reactivity, optimizing reaction conditions, and designing novel synthetic strategies that harness the unique properties of TMSOTf.
References
- 1. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mukaiyama Aldol Addition [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf [organic-chemistry.org]
An In-depth Technical Guide to the Electronic Properties of Trimethylsilyl Triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), a prominent organosilicon compound, has established itself as an indispensable reagent in modern organic synthesis. Its remarkable versatility stems from a unique electronic structure that renders it a potent silylating agent and a powerful Lewis acid catalyst.[1][2] This dual reactivity allows for its application in a wide array of chemical transformations, from the protection of sensitive functional groups to the promotion of complex carbon-carbon bond-forming reactions.[2][3] This technical guide provides a comprehensive exploration of the core electronic properties of TMSOTf, offering insights into its structure, reactivity, and spectroscopic characteristics. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a deeper understanding of this reagent, facilitating its effective and safe utilization in the laboratory.
Molecular Structure and Electronic Profile
The pronounced reactivity of trimethylsilyl triflate is a direct consequence of its molecular architecture, which features a highly polarized silicon-oxygen bond and the exceptional electron-withdrawing nature of the trifluoromethanesulfonate (triflate) group.[4]
Molecular Geometry
Computational studies and gas-phase electron diffraction have elucidated the three-dimensional structure of TMSOTf. The silicon atom adopts a tetrahedral geometry, consistent with sp³ hybridization, with bond angles around the silicon center approximating the ideal 109.5°.[4] The triflate group also exhibits a tetrahedral arrangement around the sulfur atom.[4] A key structural feature is the gauche conformation adopted by the trimethylsilyl group relative to the S-O bond, a preference influenced by hyperconjugative interactions.[5]
Table 1: Selected Bond Lengths and Angles of this compound
| Parameter | Value | Method |
| Si-O Bond Length | ~1.60 Å | Computational[4] |
| S=O Bond Length (average) | ~1.43 Å | Computational[4] |
| C-S Bond Length | ~1.82 Å | Computational[4] |
| Si-C Bond Length | ~1.882 Å | Gas-Phase Electron Diffraction[6] |
| P-Si Bond Length (in a related compound) | ~2.259 Å | Gas-Phase Electron Diffraction[6] |
| Si-C-Si Angle (in a related compound) | ~123.2° | Gas-Phase Electron Diffraction[7] |
Note: Some values are from related trimethylsilyl compounds to provide context for typical bond parameters.
Electronic Structure and Reactivity
The electronic landscape of TMSOTf is characterized by a significant polarization of the Si-O bond, leading to a partial positive charge (δ+) on the silicon atom and a partial negative charge (δ-) on the oxygen atom.[4] This inherent polarity makes the silicon center highly electrophilic and susceptible to nucleophilic attack. The triflate anion is an excellent leaving group due to the extensive delocalization of the negative charge across the three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group. This combination of a highly electrophilic silicon center and a superb leaving group underpins the exceptional reactivity of TMSOTf as a silylating agent, estimated to be significantly more reactive than trimethylsilyl chloride.[8]
Furthermore, the potent Lewis acidity of TMSOTf allows it to activate a variety of functional groups, including ketones, aldehydes, and ethers, by coordinating to a lone pair of electrons on a heteroatom.[1] This activation facilitates a range of important synthetic transformations.
Spectroscopic Properties
The electronic environment of TMSOTf gives rise to a distinct spectroscopic signature, which is invaluable for its characterization and for monitoring its reactions.
Vibrational Spectroscopy (IR and Raman)
The infrared (IR) and Raman spectra of TMSOTf are complex, with numerous bands corresponding to the various vibrational modes of the molecule. The vibrations of the methyl groups on the silicon atom and the stretching and bending modes of the triflate group are prominent features.
Table 2: Key Vibrational Frequencies of this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3000 | C-H stretching (methyl groups) |
| ~1400 | Asymmetric SO₃ stretching |
| ~1250 | Symmetric SO₃ stretching |
| ~1200 | CF₃ stretching |
| ~1030 | Si-O stretching |
| ~850 | Si-C stretching |
| ~760 | S-C stretching |
| ~640 | SO₃ bending |
Note: These are approximate values and can vary slightly based on the phase (gas, liquid) and measurement technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of TMSOTf and its derivatives.
Table 3: NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | ~0.4 | Singlet |
| ¹³C | Not readily available | - |
| ²⁹Si | ~38-40 | Singlet |
Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The exact chemical shift can vary depending on the solvent and concentration.[9][10] The single peak in the ¹H NMR spectrum is characteristic of the nine equivalent protons of the three methyl groups attached to the silicon atom.[11] The ²⁹Si NMR chemical shift falls within the typical range for tetracoordinated silicon compounds.[10]
Key Experimental Protocols
The utility of TMSOTf in organic synthesis is exemplified by its application in numerous high-yield and selective reactions. Detailed below are protocols for two of its most common and important applications.
Synthesis of Silyl (B83357) Enol Ethers
TMSOTf is a highly efficient reagent for the preparation of silyl enol ethers from ketones and aldehydes.[12]
Experimental Protocol: Synthesis of (3,4-dihydronaphthalen-1-yloxy)trimethylsilane
-
Reaction Setup: A solution of α-tetralone (0.5 g, 3.4 mmol) and triethylamine (B128534) (0.95 mL, 6.8 mmol) in dichloromethane (B109758) (14 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of TMSOTf: The solution is cooled to 0 °C using an ice bath, and this compound (0.74 mL, 4.1 mmol) is added dropwise.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or UPLC.
-
Work-up: Upon completion, water (20 mL) is added to the reaction mixture. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (10 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate (B1210297) = 9:1) to yield the desired silyl enol ether.
Mukaiyama Aldol (B89426) Reaction
TMSOTf is a widely used Lewis acid catalyst for the Mukaiyama aldol reaction, which involves the addition of a silyl enol ether to a carbonyl compound.[13][14]
Experimental Protocol: One-Pot Enol Silane Formation and Mukaiyama Aldol-Type Addition to a Dimethyl Acetal (B89532) [15]
-
Reaction Setup: To an oven-dried 10 mL round-bottom flask under a nitrogen atmosphere, add dichloromethane (2.5 mL).
-
Reagent Addition: Add the ketone (e.g., acetophenone), the dimethyl acetal (e.g., benzaldehyde (B42025) dimethyl acetal), and an amine base (e.g., diisopropylethylamine, 1.2 equivalents).
-
TMSOTf Addition: Cool the mixture and add this compound (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to proceed, monitoring by TLC for the consumption of the starting materials.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
Signaling Pathways and Experimental Workflows
The reactions facilitated by TMSOTf can be visualized as logical workflows, illustrating the sequence of chemical transformations.
Caption: Workflow for the synthesis of silyl enol ethers using TMSOTf.
Caption: Generalized pathway for the TMSOTf-catalyzed Mukaiyama aldol reaction.
Conclusion
This compound is a cornerstone reagent in organic synthesis, and its utility is deeply rooted in its fundamental electronic properties. The highly polarized silicon-oxygen bond, coupled with the exceptional stability of the triflate leaving group, confers upon it a remarkable reactivity profile as both a silylating agent and a Lewis acid. A thorough understanding of its molecular structure, spectroscopic characteristics, and reaction mechanisms, as detailed in this guide, is paramount for its effective and innovative application in the synthesis of complex molecules, including those of pharmaceutical significance. The provided experimental protocols and workflow diagrams serve as practical resources for researchers aiming to harness the full potential of this versatile reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound | C4H9F3O3SSi | CID 65367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. webqc.org [webqc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pascal-man.com [pascal-man.com]
- 11. University of Ottawa NMR Facility Blog: Proton NMR of TMS [u-of-o-nmr-facility.blogspot.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. scholarship.richmond.edu [scholarship.richmond.edu]
- 14. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 15. scholarship.richmond.edu [scholarship.richmond.edu]
Methodological & Application
Trimethylsilyl Triflate (TMSOTf) in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), also known as trimethylsilyl triflate, is a powerful and versatile reagent in modern organic synthesis.[1] Its high reactivity and strong Lewis acidity make it an indispensable tool for a wide range of chemical transformations. TMSOTf is a colorless, moisture-sensitive liquid that is soluble in many common organic solvents.[1][2] This document provides detailed application notes and experimental protocols for the use of TMSOTf in several key areas of organic synthesis, including glycosylation reactions, the formation of silyl (B83357) enol ethers, the protection of alcohols, and as a catalyst in carbon-carbon bond-forming reactions.
Key Applications of TMSOTf
This compound's utility in organic synthesis stems from its dual role as a potent silylating agent and a strong Lewis acid.[3] Key applications include:
-
Glycosylation Reactions: TMSOTf is a widely used promoter for the formation of glycosidic bonds, a critical transformation in the synthesis of oligosaccharides and glycoconjugates.[2][4]
-
Formation of Silyl Enol Ethers: It efficiently catalyzes the conversion of ketones and aldehydes into their corresponding silyl enol ethers, which are versatile intermediates in C-C bond-forming reactions.[2][4][5]
-
Protection of Alcohols: TMSOTf serves as an excellent reagent for the protection of alcohols as their trimethylsilyl (TMS) ethers, a common strategy in multi-step synthesis.[1]
-
Lewis Acid Catalysis: Its strong Lewis acidic character enables it to catalyze a variety of reactions, including Friedel-Crafts acylations and alkylations, Mukaiyama aldol (B89426) reactions, and cyclization reactions.[1][6]
-
Deprotection Reactions: TMSOTf can be employed for the cleavage of certain protecting groups, such as Boc-protected amines and acetals.[1][2]
Experimental Protocols
TMSOTf-Promoted Glycosylation (Koenigs-Knorr Type)
This protocol describes the use of catalytic TMSOTf to accelerate the classical Koenigs-Knorr glycosylation reaction.
Reaction Scheme:
Caption: TMSOTf-catalyzed Koenigs-Knorr glycosylation.
Materials:
-
Glycosyl Donor (e.g., per-benzoylated glycosyl bromide)
-
Glycosyl Acceptor (Alcohol)
-
Silver(I) oxide (Ag₂O)
-
This compound (TMSOTf)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (B128534) (Et₃N)
-
Molecular sieves (4 Å), activated
Procedure:
-
A mixture of the glycosyl acceptor (0.16 mmol) and the glycosyl donor (0.16 mmol, 1.0 eq.) is co-evaporated with toluene (B28343) twice and dried for 1 hour under vacuum.[6]
-
The flask is backfilled with argon. Freshly activated 4 Å molecular sieves (100 mg) and anhydrous DCM (2 mL) are added.[6]
-
The mixture is stirred for 2 hours at room temperature.[6]
-
The reaction is cooled to the desired temperature (e.g., -50 °C).[6]
-
A solution of TMSOTf in DCM (e.g., 10% v/v, 60 μL, 0.2 eq.) is added dropwise under an argon atmosphere.[6]
-
The reaction is stirred and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[6]
-
Upon completion, the reaction is quenched by the addition of triethylamine.[6]
-
The mixture is filtered, and the filtrate is concentrated. The crude product is purified by silica (B1680970) gel chromatography.[6]
Quantitative Data for TMSOTf-Catalyzed Glycosylation:
| Glycosyl Donor | Glycosyl Acceptor | Ag₂O (eq.) | TMSOTf (eq.) | Time | Yield (%) | Reference |
| Per-benzoylated Mannosyl Bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 2.0 | 0.2 | 10 min | 99 | [7] |
| Per-benzoylated Mannosyl Bromide | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | 3.0 | 0.25 | 10 min | 99 | [7] |
| Per-benzoylated Mannosyl Bromide | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | 2.0 | 0.2 | 10 min | 99 | [7] |
| Per-benzoylated Mannosyl Bromide | Cholesterol | 3.0 | 0.5 | 10 min | 91 | [7] |
Synthesis of Silyl Enol Ethers
This protocol details the formation of a silyl enol ether from a ketone using TMSOTf and a non-nucleophilic base.
Experimental Workflow:
References
Application Notes and Protocols for Silylation of Alcohols using TMSOTf
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is a powerful and highly reactive silylating agent, widely employed in organic synthesis for the protection of hydroxyl groups.[1] Its exceptional reactivity, far exceeding that of trimethylsilyl chloride (TMSCl), allows for the efficient silylation of a broad range of alcohols, including sterically hindered ones.[1] TMSOTf is particularly valuable in the synthesis of complex molecules, such as natural products and active pharmaceutical ingredients, where mild and efficient protection of alcohols is crucial. These application notes provide detailed protocols for the silylation of primary, secondary, and tertiary alcohols, as well as phenols, using TMSOTf, complete with quantitative data and mechanistic insights.
Reaction Principle
The silylation of alcohols with TMSOTf typically proceeds in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or 2,6-lutidine, to neutralize the triflic acid byproduct.[1] The general reaction is as follows:
ROH + TMSOTf + Base → ROTMS + [Base-H]⁺OTf⁻
The choice of base and reaction conditions can be tailored to the specific substrate, with more hindered bases like 2,6-lutidine being preferred for sensitive or sterically demanding alcohols to minimize side reactions.[2]
Data Presentation
The following table summarizes typical yields for the silylation of various alcohol substrates using TMSOTf under optimized conditions. The high reactivity of TMSOTf generally leads to excellent yields across a spectrum of hydroxyl functionalities.
| Entry | Substrate (Alcohol Type) | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Benzyl Alcohol (Primary) | Triethylamine | Dichloromethane | 0 | 30 min | >95 |
| 2 | Cyclohexanol (Secondary) | Triethylamine | Dichloromethane | 0 to rt | 1 h | >95 |
| 3 | Hindered Tertiary Alcohol | 2,6-Lutidine | Dichloromethane | -78 | 10 min | 92[2] |
| 4 | Phenol | Triethylamine | Dichloromethane | 0 | 30 min | >95 |
| 5 | Methyl α-D-glucopyranoside | HMDS (catalytic TMSOTf) | Dichloromethane | rt | 10 min | 98[3] |
Experimental Protocols
Materials and General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
TMSOTf is a moisture-sensitive and corrosive liquid and should be handled with appropriate care in a fume hood.[1]
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Protocol 1: General Procedure for Silylation of Primary and Secondary Alcohols
This protocol is suitable for the efficient silylation of unhindered primary and secondary alcohols.
Materials:
-
Alcohol (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of the alcohol in anhydrous DCM at 0 °C, add triethylamine.
-
Slowly add TMSOTf to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude trimethylsilyl ether.
-
Purify by flash column chromatography if necessary.
Protocol 2: Silylation of Sterically Hindered Tertiary Alcohols
This protocol is optimized for the silylation of sterically demanding hydroxyl groups where standard methods may be sluggish.
Materials:
-
Hindered Alcohol (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
2,6-Lutidine (2.0 equiv)[2]
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equiv)[2]
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the hindered alcohol in anhydrous DCM and cool the solution to -78 °C.
-
Add 2,6-lutidine to the cooled solution.[2]
-
Add TMSOTf dropwise to the reaction mixture.[2]
-
Stir the reaction at -78 °C for 10-30 minutes.[2]
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by silica (B1680970) gel chromatography.
Protocol 3: Catalytic Silylation of Carbohydrates using HMDS and TMSOTf
This highly efficient method is ideal for the per-O-silylation of sugars.[3]
Materials:
-
Carbohydrate (e.g., Methyl α-D-glucopyranoside) (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Hexamethyldisilazane (HMDS) (0.6 equiv per hydroxyl group)[3]
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv)[3]
Procedure:
-
To a solution of the carbohydrate in anhydrous DCM at room temperature, add HMDS.[3]
-
Add a catalytic amount of TMSOTf to the mixture.[3]
-
Stir the reaction at room temperature for 10-60 minutes until completion (monitored by TLC).[3]
-
Concentrate the reaction mixture under reduced pressure to obtain the per-O-silylated sugar, which can often be used in the next step without further purification.[3]
Mandatory Visualizations
Reaction Mechanism
The silylation of an alcohol with TMSOTf in the presence of a base proceeds through a straightforward nucleophilic attack of the alcohol on the highly electrophilic silicon atom of TMSOTf.
Caption: Mechanism of TMSOTf-mediated alcohol silylation.
Experimental Workflow
The following diagram outlines the general workflow for the silylation of an alcohol using TMSOTf followed by a standard aqueous work-up.
Caption: General experimental workflow for alcohol silylation.
References
Application of Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), a powerful and versatile reagent, has become an indispensable tool in the arsenal (B13267) of synthetic organic chemists, particularly in the complex arena of natural product synthesis. Its dual role as a potent Lewis acid and a highly effective silylating agent allows for a wide range of chemical transformations under mild conditions, a critical factor when dealing with sensitive and complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of TMSOTf in key transformations, with a focus on its application in the synthesis of procyanidins and in glycosylation reactions, both of which are pivotal in the synthesis of a variety of bioactive natural products.
TMSOTf is particularly valued for its ability to activate functional groups such as alcohols, carbonyls, and glycosyl donors, facilitating the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and stereoselectivity.[1] Its utility spans a range of reaction types, including glycosylations, cyclizations, condensations, and the formation of silyl (B83357) enol ethers.[2] These reactions are fundamental to the construction of the intricate scaffolds of many natural products.
Key Applications of TMSOTf in Natural Product Synthesis
Stereoselective Glycosylation: The Koenigs-Knorr Reaction on Fast Forward
The formation of glycosidic bonds is a cornerstone of natural product synthesis, given the prevalence of glycosylated compounds with significant biological activity. The classical Koenigs-Knorr reaction, while foundational, often suffers from long reaction times and the need for stoichiometric heavy metal promoters. The introduction of catalytic TMSOTf in conjunction with traditional promoters like silver(I) oxide has been shown to dramatically accelerate these reactions, providing excellent yields under mild and near-neutral pH conditions.[2][3][4][5][6]
Mechanism of Action in Glycosylation:
TMSOTf acts as a powerful Lewis acid, activating the glycosyl donor (typically a glycosyl bromide) to facilitate the departure of the leaving group and the formation of a highly reactive oxocarbenium ion intermediate. This intermediate is then readily attacked by a glycosyl acceptor (an alcohol) to form the desired glycosidic linkage. The use of TMSOTf as a catalyst allows for faster reaction rates and often enhanced stereoselectivity compared to the classical Koenigs-Knorr conditions.
Caption: TMSOTf-catalyzed glycosylation pathway.
Experimental Protocol: General Procedure for TMSOTf-Catalyzed Koenigs-Knorr Glycosylation
This protocol is a generalized procedure based on the work of Demchenko and co-workers.[3][4]
Materials:
-
Glycosyl bromide donor
-
Glycosyl acceptor (alcohol)
-
Silver(I) oxide (Ag₂O)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (e.g., 0.2 M in dichloromethane)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
A mixture of the glycosyl acceptor (1.0 equiv), silver(I) oxide (2.0 equiv), and activated 4 Å molecular sieves in anhydrous DCM is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 30 minutes.
-
The glycosyl bromide donor (1.2 equiv) is added to the mixture.
-
The reaction mixture is cooled to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
A solution of TMSOTf (0.1-0.2 equiv) in anhydrous DCM is added dropwise.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The mixture is filtered through a pad of Celite®, and the filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Quantitative Data for TMSOTf-Catalyzed Glycosylation:
| Glycosyl Donor | Glycosyl Acceptor | TMSOTf (equiv) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Per-O-benzoyl-α-D-glucopyranosyl bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 0.2 | -20 | 10 | 95 | [3] |
| Per-O-benzyl-α-D-galactopyranosyl bromide | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | 0.1 | -40 | 15 | 90 | [3] |
| 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide | 1-Adamantanol | 0.2 | 0 | 10 | 91 | [3] |
Synthesis of Procyanidins: Building Complex Oligoflavonoids
Procyanidins are a class of polyphenolic compounds found in many plants, fruits, and vegetables, and are known for their potent antioxidant and various health-promoting properties. Their synthesis is challenging due to the need for stereoselective formation of the interflavan linkage. TMSOTf has emerged as a key reagent in the condensation of flavan-3-ol (B1228485) units to construct these complex oligomers.
Role of TMSOTf in Procyanidin (B600670) Synthesis:
In the synthesis of procyanidins, TMSOTf is used as a Lewis acid to activate a flavan-3-ol derivative at the C4 position, generating a carbocationic intermediate. This electrophile is then attacked by a nucleophilic flavan-3-ol unit (typically at the C8 or C6 position) to form the characteristic interflavan bond. The choice of reaction conditions, particularly the temperature, is crucial for achieving high stereoselectivity.
Caption: TMSOTf-catalyzed synthesis of procyanidins.
Experimental Protocol: Synthesis of Octa-O-benzylated Procyanidin B3
This protocol is adapted from the work of Saito et al. and describes a gram-scale synthesis.[2]
Materials:
-
(2R,3S,4S)-3-Acetoxy-5,7,3',4'-tetrabenzyloxy-4-(2''-ethoxyethoxy)flavan (Electrophile)
-
5,7,3',4'-Tetrabenzylcatechin (Nucleophile)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the electrophile (0.68 g, 0.87 mmol) and the nucleophile (2.55 g, 3.92 mmol) in anhydrous DCM (100 mL) under an argon atmosphere, the solution is cooled to -78 °C.
-
TMSOTf (1.0 equiv based on the electrophile, 0.87 mmol) is added dropwise.
-
The reaction mixture is stirred at -78 °C and monitored by TLC.
-
After completion, the reaction is quenched with saturated aqueous NaHCO₃.
-
The aqueous layer is extracted with DCM, and the combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by silica gel column chromatography to afford octa-O-benzylated procyanidin B3.
Quantitative Data for TMSOTf-Catalyzed Procyanidin Synthesis:
| Product | Electrophile | Nucleophile | TMSOTf (equiv) | Temperature (°C) | Yield (%) | Stereoselectivity (4α:4β) | Reference |
| Octa-O-benzylated Procyanidin B3 | (2R,3S,4S)-3-acetoxy-5,7,3',4'-tetrabenzyloxy-4-(2''-ethoxyethoxy)flavan | 5,7,3',4'-Tetrabenzylcatechin | 1.0 | -78 | 95 | 66:1 | [2] |
| Dodeca-O-benzyl-(-)-epicatechin-(+)-catechin-(+)-catechin | (2R,3R,4S)-5,7,3',4'-tetra-O-benzyl-4-(2''-ethoxyethyloxy)flavan | Dimeric nucleophile | 1.0 | -20 | - | - | [7] |
| Dodeca-O-benzyl-procyanidin C1 | (2R,3R,4S)-5,7,3',4'-tetra-O-benzyl-4-(2''-ethoxyethyloxy)flavan | Dimeric nucleophile | 1.0 | -78 | 91 | - | [7] |
Conclusion
Trimethylsilyl trifluoromethanesulfonate is a powerful and versatile reagent that has significantly impacted the field of natural product synthesis. Its ability to promote key bond-forming reactions under mild conditions with high efficiency and stereoselectivity makes it an invaluable tool for the construction of complex and sensitive molecules. The detailed protocols and data presented herein for TMSOTf-catalyzed glycosylations and procyanidin syntheses serve as a practical guide for researchers in the field. As the quest for the synthesis of increasingly complex and biologically active natural products continues, the applications of TMSOTf are expected to expand even further, solidifying its status as a cornerstone of modern organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Asymmetric Total Synthesis of Fredericamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 6. MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Protecting Group Chemistry with Trimethylsilyl Triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), with the chemical formula (CH₃)₃SiOSO₂CF₃, is a powerful and versatile reagent in modern organic synthesis.[1][2][3] It is a colorless, moisture-sensitive liquid that serves as both a highly reactive silylating agent and a potent Lewis acid catalyst.[1][3] Its reactivity stems from the polarized Si-O-S bond, making it significantly more electrophilic than other common silylating agents like trimethylsilyl chloride (TMSCl).[1] This enhanced reactivity allows for rapid and efficient reactions under mild conditions, making it an indispensable tool in multi-step synthesis, particularly in pharmaceutical and fine chemical manufacturing.[3]
These application notes provide an overview of the key uses of TMSOTf in protecting group chemistry, complete with detailed protocols, quantitative data for comparison, and workflow diagrams to illustrate the processes.
Key Hazards: TMSOTf is a flammable, corrosive, and moisture-sensitive liquid.[1] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Application Note 1: Protection of Alcohols as Trimethylsilyl (TMS) Ethers
The protection of hydroxyl groups is a fundamental operation in multi-step organic synthesis. TMSOTf provides a highly efficient method for converting alcohols into trimethylsilyl (TMS) ethers, thereby masking their acidic and nucleophilic nature.[4][5] The reaction is typically fast and proceeds under mild conditions in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or 2,6-lutidine, to neutralize the generated triflic acid.[1][4]
Data Presentation: Silylation of Alcohols
The following table summarizes various conditions for the protection of alcohols as TMS ethers, highlighting the versatility of TMSOTf.
| Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Et₃N, TMSOTf | CH₂Cl₂ | -10 to -5 °C | 60 min | 72% | [6] |
| 2,6-Lutidine, TMSOTf | CH₂Cl₂ | Room Temp. | 4 h | 100% | [6] |
Experimental Protocols
Protocol 1.1: Protection of a Primary Alcohol using TMSOTf and 2,6-Lutidine [6]
This protocol describes the general procedure for the silylation of a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
2,6-Lutidine (1.2 eq)
-
Trimethylsilyl triflate (TMSOTf) (1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere of nitrogen.
-
Cool the solution to 0 °C using an ice bath.
-
Add 2,6-lutidine (1.2 eq) to the stirred solution.
-
Slowly add TMSOTf (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude TMS-protected alcohol, which can be purified by flash column chromatography if necessary.
Protocol 1.2: Deprotection of a TMS Ether using Mild Acidic Conditions [7]
TMS ethers are labile and can be easily cleaved under mild acidic conditions.
Materials:
-
TMS-protected alcohol
-
Methanol (B129727) (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the TMS-protected alcohol in methanol at room temperature.
-
Add a catalytic amount (a few drops) of 1 M HCl.
-
Stir the solution at room temperature. The reaction is typically rapid (5-30 minutes). Monitor by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of NaHCO₃.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.
Visualization: Alcohol Protection/Deprotection Workflow
Caption: General workflow for the protection of alcohols as TMS ethers and subsequent deprotection.
Application Note 2: In Situ Protection of Carbonyls for Selective Transformations
A powerful application of TMSOTf is the in situ and chemoselective protection of aldehydes and ketones.[8] In combination with a phosphine, such as triphenylphosphine (B44618) (PPh₃) for aldehydes or triethylphosphine (B1216732) (PEt₃) for ketones, TMSOTf reversibly forms O,P-acetal or O,P-ketal type phosphonium (B103445) salts.[8][9] This temporary protection of the more reactive carbonyl group allows for selective transformations (e.g., reduction, alkylation) to be performed on less reactive functional groups, such as esters or amides, within the same molecule.[8][9] The aldehyde or ketone can then be regenerated during aqueous work-up.[9]
Experimental Protocols
Protocol 2.1: Selective Reduction of a Ketone in the Presence of an Aldehyde [9]
This protocol details the selective protection of an aldehyde followed by the reduction of a ketone in a dicarbonyl compound.
Materials:
-
Keto-aldehyde substrate (e.g., 4-oxopentanal) (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
This compound (TMSOTf) (1.2 eq)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF) (1.5 eq)
-
Tetrabutylammonium fluoride (B91410) (TBAF, 1.0 M solution in THF)
-
Aqueous work-up solutions (e.g., water, brine)
Procedure:
-
To a solution of the keto-aldehyde (1.0 eq) and PPh₃ (1.2 eq) in anhydrous CH₂Cl₂ (0.1 M) under a nitrogen atmosphere, add TMSOTf (1.2 eq) dropwise at room temperature.
-
Stir the mixture for 1 hour at room temperature to ensure the formation of the O,P-acetal phosphonium salt from the aldehyde.
-
Cool the reaction mixture to -40 °C.
-
Slowly add the BH₃·THF solution (1.5 eq) via syringe.
-
Continue stirring at -40 °C until the starting keto-aldehyde is consumed (monitor by quenching a small aliquot with TBAF followed by TLC analysis).
-
Quench the reaction with water and allow it to warm to room temperature.
-
Extract the mixture with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The hydrolytic work-up liberates the aldehyde, yielding the corresponding hydroxy-aldehyde, which can be purified by column chromatography.
Visualization: Selective Transformation Workflow
Caption: Workflow for the selective reduction of a ketone in the presence of an aldehyde.
Application Note 3: TMSOTf in the Cleavage of Other Protecting Groups
Beyond silylation, TMSOTf is a potent reagent for the cleavage of various other protecting groups under mild conditions, offering an orthogonal deprotection strategy.
-
Boc-Protected Amines: Deprotection of tert-butoxycarbonyl (Boc) protected amines can be achieved using TMSOTf in the presence of a base like triethylamine or 2,6-lutidine.[1]
-
Methoxymethyl (MOM) Ethers: Aromatic MOM ethers can be converted to TMS ethers using TMSOTf and 2,2'-bipyridyl, which are then easily hydrolyzed to the parent alcohols during aqueous work-up.[10]
-
Acetonides: TMSOTf provides a mild and efficient method for the deprotection of N,O-acetonides and acetonides derived from 1,2- and 1,3-diols, conditions under which many other common protecting groups remain stable.[11][12]
Experimental Protocols
Protocol 3.1: Deprotection of an Aromatic MOM Ether [10]
This protocol describes the conversion of an aromatic MOM ether to the corresponding alcohol.
Materials:
-
Aromatic MOM ether (1.0 eq)
-
2,2'-Bipyridyl (3.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
This compound (TMSOTf) (2.0 eq)
-
Water (H₂O)
-
Ethyl acetate (B1210297) (AcOEt)
Procedure:
-
Dissolve the aromatic MOM ether (1.0 eq) and 2,2'-bipyridyl (3.0 eq) in anhydrous CH₃CN under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSOTf (2.0 eq) dropwise.
-
Allow the solution to warm to room temperature and stir until the starting MOM ether is no longer visible by TLC. This forms the intermediate TMS ether.
-
Add H₂O to the solution and continue stirring at room temperature until the intermediate TMS ether disappears by TLC.
-
Quench the reaction by adding more H₂O and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Visualization: TMSOTf-Mediated Deprotection Logic
Caption: Logic of using TMSOTf to deprotect various functional groups.
Application Note 4: Silylation of Carbohydrates and Glycosylation
In carbohydrate chemistry, TMSOTf is a key reagent. It catalyzes the efficient per-O-silylation of unprotected sugars using hexamethyldisilazane (B44280) (HMDS), which is more atom-economical than using TMSCl.[13] This silylation can be the final step or an intermediate part of a streamlined, one-pot reaction sequence for regioselective protection.[13] Furthermore, TMSOTf is a highly effective catalyst for Koenigs-Knorr glycosylation reactions, promoting the formation of glycosidic bonds with high yields and excellent stereoselectivity under mild, nearly neutral conditions.[14][15]
Data Presentation: TMSOTf-Catalyzed Silylation of Sugars with HMDS[13]
| Entry | Substrate | HMDS (eq.) | Time | Product | Yield (%) |
| 1 | Phenyl 1-thio-β-D-glucopyranoside | 2.2 | 10 min | Per-O-silylated product | 99 |
| 2 | p-Tolyl 1-thio-β-D-glucopyranoside | 2.2 | 10 min | Per-O-silylated product | 99 |
| 3 | Phenyl 1-thio-β-D-galactopyranoside | 2.2 | 20 min | Per-O-silylated product | 98 |
| 4 | Methyl α-D-mannopyranoside | 2.2 | 30 min | Per-O-silylated product | 99 |
| 5 | D-Glucosamine derivative | 1.6 | 20 min | Per-O-silylated product | 98 |
| 6 | α,α-D-Trehalose | 4.4 | 1 h | Per-O-silylated product | 96 |
Experimental Protocols
Protocol 4.1: General Procedure for TMSOTf-Catalyzed Per-O-Silylation of Sugars [13]
Materials:
-
Unprotected sugar (1.0 eq)
-
Hexamethyldisilazane (HMDS) (see table for equivalents)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
This compound (TMSOTf) (0.1 eq)
Procedure:
-
Suspend or dissolve the unprotected sugar (1.0 eq) in anhydrous CH₂Cl₂ under a nitrogen atmosphere at room temperature.
-
Add HMDS via syringe.
-
Add TMSOTf (0.1 eq) to the mixture. Gaseous ammonia (B1221849) will evolve.
-
Stir the reaction at room temperature for the time indicated in the table (or until completion is confirmed by TLC).
-
Upon completion, the reaction mixture can often be used directly in a subsequent step. Alternatively, it can be concentrated under reduced pressure to give the per-O-silylated sugar, which is often pure enough for the next step or can be purified by chromatography.
Visualization: Catalytic Cycle for HMDS Silylation
Caption: Postulated catalytic cycle for TMSOTf-catalyzed HMDS silylation of alcohols.[13]
References
- 1. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 2. Trimethylsilyl Trifluoromethanesulfonate: A Versatile Reagent in Modern Organic Synthesis_Chemicalbook [chemicalbook.com]
- 3. Applications of TMSOTf in Pharmaceutical and Fine Chemical Synthesis | Aure Chemical [aurechem.com]
- 4. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 5. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 6. synarchive.com [synarchive.com]
- 7. benchchem.com [benchchem.com]
- 8. Methodology for in situ protection of aldehydes and ketones using trimethylsilyl trifluoromethanesulfonate and phosphines: selective alkylation and reduction of ketones, esters, amides, and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) assisted facile deprotection of N,O-acetonides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Trimethylsilyl trifluoromethanesulfonate: applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 15. Page loading... [wap.guidechem.com]
Application Notes and Protocols for Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is a highly versatile and powerful reagent in modern organic synthesis.[1][2][3] As a strong Lewis acid and an efficient silylating agent, TMSOTf is instrumental in a wide array of chemical transformations, including glycosylations, the formation of silyl (B83357) enol ethers, and various carbon-carbon bond-forming reactions.[2][4][5] Its high reactivity stems from the polarized Si-O-S bond, which makes it significantly more electrophilic than reagents like trimethylsilyl chloride.[4][6]
These application notes provide detailed protocols for common TMSOTf-mediated reactions, safety and handling guidelines, and quantitative data to assist researchers in the successful application of this reagent.
Safety and Handling of TMSOTf
TMSOTf is a colorless, moisture-sensitive, flammable, and corrosive liquid that requires careful handling in a controlled environment.[5][7]
Essential Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, a face shield, and a flame-resistant lab coat.[7][8][9]
-
Inert Atmosphere: Due to its extreme sensitivity to moisture, TMSOTf must be handled under a dry, inert atmosphere, such as nitrogen or argon.[6][7][10] It reacts violently with water to form corrosive triflic acid.[6][11]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[7][8]
-
Storage: Store TMSOTf in tightly sealed containers, often under an inert gas, in a cool, dry, and well-ventilated area away from heat and ignition sources.[8][10] Storage at ≤5 °C is recommended.[6]
-
Spill and Emergency Procedures: In case of a spill, evacuate the area and remove all ignition sources.[8][10] Use a dry chemical absorbent for cleanup; do not use water.[8][10] Emergency eye wash stations and safety showers should be readily accessible.[11]
Application 1: TMSOTf-Catalyzed Glycosylation
TMSOTf is a widely used promoter in glycosylation reactions, including the acceleration of the traditional Koenigs-Knorr reaction.[2][12] It facilitates the formation of glycosidic bonds under mild conditions, often leading to high yields and stereoselectivity.[12]
General Protocol for TMSOTf-Catalyzed Koenigs-Knorr Glycosylation
This protocol describes the coupling of a glycosyl bromide donor with a glycosyl acceptor.
Materials:
-
Glycosyl bromide donor
-
Glycosyl acceptor (alcohol)
-
Silver(I) oxide (Ag₂O)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Molecular sieves (4Å)
Experimental Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., argon).
-
To a round-bottom flask containing activated 4Å molecular sieves, add the glycosyl acceptor and dissolve in anhydrous DCM.
-
Add the glycosyl bromide donor to the mixture.
-
Add Ag₂O (typically 1.5-3.0 equivalents) to the stirring solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add a catalytic amount of TMSOTf (0.1-0.25 equivalents) to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a base (e.g., pyridine (B92270) or triethylamine).
-
Filter the reaction mixture through a pad of Celite to remove solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data for TMSOTf-Catalyzed Glycosylation
| Donor | Acceptor | Ag₂O (equiv.) | TMSOTf (equiv.) | Time | Yield (%) | Reference |
| Per-benzoylated glucosyl bromide | Secondary 2-OH acceptor | 1.5 | 0.1 | 10 min | 98 | [12] |
| Per-benzoylated glucosyl bromide | 3-OH acceptor | 3.0 | 0.25 | 10 min | 99 | [12] |
| Per-benzoylated glucosyl bromide | 4-OH acceptor | 3.0 | 0.25 | 10 min | 99 | [12] |
| Per-benzylated mannosyl donor | Primary alcohol | Excess | - | 4.5 h | 87 | [12] |
Application 2: One-Pot Synthesis of Homoallyl Ethers
TMSOTf catalyzes the efficient one-pot conversion of aldehydes to homoallyl ethers in an ionic liquid, offering a greener alternative to traditional methods that use chlorinated solvents.[13][14][15]
Protocol for TMSOTf-Catalyzed Synthesis of Homoallyl Ethers
Materials:
-
Aldehyde
-
Alkoxytrimethylsilane (e.g., MeOTMS) or Trialkyl orthoformate
-
TMSOTf
-
Ionic Liquid (e.g., [bmim][OTf])
-
Anhydrous diethyl ether
Experimental Procedure:
-
In a flame-dried flask under an inert atmosphere, combine the aldehyde, alkoxytrimethylsilane, and allyltrimethylsilane in the ionic liquid.
-
Add a catalytic amount of TMSOTf (typically 1-10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, extract the product directly from the ionic liquid using anhydrous diethyl ether.
-
The ionic liquid phase can be recovered, dried under vacuum, and reused.
-
Combine the ether extracts and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
Quantitative Data for Homoallyl Ether Synthesis
| Aldehyde | Catalyst (mol%) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | 1 | 0.5 | 92 | [15] |
| 4-Chlorobenzaldehyde | 1 | 0.5 | 94 | [15] |
| 4-Methoxybenzaldehyde | 1 | 1.5 | 93 | [15] |
| Cinnamaldehyde | 1 | 1.0 | 91 | [15] |
| 3-Phenylpropionaldehyde | 10 | 2.0 | 65 | [15] |
Application 3: Protection of Alcohols and Carbonyls
TMSOTf is a powerful reagent for the protection of functional groups. It readily converts alcohols to their corresponding trimethylsilyl (TMS) ethers and can be used to form silyl enol ethers from aldehydes and ketones.[2][4][6]
Protocol for Silylation of Alcohols
Materials:
-
Alcohol
-
TMSOTf
-
Tertiary amine base (e.g., triethylamine (B128534) or 2,6-lutidine)
-
Anhydrous solvent (e.g., DCM)
Experimental Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol in the anhydrous solvent.
-
Add the tertiary amine base (1.1-1.5 equivalents).
-
Cool the mixture to 0 °C.
-
Add TMSOTf (1.0-1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography if necessary.
General Reaction Workflow
Caption: General experimental workflow for conducting TMSOTf-mediated reactions.
TMSOTf Activation Mechanism
TMSOTf's utility stems from its ability to act as a potent Lewis acid, activating electrophiles, and as a silylating agent to generate reactive intermediates.
Caption: Simplified mechanism of carbonyl activation by TMSOTf.
Conclusion
TMSOTf is an indispensable tool in organic synthesis for achieving a variety of chemical transformations. Its high reactivity demands rigorous adherence to safety protocols, particularly the exclusion of moisture. The protocols provided herein serve as a foundation for researchers to explore the broad utility of TMSOTf in their synthetic endeavors, from complex oligosaccharide synthesis to the efficient construction of key intermediates for drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. Trimethylsilyl trifluoromethanesulfonate: applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 3. Trimethylsilyl Trifluoromethanesulfonate: A Versatile Reagent in Modern Organic Synthesis_Chemicalbook [chemicalbook.com]
- 4. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 5. Trimethylsilyl trifluoromethanesulfonate - Enamine [enamine.net]
- 6. Applications of TMSOTf in Pharmaceutical and Fine Chemical Synthesis | Aure Chemical [aurechem.com]
- 7. Toxicity and Environmental Impact of Trimethylsilyl Triflate – What You Should Know | Aure Chemical [aurechem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. kunenchem.com [kunenchem.com]
- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Trimethylsilyl Trifluoromethanesulfonate Catalyzed One-Pot Method for the Conversion of Aldehydes to Homoallyl Ethers in an Ionic Liquid [organic-chemistry.org]
- 14. Synthesis of Homoallyl Ethers via Allylation of Acetals in Ionic Liquids Catalyzed by Trimethylsilyl Trifluoromethanesulfonate [organic-chemistry.org]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols: Trimethylsilyl Triflate in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is a powerful and versatile Lewis acid catalyst widely employed in modern organic synthesis, particularly in the realm of carbohydrate chemistry.[1][2][3] Its high reactivity and oxophilicity make it an exceptional promoter for the formation of glycosidic linkages, a critical step in the synthesis of oligosaccharides, glycoconjugates, and nucleosides.[4][5] TMSOTf is also instrumental in various protecting group manipulations, further highlighting its utility in the construction of complex carbohydrate-based molecules.[6] This document provides detailed application notes and protocols for the use of TMSOTf in key carbohydrate chemistry transformations.
Glycosylation Reactions Promoted by TMSOTf
TMSOTf is a go-to catalyst for a multitude of glycosylation reactions, activating a wide array of glycosyl donors. Its effectiveness stems from its ability to facilitate the departure of the anomeric leaving group, generating a reactive oxocarbenium ion intermediate that is then attacked by a glycosyl acceptor.
Activation of Glycosyl Trichloroacetimidates
Glycosyl trichloroacetimidates are among the most common and effective glycosyl donors used in oligosaccharide synthesis.[7] Their activation by a catalytic amount of TMSOTf is a cornerstone of modern carbohydrate chemistry.[7]
Reaction Mechanism:
References
- 1. Trimethylsilyl trifluoromethanesulfonate: applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 2. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho-Hexynylbenzoates for Versatile Synthesis of O-Glycosides and Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective synthesis of glycosides using (salen)Co catalysts as promoters - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02552D [pubs.rsc.org]
Application Notes and Protocols: TMSOTf-Mediated Mukaiyama Aldol Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)-mediated Mukaiyama aldol (B89426) reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone in modern organic synthesis, offering a versatile and efficient method for the construction of β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of complex natural products and pharmaceuticals.
Introduction
The Mukaiyama aldol reaction is a Lewis acid-catalyzed aldol addition of a silyl (B83357) enol ether to a carbonyl compound.[1] The use of TMSOTf as a mediator offers significant advantages, including its dual role as both a silylating agent for in situ silyl enol ether formation and a potent Lewis acid catalyst to activate the electrophile.[2][3] This one-pot tandem approach streamlines the synthetic process by eliminating the need for the pre-formation and purification of the silyl enol ether nucleophile, thus saving time and improving overall efficiency.[3][4]
The reaction is particularly valuable in drug development for the construction of complex molecular architectures due to its generally mild reaction conditions and broad substrate scope.[2][5] Various carbonyl compounds, including ketones, esters, amides, and thioesters, can serve as nucleophilic precursors, reacting with a range of electrophiles such as aldehydes and acetals.[6][7]
Reaction Mechanism and Role of TMSOTf
The TMSOTf-mediated Mukaiyama aldol reaction proceeds through a well-defined mechanism. TMSOTf plays a crucial dual role in this process:
-
Silylating Agent: In the presence of a hindered amine base (e.g., Hünig's base), TMSOTf facilitates the in situ formation of the silyl enol ether from the carbonyl precursor.[2]
-
Lewis Acid Catalyst: TMSOTf then activates the electrophilic carbonyl component (e.g., an aldehyde or an acetal-derived oxocarbenium ion), rendering it more susceptible to nucleophilic attack by the silyl enol ether.[2][8]
The reaction culminates in the formation of a β-silyloxy carbonyl compound, which upon aqueous workup, yields the desired β-hydroxy carbonyl product. The stoichiometry of TMSOTf can influence the reaction outcome, with excess TMSOTf sometimes promoting subsequent dehydration to yield α,β-unsaturated carbonyl compounds.[3][4]
Caption: Mechanism of the TMSOTf-Mediated Mukaiyama Aldol Reaction.
Quantitative Data Summary
The following tables summarize the yields of the TMSOTf-mediated Mukaiyama aldol reaction with various substrates as reported in the literature.
Table 1: Addition of Various Ketones to Benzaldehyde Dimethyl Acetal (B89532) [7]
| Entry | Ketone Nucleophile | Product | Yield (%) |
| 1 | Acetophenone | 3-Methoxy-1,3-diphenylpropan-1-one | 91 |
| 2 | 4'-Methoxyacetophenone | 3-Methoxy-3-phenyl-1-(p-tolyl)propan-1-one | 99 |
| 3 | 4'-Nitroacetophenone | 3-Methoxy-1-(4-nitrophenyl)-3-phenylpropan-1-one | 85 |
Table 2: Addition of Acetophenone to Various Dimethyl Acetals [7]
| Entry | Acetal Electrophile | Product | Yield (%) |
| 1 | Benzaldehyde dimethyl acetal | 3-Methoxy-1,3-diphenylpropan-1-one | 91 |
| 2 | 4-Methoxybenzaldehyde dimethyl acetal | 3-(4-Methoxyphenyl)-3-methoxy-1-phenylpropan-1-one | 99 |
| 3 | 4-Nitrobenzaldehyde dimethyl acetal | 3-Methoxy-1-(4-nitrophenyl)-3-phenylpropan-1-one | 95 |
| 4 | Cinnamaldehyde dimethyl acetal | 5-Methoxy-1-phenylhept-6-en-1-one | 89 |
| 5 | Acetaldehyde dimethyl acetal | 3-Methoxy-1-phenylbutan-1-one | 90 |
Table 3: Addition of Various Nucleophiles to Benzaldehyde Dimethyl Acetal [6][7]
| Entry | Nucleophile Precursor | Silylating Agent | Product | Yield (%) |
| 1 | S-Ethyl thioacetate | TMSOTf | S-Ethyl 3-methoxy-3-phenylpropanethioate | 92 |
| 2 | Propiophenone | TMSOTf | 3-Methoxy-2-methyl-1,3-diphenylpropan-1-one | 91 (1.5:1 dr) |
| 3 | Ethyl isobutyrate | TESOTf | Ethyl 3-methoxy-2,2-dimethyl-3-phenylpropanoate | 85 |
| 4 | N,N-Dimethylpropionamide | TESOTf | 3-Methoxy-N,N,2-trimethyl-3-phenylpropanamide | 73 |
Experimental Protocols
General Protocol for the One-Pot Tandem Enol Silane Formation-Mukaiyama Aldol Addition
This protocol is a generalized procedure based on the work of Downey et al.[7]
Materials:
-
Ketone (or other carbonyl precursor) (1.0 mmol)
-
Dimethyl acetal (1.1 mmol)
-
Diisopropylethylamine (i-Pr2NEt) (1.2 mmol)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 mmol)
-
Dichloromethane (B109758) (CH2Cl2), anhydrous (5.0 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
Procedure:
-
To an oven-dried round-bottomed flask under an inert atmosphere (N2 or Ar), add the ketone (1.0 mmol) and anhydrous dichloromethane (2.5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add diisopropylethylamine (1.2 mmol) to the solution.
-
Slowly add TMSOTf (1.2 mmol) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for the time required for silyl enol ether formation (typically 15-30 minutes).
-
In a separate oven-dried flask, prepare a solution of the dimethyl acetal (1.1 mmol) in anhydrous dichloromethane (2.5 mL).
-
Add the solution of the dimethyl acetal to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for the specified time (e.g., 3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired β-methoxy carbonyl compound.
Caption: Experimental workflow for the one-pot Mukaiyama aldol reaction.
Applications in Drug Development
The stereoselective synthesis of β-hydroxy carbonyl units is a frequent challenge in the synthesis of polyketide natural products and other complex molecules with pharmaceutical applications. The Mukaiyama aldol reaction provides a reliable and versatile tool to address this challenge. The ability to perform the reaction in a one-pot fashion with in situ generation of the nucleophile enhances its practicality and applicability in multi-step syntheses. Further advancements, including the development of chiral Lewis acids, have enabled asymmetric variations of this reaction, providing access to enantiomerically enriched products, which is of paramount importance in drug development.[9][10]
Safety Information
-
TMSOTf is a corrosive and moisture-sensitive reagent. It should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Anhydrous solvents and inert atmosphere techniques are crucial for the success of this reaction.
-
The reaction is typically performed at low temperatures (-78 °C), requiring the use of appropriate cooling baths (e.g., dry ice/acetone).
By following these detailed notes and protocols, researchers can effectively implement the TMSOTf-mediated Mukaiyama aldol reaction in their synthetic endeavors.
References
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. "Aldol Condensations and Nitrile Aldol Reactions Mediated by Trimethyls" by Samuel R. Bottum [scholarship.richmond.edu]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf [organic-chemistry.org]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Stereoselective Synthesis with Trimethylsilyl Triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is a powerful and versatile reagent in modern organic synthesis, prized for its ability to act as both a potent silylating agent and a strong Lewis acid.[1] Its capacity to activate a wide range of functional groups under mild conditions has made it an invaluable tool in the construction of complex molecular architectures. Of particular significance is its widespread application in stereoselective synthesis, where it plays a crucial role in controlling the three-dimensional arrangement of atoms in a molecule. This control is paramount in the development of pharmaceuticals and other bioactive compounds, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful.
These application notes provide detailed protocols and quantitative data for key stereoselective transformations mediated by TMSOTf, including glycosylations, aldol (B89426) reactions, Michael additions, and cyclization reactions for the synthesis of complex heterocyclic systems. The information presented is intended to serve as a practical guide for researchers in academia and industry, facilitating the implementation of these powerful synthetic methods in their own work.
Stereoselective Glycosylation: Synthesis of α-C-Glycosides
The formation of glycosidic bonds with high stereocontrol is a central challenge in carbohydrate chemistry. TMSOTf has emerged as a highly effective promoter for the stereoselective synthesis of C-glycosides, which are important carbohydrate mimetics with enhanced stability towards enzymatic hydrolysis. A metal-free procedure has been developed for the synthesis of 2,3-unsaturated-C-glycosides from glycals and unactivated aryl acetylenes, affording products with complete α-selectivity.[2][3]
Data Presentation
| Entry | Glycal | Aryl Acetylene (B1199291) | Product | Yield (%)[2] | Diastereoselectivity (α:β)[2] |
| 1 | Tri-O-acetyl-D-glucal | Phenylacetylene | 1a | 85 | >19:1 |
| 2 | Tri-O-acetyl-D-glucal | 4-Methylphenylacetylene | 1b | 82 | >19:1 |
| 3 | Tri-O-acetyl-D-glucal | 4-Methoxyphenylacetylene | 1c | 78 | >19:1 |
| 4 | Tri-O-acetyl-D-galactal | Phenylacetylene | 2a | 88 | >19:1 |
Experimental Protocol: General Procedure for the Synthesis of α-C-Alkynylglycosides[3]
-
To a solution of the glycal (0.15 mmol, 1.0 equiv.) and 4Å molecular sieves (60 mg) in dichloroethane (DCE) is added the aryl acetylene (0.18 mmol, 1.2 equiv.).
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (16.2 µL, 0.09 mmol, 0.6 equiv.) is then added to the reaction mixture.
-
The reaction mixture is stirred at 80 °C for 25 minutes.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate (NaHCO₃) solution (8 mL) and diluted with dichloromethane (B109758) (8 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 8 mL).
-
The combined organic layers are washed with brine (12 mL), dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel (ethyl acetate/petroleum ether = 1:12) to afford the desired α-C-alkynylglycoside.
Reaction Mechanism
Caption: TMSOTf-mediated α-C-glycosylation mechanism.
Stereoselective Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a cornerstone of carbon-carbon bond formation, and the use of TMSOTf as a catalyst allows for highly stereoselective transformations. By employing chiral auxiliaries or chiral Lewis acids, both high diastereoselectivity and enantioselectivity can be achieved, providing access to valuable β-hydroxy carbonyl compounds.[4][5]
Data Presentation
| Entry | Silyl Enol Ether | Aldehyde | Chiral Auxiliary/Catalyst | Diastereomeric Ratio (dr) or Enantiomeric Excess (ee) | Yield (%) | Reference |
| 1 | Silyl enol ether of propiophenone | Benzaldehyde | (S)-4-benzyl-2-oxazolidinone | >99:1 dr | 85 | [6] |
| 2 | (Z)-Silyl enol ether of a thioester | Isobutyraldehyde | Evans Auxiliary | 95:5 dr (syn) | 91 | [6] |
| 3 | Trimethylsilyl enol ether of acetone | Benzaldehyde | Chiral Tin(II) Lewis Acid | 90% ee | 82 | [7] |
Experimental Protocol: Asymmetric Mukaiyama Aldol Reaction with an Evans Auxiliary[6]
-
To a solution of the N-acyl Evans auxiliary (1.0 mmol) in dry dichloromethane (10 mL) at 0 °C under an argon atmosphere is added di-n-butylboron triflate (1.1 mmol).
-
Triethylamine (1.2 mmol) is added dropwise, and the mixture is stirred for 30 minutes at 0 °C, then cooled to -78 °C.
-
The aldehyde (1.2 mmol) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer.
-
The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by flash chromatography to yield the aldol adduct.
-
The chiral auxiliary can be cleaved by treatment with LiOH and H₂O₂ to afford the corresponding β-hydroxy carboxylic acid.
Reaction Workflow
Caption: Asymmetric Mukaiyama aldol reaction workflow.
Stereoselective Synthesis of Piperidine (B6355638) and Pyrrolidine Derivatives
Substituted piperidines and pyrrolidines are prevalent scaffolds in numerous natural products and pharmaceuticals. A TMSOTf-mediated reductive hydroamination cascade of enynyl amines provides a stereoselective and metal-free route to these important heterocycles.[8][9] This methodology has been successfully applied to the total synthesis of various alkaloids, including solenopsins.[8]
Data Presentation
| Entry | Substrate | Product | Diastereoselectivity | Yield (%)[8] |
| 1 | (E)-N-Tosyl-oct-2-en-7-yn-1-amine | cis-2-Methyl-6-propylpiperidine | >95:5 (cis:trans) | 85 |
| 2 | (E)-N-Tosyl-non-2-en-8-yn-1-amine | cis-2-Methyl-6-butylpiperidine | >95:5 (cis:trans) | 82 |
| 3 | (E)-N-Tosyl-6-phenylhex-2-en-5-yn-1-amine | cis-2-Methyl-5-phenylpyrrolidine | >95:5 (cis:trans) | 88 |
Experimental Protocol: Synthesis of (±)-Solenopsin A[8]
-
To a solution of the corresponding enynyl amine (1.0 equiv) in dry dichloromethane (0.1 M) at 0 °C is added triethylsilane (3.0 equiv).
-
TMSOTf (1.5 equiv) is then added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired piperidine derivative.
-
Deprotection of the tosyl group (e.g., using Mg/MeOH) yields the final natural product.
Logical Relationship of the Cascade Reaction
Caption: TMSOTf-mediated reductive hydroamination cascade.
Stereoselective Synthesis of Dihydropyrans via Silyl-Prins Cyclization
Dihydropyrans are important structural motifs found in many natural products with interesting biological activities. A highly selective methodology for the synthesis of cis-2,6-disubstituted dihydropyrans has been developed using a TMSOTf-mediated silyl-Prins cyclization of Z-vinylsilyl alcohols.[8][10] This protocol is characterized by its broad substrate scope and short reaction times.
Data Presentation
| Entry | Z-Vinylsilyl Alcohol | Aldehyde | Product | Diastereoselectivity (cis:trans)[8] | Yield (%)[8] |
| 1 | 1-Phenyl-3-(phenyldimethylsilyl)prop-2-en-1-ol | Phenylacetaldehyde | 2,6-Diphenyl-3,6-dihydro-2H-pyran | >95:5 | 85 |
| 2 | 1-(4-Methoxyphenyl)-3-(phenyldimethylsilyl)prop-2-en-1-ol | Phenylacetaldehyde | 2-(4-Methoxyphenyl)-6-phenyl-3,6-dihydro-2H-pyran | >95:5 | 82 |
| 3 | 1-Phenyl-3-(phenyldimethylsilyl)prop-2-en-1-ol | Isovaleraldehyde | 2-Isobutyl-6-phenyl-3,6-dihydro-2H-pyran | >95:5 | 78 |
Experimental Protocol: General Procedure for Silyl-Prins Cyclization[10]
-
A solution of the Z-vinylsilyl alcohol (0.33 mmol, 1.0 equiv.) and the corresponding aldehyde (0.40 mmol, 1.2 equiv.) in dichloromethane (7 mL, 0.05 M) is cooled to -78 °C under a nitrogen atmosphere.
-
TMSOTf (0.33 mmol, 1.0 equiv.) is added dropwise.
-
The mixture is stirred at this temperature for 1 to 2 hours, with the reaction progress monitored by TLC.
-
Once the starting materials are consumed, the reaction is hydrolyzed with 6 mL of saturated NaHCO₃ solution.
-
The phases are separated, and the aqueous phase is extracted three times with dichloromethane.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by flash chromatography.
Signaling Pathway of the Silyl-Prins Cyclization
Caption: TMSOTf-mediated silyl-Prins cyclization pathway.
Stereoselective Synthesis of Proanthocyanidins
Proanthocyanidins are a class of polyphenolic compounds with significant biological activities. The stereoselective synthesis of these complex oligomers is a challenging task. TMSOTf-catalyzed intramolecular condensation has been successfully employed for the highly stereoselective synthesis of 3,4-trans procyanidin (B600670) dimers like procyanidin B1 and B4.[5][11]
Data Presentation
| Entry | Linked Monomers | Product | Stereoselectivity | Yield (%)[11] |
| 1 | Epicatechin-Glutaryl-Catechin | Procyanidin B1 decaacetate | 3,4-trans | 65 |
| 2 | Catechin-Glutaryl-Epicatechin | Procyanidin B4 decaacetate | 3,4-trans | 72 |
Experimental Protocol: Synthesis of Procyanidin B4 Decaacetate[11]
-
A solution of the catechin-glutaryl-epicatechin precursor (50 mg, 0.04 mmol) in dry CH₂Cl₂ (4 mL) is cooled to -30 °C under an argon atmosphere.
-
A solution of TMSOTf (22 mg, 0.1 mmol) in dry CH₂Cl₂ (1 mL) is added dropwise over 10 minutes.
-
The reaction mixture is stirred at -30 °C for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The residue is purified by preparative TLC (toluene/acetone = 3/1) to give the cyclized product.
-
The linker is removed by hydrazinolysis, followed by acetylation to yield procyanidin B4 decaacetate.
Experimental Workflow
Caption: Workflow for proanthocyanidin (B93508) dimer synthesis.
Conclusion
Trimethylsilyl triflate is a highly effective reagent for promoting a variety of stereoselective transformations that are crucial for the synthesis of complex, biologically active molecules. The protocols and data presented in these application notes highlight the utility of TMSOTf in controlling stereochemistry in key reactions such as glycosylations, aldol additions, and intramolecular cyclizations. By providing detailed experimental procedures and clear visualizations of reaction pathways, this document aims to facilitate the adoption and application of these powerful synthetic methods by researchers in the fields of chemistry, biochemistry, and drug discovery. The continued exploration of TMSOTf-mediated reactions will undoubtedly lead to the development of even more efficient and selective methods for the synthesis of stereochemically rich and diverse molecular structures.
References
- 1. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β‑Nitrostyrenes Incorporating an Electron-Withdrawing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf [organic-chemistry.org]
- 9. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Trimethylsilyl Triflate (TMSOTf) Reaction Workup
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethylsilyl (B98337) triflate (TMSOTf).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quenching a reaction involving TMSOTf?
A1: The choice of quenching agent is critical and depends on the stability of your product to acidic or aqueous conditions. Common methods include:
-
For acid-sensitive compounds: Quenching with an anhydrous amine base like pyridine (B92270) or triethylamine (B128534) is recommended. This neutralizes the excess TMSOTf and any triflic acid formed.[1][2]
-
For compounds stable to aqueous base: A slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution is a standard and effective method.[3][4]
-
For specific applications: In some cases, saturated aqueous ammonium (B1175870) chloride (NH₄Cl) may be used.
Q2: My TMS-protected product is decomposing during aqueous workup. What can I do?
A2: TMS ethers, especially those of phenols, are highly susceptible to hydrolysis under acidic conditions. To prevent decomposition:
-
Minimize contact with water: Perform aqueous washes quickly and use cold solutions.
-
Use a basic quench: Quench the reaction with an amine like pyridine or triethylamine before any aqueous wash to neutralize acidic byproducts.[1][2]
-
Perform a non-aqueous workup: If your product is extremely sensitive, avoid water altogether. Quench with pyridine or triethylamine, filter off any salts, and proceed directly to purification.
-
Use brine washes: After an aqueous wash, wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water before drying.
Q3: Why is my compound decomposing on the silica (B1680970) gel column during purification?
A3: Standard silica gel is acidic and can cause the cleavage of acid-sensitive protecting groups like TMS ethers. To circumvent this:
-
Neutralize the silica gel: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and add 1-3% triethylamine.[5][6][7] The solvent is then removed under reduced pressure. This deactivates the acidic sites on the silica.
-
Use a different stationary phase: Consider using neutral or basic alumina (B75360) for chromatography.
-
Alternative purification methods: If possible, purify your compound by distillation or recrystallization to avoid contact with stationary phases.
Q4: What are the primary byproducts to expect in a TMSOTf reaction workup?
A4: The main byproduct of concern is triflic acid (TfOH), which is highly corrosive and acidic, and is formed from the hydrolysis of TMSOTf.[3][8] Other potential byproducts include trimethylsilanol (B90980) ((CH₃)₃SiOH) and salts formed during quenching, such as triethylammonium (B8662869) triflate.[8][9]
Q5: What are the key safety precautions when working with TMSOTf?
A5: TMSOTf is a hazardous chemical that requires careful handling:
-
Moisture sensitivity: It reacts violently with water, releasing toxic and corrosive fumes. Always handle TMSOTf under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Corrosivity: TMSOTf and its hydrolysis product, triflic acid, can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product Decomposition During Workup | - Presence of triflic acid from TMSOTf hydrolysis.[3][8] - Product instability to acidic or aqueous conditions. | - Quench the reaction with an anhydrous amine like pyridine or triethylamine before aqueous workup.[1][2] - Use cold aqueous solutions for extraction and minimize contact time. - Perform a non-aqueous workup if the product is highly sensitive. |
| Low or No Product Yield | - Incomplete reaction. - Degradation of product during workup or purification. | - Ensure all reagents and solvents are anhydrous. - Optimize reaction conditions (temperature, time, stoichiometry). - Follow the appropriate workup and purification procedures for sensitive compounds as outlined in this guide. |
| Product Decomposition on Silica Gel Column | - Acidity of the silica gel cleaving the TMS protecting group. | - Neutralize the silica gel with triethylamine before use.[5][6][7] - Use neutral or basic alumina as the stationary phase. - Consider alternative purification methods like distillation or recrystallization. |
| Formation of an Emulsion During Extraction | - Presence of fine solids or highly polar byproducts. | - Filter the reaction mixture through a pad of celite before extraction. - Add brine to the separatory funnel to help break the emulsion. |
| Incomplete Quenching of TMSOTf | - Insufficient amount of quenching agent. | - Use a slight excess of the quenching agent. - Ensure thorough mixing during the quenching step. |
Experimental Protocols
Protocol 1: General Aqueous Workup for TMSOTf Reactions
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise with vigorous stirring until gas evolution ceases.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Workup for Acid-Sensitive Compounds using Pyridine Quench
-
Cool the reaction mixture to 0 °C.
-
Slowly add pyridine dropwise (typically 1.5-2 equivalents relative to TMSOTf) with stirring.
-
Allow the mixture to warm to room temperature and stir for 15-30 minutes.
-
Dilute the mixture with an appropriate organic solvent.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure.
Protocol 3: Preparation of Neutralized Silica Gel for Chromatography
-
In a round-bottom flask, create a slurry of silica gel in a non-polar solvent such as hexane or petroleum ether.
-
Add triethylamine to the slurry to a final concentration of 1-3% (v/v).[5][6]
-
Thoroughly mix the slurry for 10-15 minutes.
-
Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.[7]
-
The neutralized silica gel is now ready to be used for packing a chromatography column.
Visualizations
Caption: General experimental workflow for a TMSOTf reaction from start to pure product.
Caption: Troubleshooting logic for common issues in TMSOTf reaction workup and purification.
References
- 1. Trimethylsilyl trifluoromethanesulfonate: applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. Applications of TMSOTf in Pharmaceutical and Fine Chemical Synthesis | Aure Chemical [aurechem.com]
- 4. rsc.org [rsc.org]
- 5. Chromatography [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. rsc.org [rsc.org]
- 8. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing TMSOTf-Catalyzed Reactions
Welcome to the technical support center for trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My TMSOTf-catalyzed reaction has a low yield. What are the common causes and how can I troubleshoot it?
Low yields in TMSOTf-catalyzed reactions can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.[1]
Initial Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that all starting materials and solvents are pure and dry.[1][2] Impurities can lead to side reactions or inhibit the catalyst.[2]
-
Ensure Anhydrous Conditions: TMSOTf is extremely sensitive to moisture.[3] Any residual water will lead to its hydrolysis into trimethylsilanol (B90980) and triflic acid, deactivating the catalyst.[4] Always use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., Argon or Nitrogen).[1] The use of freshly activated molecular sieves (e.g., 4Å) is also recommended to scavenge any trace amounts of water.[1]
-
Check Catalyst Activity: If the TMSOTf has been stored for a long time or handled improperly, it may have degraded. Consider using a fresh bottle or titrating a small sample to check its activity.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the consumption of starting materials and the formation of the product.[2] This will help determine if the reaction is incomplete or if the product is decomposing over time.[2]
Q2: I'm observing the formation of multiple products in my reaction. What are the likely side reactions and how can I suppress them?
The formation of multiple products often indicates competing side reactions or product decomposition.[2] Identifying the side products can provide valuable clues for optimizing the reaction conditions.[5]
Common Side Reactions and Solutions:
-
Hydrolysis: As mentioned, TMSOTf readily hydrolyzes. Ensure stringent anhydrous conditions.[3][4]
-
Decomposition of Starting Material or Product: The strong Lewis acidity of TMSOTf or the generated triflic acid can sometimes lead to the decomposition of sensitive functional groups.[2]
-
Non-selective Reactions: In cases like glycosylations, lack of selectivity can lead to a mixture of anomers (α and β isomers).[6]
-
Solution: The choice of protecting groups on the glycosyl donor and the nucleophilicity of the acceptor can influence stereoselectivity.[6] Additionally, optimizing the catalyst system (e.g., co-catalysts or different Lewis acids) may be necessary. For instance, in some phenol (B47542) O-glycosylations, BF₃·OEt₂ has been shown to be a more selective catalyst than TMSOTf.[6]
-
Q3: How critical is the amount of TMSOTf used, and how can I optimize the catalyst loading?
The amount of TMSOTf can be critical. While it is a catalyst, using too little can result in an incomplete or slow reaction, and using too much can lead to side reactions and decomposition.
Optimizing Catalyst Loading:
-
Start with a catalytic amount: For many reactions, a catalytic amount of TMSOTf (e.g., 0.1 to 0.5 equivalents) is sufficient.[1][7]
-
Incremental increases: If the reaction is sluggish or incomplete, you can increase the amount of TMSOTf in small increments (e.g., from 0.2 eq to 0.3 eq).[1]
-
Stoichiometric amounts: In some cases, such as the activation of certain functional groups, stoichiometric amounts of TMSOTf may be required.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on TMSOTf-catalyzed reactions, providing insights into how different reaction parameters can influence the yield.
Table 1: Optimization of TMSOTf-Catalyzed Koenigs-Knorr Glycosylation [7]
| Entry | Glycosyl Acceptor | Ag₂O (equiv.) | TMSOTf (equiv.) | Time (min) | Yield (%) |
| 1 | Secondary 2-OH | 2.0 | 0.20 | 10 | 98 |
| 2 | 3-OH | 3.0 | 0.25 | 10 | 99 |
| 3 | 4-OH | 3.0 | 0.25 | 10 | 99 |
| 4 | Primary 6-OH | 2.0 | 0.20 | 10 | 99 |
| 5 | Sterically hindered 4-OH | 3.0 | 0.50 | 20 | 87 |
Table 2: Optimization of TMSOTf-Catalyzed Synthesis of Trisubstituted Imidazoles [8]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Toluene (B28343) | 150 | 12 | 18 |
| 2 | None | Water | 150 | 12 | 16 |
| 3 | None | Solvent-free (MW) | 150 | 0.5 | 63 |
| 4 | AgOTf | Toluene | 150 | 12 | 84 |
| 5 | TMSOTf | Toluene (MW) | 150 | 0.5 | Quant. |
| 6 | TMSOTf | DCM (MW) | 150 | 0.5 | Quant. |
| 7 | TMSOTf | Acetonitrile (MW) | 150 | 0.5 | Quant. |
| 8 | TMSOTf | Solvent-free (MW) | 150 | 0.5 | 96 |
| 9 | TMSOTf | Solvent-free (MW) | 100 | 0.5 | 95 |
| 10 | TMSOTf | Solvent-free (MW) | 25 | 0.5 | 47 |
| 11 | TMSOTf | Solvent-free (MW) | 200 | 0.5 | 81 |
(MW = Microwave irradiation)
Key Experimental Protocols
Protocol 1: General Procedure for TMSOTf-Catalyzed Glycosylation [1]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 eq) and freshly activated 4Å molecular sieves.
-
Solvent Addition: Add anhydrous dichloromethane (B109758) (DCM).
-
Addition of Glycosyl Donor: Add the glycosyl donor (e.g., a trichloroacetimidate-protected sugar, 1.2 eq).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Activation: Add a solution of TMSOTf (0.2 eq) in DCM dropwise.
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the glycosyl acceptor is consumed, quench the reaction with a base, such as triethylamine (B128534) or pyridine (B92270).
-
Work-up: Warm the mixture to room temperature, filter through Celite to remove the molecular sieves, and concentrate in vacuo. The crude product can then be purified by column chromatography.
Protocol 2: General Procedure for TMSOTf-Catalyzed Synthesis of Cyclic Acetals [9]
-
Preparation: To a dry and clean reaction vessel containing a magnetic stir bar, charge the ketone (1.0 equiv), diol (1.3 equiv), and toluene under a nitrogen atmosphere.
-
Reagent Addition: Add 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)acetamide (MSTFA) (2.6 equiv) and TMSOTf (0.5-1.0 mol%) sequentially at 10-15 °C.
-
Reaction: Stir the resulting mixture at 20-25 °C for 1 hour. Monitor for full conversion by GCMS analysis.
-
Quenching: Add pyridine (0.5 mL) to quench the reaction.
-
Work-up: Wash the mixture sequentially with aqueous NaHCO₃ and water, dry over anhydrous sodium sulfate, and concentrate to obtain the product.
Visualizations
Caption: Troubleshooting workflow for low-yield TMSOTf reactions.
Caption: Key parameters influencing TMSOTf reaction yield.
Caption: Simplified pathway for TMSOTf-catalyzed glycosylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications of TMSOTf in Pharmaceutical and Fine Chemical Synthesis | Aure Chemical [aurechem.com]
- 4. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Revisit of the phenol O-glycosylation with glycosyl imidates, BF₃·OEt₂ is a better catalyst than TMSOTf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals [organic-chemistry.org]
Trimethylsilyl Triflate (TMSOTf) Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, decomposition, and troubleshooting of trimethylsilyl (B98337) triflate (TMSOTf) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the shelf life and recommended storage condition for trimethylsilyl triflate?
A1: this compound is stable at room temperature when stored in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon.[1][2] It is highly sensitive to moisture and will readily hydrolyze upon contact with air.[3][4] For long-term storage, it is recommended to keep the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2]
Q2: What are the primary decomposition pathways for TMSOTf?
A2: The primary decomposition pathway for TMSOTf is hydrolysis, which occurs rapidly upon exposure to water or protic solvents.[3] This reaction yields trimethylsilanol (B90980) ((CH₃)₃SiOH) and trifluoromethanesulfonic acid (HOTf).[3] Thermal decomposition at high temperatures, such as in a fire, can produce hazardous substances including carbon monoxide, carbon dioxide, oxides of sulfur, hydrogen fluoride, and silicon oxide.[2][4]
Q3: My reaction with TMSOTf is not working. What are the common causes?
A3: Common reasons for reaction failure include:
-
Presence of moisture: TMSOTf is extremely reactive towards water. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.
-
Degraded reagent: If the TMSOTf has been improperly stored or handled, it may have already hydrolyzed. A simple purity check via ¹H NMR can be performed.
-
Incompatible reagents: TMSOTf is incompatible with strong oxidizing agents, strong bases, acids, and alcohols.[5]
-
Suboptimal reaction temperature: While many silylations proceed at room temperature, some may require heating to drive the reaction to completion.[5]
Q4: Can I use TMSOTf in protic solvents like methanol (B129727) or ethanol?
A4: No, TMSOTf reacts violently with water and is also incompatible with alcohols.[4][5] It will react with the hydroxyl group of the alcohol, leading to the decomposition of the reagent and the formation of silyl (B83357) ethers and triflic acid.[3]
Q5: How can I tell if my TMSOTf has degraded?
A5: Visual inspection may reveal the liquid to be cloudy or discolored. A definitive way to check for degradation is to take a ¹H NMR spectrum of the reagent. Pure TMSOTf should show a sharp singlet for the trimethylsilyl protons. The presence of other peaks may indicate hydrolysis or other impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving TMSOTf.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield in a silylation reaction. | 1. Moisture contamination: The presence of water in the reaction mixture is a primary cause of failure as it consumes the TMSOTf. 2. Inactive TMSOTf: The reagent may have degraded due to improper storage or handling. 3. Insufficient reagent: The molar ratio of TMSOTf to the substrate may be too low. | 1. Ensure all glassware is rigorously dried (e.g., oven-dried at >120 °C for several hours) and cooled under an inert atmosphere (N₂ or Ar). Use freshly distilled, anhydrous solvents. 2. Check the purity of the TMSOTf using ¹H NMR spectroscopy. If degraded, use a fresh bottle. 3. Increase the molar excess of TMSOTf. A 1.2 to 1.5 molar equivalent is a good starting point for many reactions. |
| Formation of unexpected byproducts. | 1. Side reactions with solvent or impurities: The solvent or impurities in the starting materials may be reacting with the highly reactive TMSOTf. 2. Reaction with the triflate counterion: The triflate anion can sometimes participate in side reactions. | 1. Ensure the use of high-purity, anhydrous solvents and reagents. 2. Consider the addition of a non-nucleophilic base, such as 2,6-lutidine or triethylamine (B128534), to scavenge the triflic acid that is formed. |
| Product decomposes during workup or purification. | 1. Hydrolysis of the silyl ether product: Trimethylsilyl ethers can be labile, especially under acidic conditions. Standard aqueous workups can cleave the silyl group. 2. Decomposition on silica (B1680970) gel: Standard silica gel is slightly acidic and can cause the decomposition of acid-sensitive silyl ethers. | 1. Perform a non-aqueous workup if possible. If an aqueous quench is necessary, use a mild, neutral, or slightly basic solution (e.g., saturated aqueous NaHCO₃) and minimize contact time. 2. Use deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) or an alternative stationary phase like neutral alumina (B75360) for chromatography. |
Quantitative Data on TMSOTf Stability and Reactivity
| Parameter | Value / Observation | Conditions | Reference |
| Thermal Stability | Stable at room temperature. | In a closed container under an inert atmosphere. | [2] |
| Boiling Point | 140 °C (with decomposition) | Atmospheric pressure | [6] |
| Hydrolysis Rate | Rapid; half-life of less than 10 seconds. | In aqueous media at 25 °C. | [6] |
| Incompatible Substances | Strong oxidizing agents, strong bases, acids, alcohols, water. | [4][5] | |
| Decomposition Products | Carbon monoxide, carbon dioxide, oxides of sulfur, hydrogen fluoride, silicon oxide. | Thermal decomposition (e.g., in a fire). | [2][4] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by ¹H NMR Spectroscopy
Objective: To determine the purity of TMSOTf and check for signs of hydrolysis.
Materials:
-
This compound (TMSOTf) sample
-
Anhydrous deuterated chloroform (B151607) (CDCl₃) in a sealed ampoule
-
NMR tube with a cap
-
Syringe and needle (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dry the NMR tube and cap in an oven at 120 °C for at least 2 hours and cool in a desiccator.
-
Under an inert atmosphere, use a dry syringe to transfer approximately 0.5 mL of anhydrous CDCl₃ into the NMR tube.
-
Using a clean, dry syringe, add 1-2 drops of the TMSOTf sample to the CDCl₃ in the NMR tube.
-
Cap the NMR tube and gently invert to mix.
-
Acquire a ¹H NMR spectrum.
Data Interpretation:
-
A single, sharp peak at approximately δ 0.50 ppm corresponds to the nine protons of the trimethylsilyl group of pure TMSOTf.[7]
-
The presence of a broad singlet, typically downfield, may indicate the presence of trimethylsilanol (a hydrolysis product). Other extraneous peaks would suggest other impurities.
Protocol 2: Titration for Determining the Concentration of Active TMSOTf
Objective: To quantify the active TMSOTf content in a solution. This method is based on the reaction of TMSOTf with an excess of a primary amine, followed by back-titration of the unreacted amine.
Materials:
-
TMSOTf solution in an anhydrous aprotic solvent (e.g., dichloromethane)
-
Standardized solution of a primary amine (e.g., n-butylamine) in the same solvent
-
Standardized solution of a strong acid (e.g., HCl in isopropanol)
-
Indicator (e.g., bromothymol blue)
-
Anhydrous solvent (e.g., dichloromethane)
-
Burette, flasks, and magnetic stirrer
Procedure:
-
Under an inert atmosphere, accurately measure a known volume of the TMSOTf solution into a dry flask.
-
Add a known excess of the standardized n-butylamine solution to the flask. Stir the mixture for 15 minutes.
-
Add a few drops of the indicator to the solution.
-
Titrate the excess n-butylamine with the standardized HCl solution until the endpoint is reached (color change of the indicator).
-
Perform a blank titration with the same volume of the n-butylamine solution without the TMSOTf.
Calculation: The amount of TMSOTf is calculated based on the difference in the volume of titrant used for the blank and the sample.
Visualizations
Caption: Hydrolysis decomposition pathway of this compound.
Caption: Troubleshooting workflow for silylation reaction failures using TMSOTf.
References
- 1. Page loading... [guidechem.com]
- 2. This compound(27607-77-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. webqc.org [webqc.org]
- 7. rsc.org [rsc.org]
Technical Support Center: Managing Moisture in TMSOTf Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) reactions. Particular focus is given to the challenges posed by the reagent's moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: My TMSOTf reaction is giving a low yield or failing completely. What are the likely causes related to moisture?
A1: Low yields or reaction failures in TMSOTf-mediated reactions are frequently due to the presence of moisture.[1][2] TMSOTf is extremely sensitive to water and will rapidly hydrolyze.[3] The primary consequences of moisture contamination are:
-
Decomposition of TMSOTf: Water reacts with TMSOTf to form trimethylsilanol (B90980) (TMSOH) and trifluoromethanesulfonic acid (triflic acid, TfOH).[3] This decomposition consumes your reagent, reducing the effective concentration available to catalyze the desired reaction.
-
Generation of a Strong Acid: The triflic acid byproduct is a very strong acid that can lead to unwanted side reactions, such as the degradation of starting materials or products, or the promotion of alternative reaction pathways.[4]
-
Hydrolysis of Substrates or Products: The presence of water and the generated triflic acid can lead to the hydrolysis of sensitive functional groups on your starting materials or desired products.[1]
Q2: How can I visually assess the quality of my TMSOTf?
A2: A fresh, high-quality bottle of TMSOTf should be a clear, colorless liquid. If the reagent appears cloudy, has solidified, or fumes excessively upon opening, it has likely been compromised by moisture and should not be used.
Q3: What are the best practices for handling and storing TMSOTf to prevent moisture contamination?
A3: Proper handling and storage are critical for maintaining the integrity of TMSOTf.
-
Storage: Store TMSOTf in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place.[5]
-
Handling: Always handle TMSOTf under an inert atmosphere using anhydrous techniques. Use dry syringes and needles to transfer the reagent from a septum-sealed bottle.[6] It is advisable to work in a well-ventilated fume hood.
Q4: How should I prepare my reaction setup to ensure anhydrous conditions?
A4: Meticulous preparation of your reaction setup is essential.
-
Glassware: All glassware should be thoroughly dried before use, either by oven-drying at >120 °C for several hours or by flame-drying under a vacuum or a stream of inert gas.[6][7]
-
Solvents: Use anhydrous solvents. Solvents can be dried using various agents, with molecular sieves being a highly effective option for many common solvents.[8] It is often recommended to distill solvents from an appropriate drying agent immediately before use.[6]
-
Reagents: Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven.
-
Inert Atmosphere: Assemble the reaction apparatus while hot and allow it to cool under a positive pressure of a dry inert gas like argon or nitrogen.[5][6] Maintain this inert atmosphere throughout the course of the reaction.
Q5: What are suitable drying agents for the solvents used in TMSOTf reactions?
A5: The choice of drying agent depends on the solvent. Molecular sieves (3Å or 4Å) are generally a good choice as they are highly efficient and compatible with a wide range of solvents.[8] For particularly sensitive reactions, passing the solvent through a column of activated neutral alumina (B75360) can achieve very low water content rapidly.[8]
Troubleshooting Guides
Issue 1: Low or No Product Formation
Possible Cause: Inactivation of TMSOTf due to moisture.
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of TMSOTf or one that has been properly stored.
-
Ensure Anhydrous Conditions: Review your experimental setup. Ensure all glassware was rigorously dried and that anhydrous solvents were used. The use of freshly activated molecular sieves in the reaction mixture is highly recommended.[1][6]
-
Check Other Reagents: Ensure all other starting materials are anhydrous.
Issue 2: Formation of Unidentified Byproducts
Possible Cause: Acid-catalyzed side reactions promoted by triflic acid from TMSOTf hydrolysis.
Troubleshooting Steps:
-
Strict Moisture Exclusion: Re-run the reaction with meticulous attention to anhydrous techniques to minimize the formation of triflic acid.
-
Use of a Non-Nucleophilic Base: The addition of a hindered, non-nucleophilic base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), can scavenge any adventitious protons without interfering with the desired reaction.[9]
-
Reaction Quenching: Upon completion, the reaction should be quenched with a suitable base, such as pyridine (B92270) or triethylamine (B128534), to neutralize any remaining TMSOTf and triflic acid, which can prevent product degradation during workup and purification.[5][10]
Data Presentation
Table 1: Efficiency of Common Drying Agents for Tetrahydrofuran (THF) [8]
| Drying Agent | Water Content (ppm) after 24h | Water Content (ppm) after 48h |
| None (Commercial Anhydrous) | ~43 | - |
| KOH pellets | ~35 | - |
| 3Å Molecular Sieves (10% w/v) | ~10 | <4 |
| 4Å Molecular Sieves (10% w/v) | ~12 | <4 |
| Neutral Alumina (column) | <4 | - |
| CaH₂ (reflux) | ~15 | - |
| Na/Benzophenone (reflux) | ~43 | - |
Note: Lower ppm values indicate more effective water removal. Molecular sieves and activated alumina are highly effective for drying THF.
Experimental Protocols
General Protocol for a Moisture-Sensitive TMSOTf-Catalyzed Reaction (e.g., Glycosylation)
-
Glassware Preparation: Oven-dry all glassware (e.g., round-bottom flask, dropping funnel, condenser) at 120 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool under a positive pressure of dry argon.[6]
-
Reagent and Solvent Preparation: Use anhydrous solvents, for example, by distilling from an appropriate drying agent (e.g., CH₂Cl₂ from P₂O₅).[6] Ensure all substrates are anhydrous. Add freshly activated 4Å molecular sieves to the reaction flask.[6]
-
Reaction Setup: Dissolve the glycosyl donor and acceptor in the anhydrous solvent in the reaction flask under an argon atmosphere. Stir the mixture at room temperature for 30-60 minutes to allow the molecular sieves to adsorb any residual moisture.[6]
-
Initiation of Reaction: Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C). Slowly add TMSOTf (typically 0.1-0.2 equivalents for catalytic reactions) via a dry syringe.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by adding a non-nucleophilic base such as triethylamine or pyridine until the solution is neutral or slightly basic.[6][10]
-
Workup: Allow the reaction mixture to warm to room temperature. Dilute with an appropriate organic solvent and filter through a pad of celite to remove the molecular sieves. Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.[2]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
Technical Support Center: Optimizing TMSOTf Catalysis
Welcome to the technical support center for Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of TMSOTf as a catalyst, with a special focus on temperature optimization.
Troubleshooting Guide
This guide addresses common issues encountered during TMSOTf-catalyzed reactions and provides solutions with a focus on the impact of temperature.
Issue 1: Low or No Reaction Conversion
-
Question: My TMSOTf-catalyzed reaction is showing low or no conversion. What are the likely causes and how can I troubleshoot this?
-
Answer: Low or no conversion in a TMSOTf-catalyzed reaction can stem from several factors, with temperature being a critical parameter. Here’s a step-by-step troubleshooting approach:
-
Verify Catalyst Activity: TMSOTf is highly moisture-sensitive.[1][2] Improper handling or storage can lead to decomposition and loss of catalytic activity. Ensure you are using a fresh or properly stored batch of TMSOTf.
-
Optimize Reaction Temperature: Temperature plays a crucial role in the rate of TMSOTf-catalyzed reactions.[3]
-
Initial Low Temperature: Many reactions, particularly glycosylations, are initiated at low temperatures (e.g., -78 °C to -40 °C) to control the activation step and prevent side reactions.[4]
-
Gradual Warming: If the reaction is sluggish at low temperatures, a controlled, gradual increase in temperature may be necessary to drive the reaction to completion.[4] However, excessive heat can lead to decomposition of reactants or products.[5][6]
-
Reaction-Specific Optimization: The optimal temperature is highly dependent on the specific substrates and reaction type. For instance, in the synthesis of trisubstituted imidazoles, lowering the temperature from 150 °C to 100 °C did not significantly affect the yield, but a drop to 25 °C resulted in a significant decrease.[5] Conversely, increasing the temperature to 200 °C also led to a lower yield.[5]
-
-
Check for Moisture: Water can hydrolyze TMSOTf and deactivate it.[1][4] Ensure all glassware is flame-dried, solvents are anhydrous, and consider using molecular sieves.[4]
-
Substrate Reactivity: The nucleophilicity of your acceptor substrate can significantly impact the reaction rate. Less nucleophilic substrates may require more forcing conditions, including higher temperatures or a higher catalyst loading.[4][7]
-
Issue 2: Poor Stereoselectivity (e.g., in Glycosylation Reactions)
-
Question: I am observing poor stereoselectivity in my TMSOTf-catalyzed glycosylation. How can temperature be used to control the stereochemical outcome?
-
Answer: Temperature is a key factor in controlling the stereoselectivity of glycosylation reactions.
-
Kinetic vs. Thermodynamic Control:
-
Low Temperatures: Kinetically controlled conditions at lower temperatures (e.g., -78 °C) generally favor the formation of the β-anomer through an SN2-like pathway.[4]
-
Higher Temperatures: Higher temperatures can favor the formation of the thermodynamically more stable α-anomer.[4] However, this can also lead to a mixture of products.[4]
-
-
Solvent Effects: The choice of solvent in conjunction with temperature can influence stereoselectivity.
-
Intermediate Stability: In some cases, reaction intermediates can be observed at very low temperatures. For example, in the activation of a trichloroacetimidate (B1259523) donor with TMSOTf, a clean conversion to the α-glucosyl triflate was observed.[8] The stability of such intermediates is temperature-dependent.[8]
-
Issue 3: Product Decomposition or Side Reactions
-
Question: My desired product is decomposing, or I am observing significant side products in my TMSOTf-catalyzed reaction. How can I mitigate this by adjusting the temperature?
-
Answer: Product decomposition and the formation of side products are often linked to excessive reaction temperatures.
-
Run the Reaction at a Lower Isothermal Temperature: If you observe decomposition, performing the reaction at a consistently lower temperature can help minimize degradation pathways.[4]
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time at a given temperature, avoiding prolonged reaction times that can lead to decomposition.
-
Stepwise Temperature Increase: A slow, stepwise increase in temperature can help identify the threshold at which decomposition begins, allowing you to maintain the reaction just below that temperature.[8] For example, in one study, a TMS-activated intermediate was stable at -55 °C but fully converted to a Friedel-Crafts product at -20 °C.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature for a TMSOTf-catalyzed glycosylation?
A1: A common starting point for TMSOTf-catalyzed glycosylations is a low temperature, typically ranging from -78 °C to -40 °C.[4] This helps to control the initial activation of the glycosyl donor and can improve stereoselectivity. The reaction is then often allowed to warm slowly to room temperature.
Q2: How does temperature affect the catalytic activity of TMSOTf?
A2: Like most chemical reactions, the rate of a TMSOTf-catalyzed reaction generally increases with temperature.[3][9] Higher temperatures provide more kinetic energy to the reacting molecules, leading to more frequent and energetic collisions.[3] However, excessively high temperatures can lead to catalyst decomposition or unwanted side reactions.[5][6] In some cases, higher temperatures can help overcome product inhibition by promoting the dissociation of the catalyst from the product, allowing the catalyst to re-enter the catalytic cycle.[6]
Q3: Can TMSOTf be used at room temperature?
A3: Yes, TMSOTf can be used at room temperature for certain reactions. For example, it has been used to catalyze the N-formylation of amines with DMF at room temperature.[10] The suitability of room temperature depends on the specific transformation and the reactivity of the substrates involved. Some reactions, like the synthesis of cyclic acetals, proceed smoothly at 20-25°C.[11]
Q4: What is the thermal stability of TMSOTf?
Quantitative Data Summary
The following tables summarize quantitative data on temperature optimization for various TMSOTf-catalyzed reactions.
Table 1: Temperature Effects on Trisubstituted Imidazole Synthesis [5]
| Entry | Temperature (°C) | Yield (%) |
| 1 | 25 | 47 |
| 2 | 100 | ~90 (inferred) |
| 3 | 150 | Excellent |
| 4 | 200 | Decreased |
Table 2: General Temperature Guidelines for TMSOTf-Catalyzed Glycosylation
| Condition | Temperature Range (°C) | Primary Stereochemical Outcome | Reference |
| Kinetic Control | -78 to -40 | β-anomer | [4] |
| Thermodynamic Control | > -40 to Room Temperature | α-anomer (often as a mixture) | [4] |
Experimental Protocols
Protocol 1: General Procedure for TMSOTf-Catalyzed Glycosylation with a Trichloroacetimidate Donor [4]
-
Preparation: To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl donor (1.2 eq) and the glycosyl acceptor (1.0 eq).
-
Inert Atmosphere: Place the flask under a positive pressure of dry argon.
-
Solvent Addition: Add anhydrous solvent (e.g., DCM, Et₂O, or MeCN, ~0.1 M) via syringe.
-
Cooling: Cool the stirred suspension to the desired starting temperature (e.g., -40 °C).
-
Activation: Prepare a stock solution of TMSOTf (0.1 eq) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction with a base (e.g., triethylamine (B128534) or pyridine).
-
Workup: Dilute the reaction mixture with an organic solvent, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: TMSOTf-Catalyzed Synthesis of Trisubstituted Imidazoles [5]
-
Reactant Mixture: In a dried 15 mL microwave vial, add 1,2-diketone derivatives (1 equiv.), aryl aldehydes (2 equiv.), and TMSOTf (0.1 equiv.) in hexamethyldisilazane (B44280) (HMDS, 5 equiv.) at 25 °C.
-
Microwave Irradiation: Place the mixture in a microwave irradiation instrument and stir at 150 °C for 0.5 h.
-
Cooling and Workup: After the reaction is complete, cool the mixture to 25 °C, dissolve it in ethyl acetate, and dilute with water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: General workflow for a TMSOTf-catalyzed reaction.
Caption: Logic for optimizing temperature in TMSOTf catalysis.
References
- 1. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 2. TMSOTf assisted synthesis of 2’-deoxy-2’-[18F]fluoro-β-D-arabinofuranosylcytosine ([18F]FAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature dependence of turnover in a Sc(OTf)3-catalyzed intramolecular Schmidt reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisit of the phenol O-glycosylation with glycosyl imidates, BF₃·OEt₂ is a better catalyst than TMSOTf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycosylation intermediates studied using low temperature 1 H- and 19 F-DOSY NMR: new insight into the activation of trichloroacetimidates - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05272J [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals [organic-chemistry.org]
Technical Support Center: Purification of Products from TMSOTf Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of products from reactions involving trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).
Troubleshooting Guide
This guide addresses specific problems that may arise during the workup and purification of TMSOTf reaction mixtures.
Question: My desired product is decomposing during silica (B1680970) gel column chromatography. What's happening and how can I prevent it?
Answer:
Product decomposition during silica gel chromatography is a frequent issue, primarily because TMSOTf is highly moisture-sensitive and hydrolyzes to form the strong Brønsted acid, trifluoromethanesulfonic acid (triflic acid), and trimethylsilanol (B90980).[1][2] Residual triflic acid or the inherent acidity of standard silica gel can cleave acid-sensitive functional groups, such as silyl (B83357) ethers, which are common products of TMSOTf reactions.[3]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Residual Acid in Crude Product | Before purification, ensure all acidic species are removed. Quench the reaction with a hindered base like pyridine (B92270) or triethylamine (B128534) at low temperature.[4][5][6] Follow this with an aqueous workup, washing the organic layer with saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral or slightly basic.[4][6] |
| Acidic Nature of Silica Gel | The stationary phase itself is causing decomposition.[3] 1. Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent containing 0.5-1% triethylamine to neutralize the acidic sites.[3] 2. Use an alternative stationary phase: Neutral or basic alumina (B75360) can be effective for separating compounds that are sensitive to acid.[3] Florisil is another less acidic alternative.[3] |
| Product Instability | The target molecule is inherently unstable. Minimize the time the product spends on the column by using flash chromatography rather than gravity chromatography. If the product is a solid, recrystallization may be a better purification method to avoid decomposition.[3] |
Question: My product yield is very low after workup and purification. What are the potential reasons?
Answer:
Low recovery can stem from issues in the reaction itself, the workup procedure, or the purification step. Residual TMSOTf can contribute to product decomposition during purification steps.[5]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Use thin-layer chromatography (TLC) or GCMS to monitor the reaction's progress and ensure the starting material is fully consumed before quenching.[4] |
| Product Decomposition During Workup | Overly harsh quenching conditions (e.g., strong, non-hindered bases) or prolonged exposure to unquenched acidic reaction mixture can degrade the product. Always quench the reaction at low temperatures (e.g., 0 °C or -78 °C) before warming to room temperature.[6] |
| Product Loss During Aqueous Extraction | If your product has some water solubility, it can be lost to the aqueous layers during workup. To recover it, back-extract the combined aqueous layers with your organic solvent. Washing with brine (saturated NaCl solution) as the final aqueous wash can also help decrease the solubility of the organic product in the aqueous phase.[7] |
| Irreversible Adsorption on Silica Gel | Highly polar compounds can bind strongly to silica gel, leading to poor recovery. If this is suspected, try eluting with a more polar solvent system. If recovery is still low, consider using a different stationary phase like alumina or reverse-phase silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is TMSOTf and why is it so reactive? A1: TMSOTf (trimethylsilyl trifluoromethanesulfonate) is a highly reactive organosilicon compound used as a potent silylating agent and a strong Lewis acid catalyst.[1][8] Its high reactivity is due to the combination of a highly electrophilic silicon atom and the trifluoromethanesulfonate (triflate) group, which is an excellent leaving group.[9] It is extremely sensitive to moisture and will react violently with water.[1][8][9]
Q2: What is the correct way to quench a reaction involving TMSOTf? A2: The standard procedure is to cool the reaction mixture (typically to 0 °C or below) and add a hindered amine base, such as pyridine or triethylamine, to neutralize any remaining TMSOTf and the triflic acid byproduct.[4][5][6] This step is crucial to prevent product degradation upon warming and exposure to air.[5] After quenching the excess reagent, a standard aqueous workup can be performed.[6]
Q3: What are the main byproducts I need to remove during purification? A3: Common byproducts include trimethylsilanol and triflic acid (from hydrolysis of TMSOTf), and the corresponding trialkylammonium triflate salt that forms after quenching with an amine base (e.g., triethylammonium (B8662869) triflate).[1][10] These byproducts are typically water-soluble and can be effectively removed by performing an aqueous workup with a dilute base (like saturated NaHCO₃ solution), followed by water and brine washes.[4][6]
Q4: My product contains a silyl ether. Are there special purification considerations? A4: Yes. Silyl ethers are susceptible to cleavage under acidic conditions.[3] When purifying a silylated product, it is critical to avoid acidic environments. If using silica gel chromatography, it is highly recommended to use silica gel that has been deactivated with a base (e.g., pre-slurried with eluent containing 1% triethylamine).[3] Alternatively, using a non-acidic stationary phase like neutral alumina is a safer choice.[3]
Q5: Is an aqueous workup always necessary for TMSOTf reactions? A5: While not always mandatory, an aqueous workup is the most common and effective method for removing the polar and ionic byproducts generated from TMSOTf reactions.[4][6] Washing the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine effectively removes triflic acid and ammonium (B1175870) salts, which is essential for a clean purification.[7] If the desired product is extremely water-sensitive, a non-aqueous workup (e.g., filtration through a pad of celite and basic alumina followed by solvent evaporation) may be attempted, but it is often less effective at removing all byproducts.
Experimental Protocols
Protocol 1: General Quenching and Aqueous Workup Procedure
This protocol describes a standard method for quenching a TMSOTf-mediated reaction and performing an aqueous workup to remove byproducts prior to chromatographic purification.
-
Cool the Reaction: Once the reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath.
-
Quench the Reaction: Slowly add triethylamine (Et₃N) or pyridine (typically 1.5 to 2 equivalents relative to TMSOTf) to the stirred reaction mixture. A precipitate of triethylammonium triflate may form.[10] Stir for 10-15 minutes at 0 °C.
-
Dilute: Allow the mixture to warm to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify: The crude product can now be purified, typically by column chromatography.
Protocol 2: Preparation of Deactivated Silica Gel for Chromatography
This protocol is for neutralizing acidic sites on silica gel to prevent the decomposition of acid-sensitive products.[3]
-
Prepare Slurry: In a flask, combine the required amount of silica gel with the initial, least polar eluent you plan to use for chromatography.
-
Add Base: Add triethylamine (Et₃N) to the slurry to constitute approximately 0.5-1% of the total solvent volume (e.g., 0.5-1.0 mL of Et₃N for every 100 mL of eluent).
-
Mix Thoroughly: Swirl the flask gently to ensure the triethylamine is evenly distributed throughout the silica gel slurry.
-
Pack Column: Immediately pack the chromatography column with the prepared slurry.
-
Elute: Run the column using an eluent that also contains 0.5-1% triethylamine to maintain the deactivated state of the stationary phase throughout the purification process.
Visualizations
Caption: General experimental workflow for TMSOTf reaction purification.
Caption: Troubleshooting logic for product decomposition on silica gel.
References
- 1. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 2. Trimethylsilyl trifluoromethanesulfonate - Wikiwand [wikiwand.com]
- 3. benchchem.com [benchchem.com]
- 4. MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals [organic-chemistry.org]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. rsc.org [rsc.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Applications of TMSOTf in Pharmaceutical and Fine Chemical Synthesis | Aure Chemical [aurechem.com]
- 9. trimethylsilyl trifluoromethanesulfonate [freedomteamapexmarketinggroup.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Trimethylsilyl Triflate (TMSOTf)
Welcome to the Technical Support Center for trimethylsilyl (B98337) triflate (TMSOTf). This guide is intended for researchers, scientists, and drug development professionals using TMSOTf in their experiments. Here you will find troubleshooting advice and frequently asked questions to address common issues related to the purity and use of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial trimethylsilyl triflate?
A1: Common impurities in TMSOTf primarily originate from its synthesis and handling. These can be broadly categorized as:
-
Starting Material Residues and Side-Products: Depending on the synthetic route, these can include dimethylbutanes, dimethylchlorosilane, and dimethyl dichlorosilane (B8785471). A particularly challenging impurity is trifluoromethanesulfonic acid dimethyl silicone grease, which has a boiling point very close to TMSOTf, making it difficult to separate by distillation.
-
Hydrolysis Products: TMSOTf is extremely sensitive to moisture.[1] Exposure to water leads to rapid hydrolysis, forming trimethylsilanol (B90980) and trifluoromethanesulfonic acid (triflic acid).[1]
Q2: How do these impurities affect my reaction?
A2: The impact of impurities can range from reduced yields to complete reaction failure.
-
Chlorosilanes (e.g., dimethylchlorosilane): These are also silylating agents and can compete with TMSOTf in reactions, leading to a mixture of silylated products and potentially complicating purification.
-
Triflic Acid: As a strong Brønsted acid, triflic acid can catalyze undesired side reactions, such as decomposition of acid-sensitive substrates or products. In some cases, it can alter the reaction pathway entirely. For instance, in glycosylation reactions, the presence of a strong acid can affect the stereochemical outcome.
-
Water/Hydrolysis Products: The presence of water will consume the TMSOTf, reducing its effective concentration. The resulting triflic acid can cause the issues mentioned above.
Q3: How can I assess the purity of my this compound?
A3: The purity of TMSOTf can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Freshly distilled or a newly opened bottle of TMSOTf should appear as a clear, colorless liquid. A yellow or brown discoloration can be an indicator of decomposition and the presence of impurities.
Q4: My reaction is not working as expected. Could it be the quality of my TMSOTf?
A4: Yes, the quality of TMSOTf is critical for many sensitive reactions. If you are experiencing issues such as low yields, unexpected byproducts, or poor reproducibility, the purity of your TMSOTf should be considered as a potential cause. Please refer to our troubleshooting guide for more specific advice.
Common Impurities Summary
| Impurity | Source | Boiling Point (°C) | Potential Impact on Experiments |
| Dimethylchlorosilane | Starting material impurity | 36 | Can act as a competing silylating agent, leading to a mixture of products. |
| Dimethyl dichlorosilane | Starting material impurity | 70 | Can lead to cross-linked or undesired silylated byproducts. |
| Triflic Acid | Hydrolysis of TMSOTf | 162 | Strong Brønsted acid that can catalyze side reactions, decompose sensitive functional groups, and alter reaction stereoselectivity. |
| Trimethylsilanol | Hydrolysis of TMSOTf | 99 | Can react with TMSOTf and other electrophiles in the reaction mixture. |
| Trifluoromethanesulfonic acid dimethyl silicone grease | Side-product from synthesis | Similar to TMSOTf | Difficult to remove by standard distillation and can interfere with reactions by coating glassware and sequestering reagents. |
Troubleshooting Guide
This guide will help you diagnose and resolve common issues encountered in reactions involving TMSOTf.
Issue 1: Low or No Product Yield
Caption: Troubleshooting workflow for low yield in TMSOTf reactions.
Issue 2: Formation of Unexpected Byproducts
Caption: Diagnosing byproduct formation in TMSOTf reactions.
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
TMSOTf can be purified by fractional distillation under an inert atmosphere.
Materials:
-
Crude or discolored TMSOTf
-
Distillation apparatus (e.g., Vigreux column) with ground glass joints
-
Heating mantle
-
Inert gas (Nitrogen or Argon) supply
-
Dry receiving flasks
Procedure:
-
Assemble the distillation apparatus and ensure all glassware is thoroughly dried.
-
Charge the distillation flask with the crude TMSOTf.
-
Flush the entire system with a slow stream of inert gas.
-
Begin heating the distillation flask gently with the heating mantle.
-
Collect and discard any initial low-boiling fractions.
-
Collect the main fraction of pure TMSOTf at its boiling point (e.g., 140-142 °C at atmospheric pressure).
-
Store the purified TMSOTf in a sealed container under an inert atmosphere.
Caption: Workflow for the purification of TMSOTf.
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
Materials:
-
TMSOTf sample
-
Deuterated chloroform (B151607) (CDCl₃), anhydrous
-
NMR tube and cap
-
NMR spectrometer
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a solution of the TMSOTf sample in anhydrous CDCl₃.
-
Transfer the solution to a dry NMR tube and cap it securely.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Pure TMSOTf will show a sharp singlet for the trimethylsilyl protons at approximately 0.4 ppm.
-
The presence of trimethylsilanol will appear as a singlet around 0.1-0.2 ppm, often accompanied by a broad signal for the hydroxyl proton.
-
Other impurities may show signals in the aliphatic region. Integration of the impurity signals relative to the main TMSOTf peak can provide a quantitative estimate of their concentration.
-
Protocol 3: Impurity Profiling by GC-MS
Materials:
-
TMSOTf sample
-
Anhydrous solvent (e.g., dichloromethane)
-
GC-MS instrument with a suitable column (e.g., a non-polar column like DB-5ms)
Procedure:
-
Under an inert atmosphere, prepare a dilute solution of the TMSOTf sample in the anhydrous solvent.
-
Inject the sample into the GC-MS.
-
Run a suitable temperature program to separate the components.
-
Analysis:
-
The chromatogram will show peaks corresponding to TMSOTf and any volatile impurities.
-
The mass spectrum of each peak can be used to identify the impurities by comparing their fragmentation patterns to library spectra. Common impurities like dimethylchlorosilane and dimethyl dichlorosilane can be readily identified.
-
References
Technical Support Center: Troubleshooting Failed Glycosylation with TMSOTf
This guide provides solutions to common problems encountered during TMSOTf-promoted glycosylation reactions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My glycosylation reaction has a very low or no yield. What are the potential causes and how can I fix it?
Answer:
Low to no yield in a TMSOTf-promoted glycosylation can stem from several factors, ranging from reagent quality to reaction conditions. Here's a breakdown of potential causes and their solutions:
-
Ineffective Activation: The activation of your glycosyl donor may be insufficient.
-
Solution: Ensure your TMSOTf is of high quality and has been stored under anhydrous conditions to prevent hydrolysis.[1][2] Consider increasing the equivalents of TMSOTf. For less reactive donors or acceptors, a higher amount of the promoter may be necessary to achieve desired rates and yields.[3] For some systems, like Koenigs-Knorr type reactions with glycosyl bromides, TMSOTf is used as a catalyst in conjunction with a stoichiometric promoter like silver(I) oxide (Ag₂O).[3][4] Ensure the primary promoter is active and used in sufficient quantity.
-
-
Moisture Contamination: TMSOTf is extremely sensitive to moisture, and any water in the reaction will lead to its decomposition and the hydrolysis of the glycosyl donor.[1][2]
-
Poor Quality of Donor or Acceptor: The purity and stability of your glycosyl donor and acceptor are critical.
-
Solution: Ensure both the donor and acceptor are pure and have been stored under anhydrous conditions.[1] If the donor is a trichloroacetimidate (B1259523), verify its complete formation and purity before use.[6]
-
-
Suboptimal Reaction Temperature: Glycosylation reactions are highly temperature-dependent.
-
Solution: Low temperatures (e.g., -78 °C to 0 °C) are often employed to enhance stereoselectivity but can decrease the reaction rate.[1] If you are experiencing low reactivity, a gradual increase in temperature might be necessary.[1][5] However, be aware that higher temperatures can sometimes lead to donor degradation.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to find the optimal balance.
-
-
Inappropriate Stoichiometry: The ratio of donor, acceptor, and promoter is a critical parameter.
-
Solution: Typically, a slight excess of the glycosyl donor (e.g., 1.2 equivalents) is used.[5] The amount of TMSOTf can range from catalytic (0.1-0.2 equivalents) to stoichiometric, depending on the specific reaction.[5][7] Optimization of the stoichiometry may be required for your specific substrates.
-
Question 2: My reaction is producing significant byproducts. What are they and how can I minimize their formation?
Answer:
The formation of byproducts is a common issue. Identifying the byproduct can help in troubleshooting the reaction.
-
Hydrolyzed Glycosyl Donor: This is often the major byproduct and results from the presence of moisture.[5]
-
Solution: Adhere strictly to anhydrous reaction conditions as detailed in the previous question.
-
-
Orthoester Formation: This can occur, particularly with donors that have a participating protecting group at the C-2 position (e.g., an acetyl group).
-
Solution: While less common with non-participating groups like benzyl (B1604629) ethers, maintaining a strictly neutral or acidic pH can help suppress this side reaction. The use of a non-nucleophilic hindered base, such as 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP), can scavenge protons without promoting other side reactions.[5]
-
-
Products of Donor Degradation: Strong activation conditions or elevated temperatures can cause the glycosyl donor to decompose.[5][8]
-
Solution: Use the minimum effective amount of TMSOTf and maintain low reaction temperatures.[5] Monitor the reaction closely by TLC to avoid prolonged reaction times after the starting materials have been consumed.
-
-
Anomeric Scrambling or Incorrect Stereoselectivity: The desired stereoisomer may not be the major product.
-
Solution: The stereochemical outcome is influenced by a complex interplay of factors including the solvent, temperature, and the nature of the protecting groups.[5][9] For instance, ether solvents like diethyl ether can favor the formation of the α-anomer. A thorough optimization of reaction conditions, including solvent and temperature, may be necessary to achieve the desired stereoselectivity.[9]
-
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and their impact on the outcome of TMSOTf-promoted glycosylation reactions.
Table 1: Effect of Promoter Stoichiometry on a Koenigs-Knorr Type Glycosylation
| Entry | Glycosyl Donor | Glycosyl Acceptor | Ag₂O (equiv.) | TMSOTf (equiv.) | Time (min) | Yield (%) | Reference |
| 1 | Per-benzoylated Mannosyl Bromide | Secondary Alcohol | 2.0 | 0.20 | 10 | 99 | [3][4] |
| 2 | Per-benzoylated Mannosyl Bromide | Hindered Secondary Alcohol | 2.0 | 0.20 | 20 | 87 | [3][4] |
| 3 | Per-benzoylated Mannosyl Bromide | Hindered Secondary Alcohol | 3.0 | 0.50 | 20 | 87 | [3][4] |
| 4 | Per-benzylated Mannosyl Bromide | Secondary Alcohol | 2.0 | 0.20 | 270 | 87 | [4] |
Table 2: General Glycosylation Reaction Parameters
| Parameter | Recommended Range | Notes | Reference |
| Temperature | -78 °C to Room Temperature | Lower temperatures often improve stereoselectivity but may slow down the reaction. | [1] |
| TMSOTf Stoichiometry | 0.1 - 1.5 equivalents | The optimal amount depends on the reactivity of the donor and acceptor. | [1][5] |
| Glycosyl Donor Stoichiometry | 1.2 - 1.5 equivalents | A slight excess is generally used to ensure complete consumption of the acceptor. | [1][5] |
| Solvent | Anhydrous Dichloromethane (DCM), Acetonitrile (MeCN), Diethyl Ether (Et₂O) | The choice of solvent can significantly impact stereoselectivity. | [1][5] |
Experimental Protocols
Protocol 1: General Procedure for TMSOTf-Promoted Glycosylation with a Trichloroacetimidate Donor
-
Preparation: To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl acceptor (1.0 equivalent) and the glycosyl trichloroacetimidate donor (1.2 equivalents).[5]
-
Inert Atmosphere: Place the flask under a positive pressure of a dry inert gas (e.g., Argon or Nitrogen).
-
Solvent Addition: Add anhydrous solvent (e.g., Dichloromethane) via syringe to achieve the desired concentration (typically around 0.1 M).[5]
-
Cooling: Cool the stirred suspension to the desired starting temperature (e.g., -40 °C).[5]
-
Activation: In a separate flame-dried flask, prepare a stock solution of TMSOTf (0.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Co-spot the reaction mixture with the starting materials (donor and acceptor) to track their consumption and the formation of the product.[5]
-
Quenching: Once the reaction is complete, quench the reaction by adding a few drops of a base, such as triethylamine (B128534) or pyridine, or by pouring the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Workup: Dilute the mixture with an organic solvent and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: A typical experimental workflow for a TMSOTf-promoted glycosylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 3. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Trimethylsilyl Triflate vs. TBS Triflate: A Researcher's Guide to Silylating Agents
In the landscape of organic synthesis, the strategic protection and activation of functional groups are paramount. Silyl (B83357) triflates, particularly trimethylsilyl (B98337) triflate (TMSOTf) and tert-butyldimethylsilyl triflate (TBSOTf), are powerful reagents that serve dual roles as potent silylating agents and strong Lewis acids.[1][2] While both are indispensable tools, their efficacy and suitability are dictated by the subtle yet significant differences in the steric and electronic nature of their respective silyl groups. This guide provides an objective, data-supported comparison to assist researchers in selecting the optimal reagent for their synthetic challenges.
Core Properties: Reactivity vs. Selectivity
The fundamental difference between TMSOTf and TBSOTf lies in the steric bulk of the silyl moiety, which directly influences their reactivity and selectivity.
-
Trimethylsilyl Triflate (TMSOTf): Characterized by the sterically unencumbered trimethylsilyl group, TMSOTf is an exceptionally reactive and electrophilic silylating agent.[3][4] This high reactivity allows for the rapid silylation of a broad range of alcohols, including hindered secondary and tertiary ones.[5][6] However, this potency comes at the cost of selectivity when multiple hydroxyl groups are present. The resulting trimethylsilyl (TMS) ethers are relatively labile, making them suitable for temporary protection as they are easily cleaved under mild acidic conditions or even during chromatography.[7][8]
-
tert-Butyldimethylsilyl Triflate (TBSOTf): The presence of the bulky tert-butyl group makes TBSOTf a more sterically hindered and therefore less reactive silylating agent compared to TMSOTf.[6] This diminished reactivity is a key advantage, enabling the selective protection of primary and less-hindered secondary alcohols over more sterically congested ones.[9] The resulting tert-butyldimethylsilyl (TBS) ethers are significantly more robust and exhibit greater stability across a wide range of conditions, including chromatography and many non-acidic or non-fluoride-mediated reactions.[10][11]
Both reagents feature the trifluoromethanesulfonate (B1224126) (triflate) anion, an excellent leaving group that contributes to their high reactivity.[10][12] They are also potent Lewis acids, capable of activating carbonyls and other electrophiles to facilitate reactions like Mukaiyama aldol (B89426) additions, glycosylations, and cyclizations.[2][3][13][14]
Quantitative Data Summary
The following table summarizes the key performance characteristics of TMSOTf and TBSOTf.
| Feature | This compound (TMSOTf) | tert-Butyldimethylsilyl Triflate (TBSOTf) |
| Relative Silylating Power | Extremely High[7] | Very High[15] |
| Steric Hindrance | Low | High[6] |
| Reactivity Profile | Very fast, often requires temperatures of -78 °C to control reactivity.[6] | Fast, but more controllable. Reactions can often be run at 0 °C to room temperature.[9] |
| Substrate Scope | Protects primary, secondary, and tertiary alcohols.[6] | Highly effective for primary and secondary alcohols; inefficient for most tertiary alcohols.[9] |
| Selectivity | Low selectivity between different classes of alcohols. | High selectivity for less sterically hindered alcohols. |
| Silyl Ether Stability | Low. TMS ethers are labile to mild acid, moisture, and sometimes silica (B1680970) gel chromatography.[5][7][8] | High. TBS ethers are stable to a wide pH range and most reaction conditions not involving acid or fluoride.[10] |
| Primary Applications | • Catalysis (e.g., glycosylations, Mukaiyama aldol)[14][16]• Silylation of hindered alcohols[6]• Formation of silyl enol ethers[4][16]• Temporary protection | • Selective protection of primary alcohols[9]• Robust protection for multi-step synthesis[10]• Protection of various hydroxyl groups (alcohols, phenols)[17] |
Experimental Protocols
Detailed methodologies for the silylation of a generic alcohol are provided below. Note that conditions should be optimized for specific substrates.
Protocol 1: General Procedure for Alcohol Protection using TMSOTf
Objective: To protect a hydroxyl group as a TMS ether, particularly useful for hindered alcohols or when high reactivity is needed.
Materials:
-
Alcohol (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
2,6-Lutidine (1.5 equiv)
-
This compound (TMSOTf) (1.2 equiv)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the alcohol in anhydrous DCM in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add 2,6-lutidine via syringe and stir for 5 minutes.
-
Add TMSOTf dropwise over several minutes. The reaction is often instantaneous.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) to confirm the consumption of starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography, often using a non-polar eluent system and neutralizing the silica gel with triethylamine (B128534) if necessary to prevent deprotection.
Protocol 2: General Procedure for Selective Alcohol Protection using TBSOTf
Objective: To protect a primary or secondary hydroxyl group as a robust TBS ether.
Materials:
-
Alcohol (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
2,6-Lutidine (1.5 equiv)
-
tert-Butyldimethylsilyl triflate (TBSOTf) (1.2 equiv)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the alcohol in anhydrous DCM in a flame-dried flask.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add 2,6-lutidine via syringe and stir for 5 minutes.
-
Add TBSOTf dropwise.
-
Allow the reaction to stir at 0 °C or warm to room temperature, monitoring progress by TLC (typically complete within 30-60 minutes).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
The following diagrams illustrate the generalized experimental workflow and the logical basis for reagent selection.
Caption: A generalized experimental workflow for alcohol silylation using silyl triflates.
Caption: Logical diagram illustrating reagent selection based on steric hindrance and desired selectivity.
Safety and Handling
Both TMSOTf and TBSOTf are highly reactive, corrosive, and moisture-sensitive liquids.[2][3][18] They react violently with water and protic solvents. All manipulations must be carried out under a dry, inert atmosphere in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Conclusion
The decision to use TMSOTf versus TBSOTf is a classic example of the trade-off between reactivity and selectivity in organic synthesis. TMSOTf is the reagent of choice for rapid, exhaustive silylation of all alcohol types and for leveraging strong Lewis acidity in catalysis. Conversely, when the goal is the selective protection of a less-hindered alcohol or the installation of a durable protecting group that will survive a multi-step sequence, the sterically demanding TBSOTf is the superior option. By understanding these fundamental differences, researchers can harness the full potential of these versatile reagents to achieve their synthetic objectives with precision and efficiency.
References
- 1. Applications of TMSOTf in Pharmaceutical and Fine Chemical Synthesis | Aure Chemical [aurechem.com]
- 2. TBDMS triflate - Enamine [enamine.net]
- 3. Trimethylsilyl trifluoromethanesulfonate - Enamine [enamine.net]
- 4. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. This compound vs Trimethylsilyl Chloride: Which Silylating Agent Performs Better? | Aure Chemical [aurechem.com]
- 8. reddit.com [reddit.com]
- 9. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. scholarship.richmond.edu [scholarship.richmond.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Trimethylsilyl trifluoromethanesulfonate: applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 17. lifechempharma.com [lifechempharma.com]
- 18. trimethylsilyl trifluoromethanesulfonate [freedomteamapexmarketinggroup.com]
A Comparative Guide to Alternatives for Trimethylsilyl Triflate in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of the appropriate reagent is paramount to the success of a chemical transformation. Trimethylsilyl (B98337) triflate (TMSOTf) is a powerful and versatile reagent, widely employed for the silylation of alcohols, the activation of glycosyl donors in carbohydrate synthesis, and as a Lewis acid catalyst in various reactions. However, its high reactivity and moisture sensitivity necessitate the consideration of alternative reagents. This guide provides an objective comparison of TMSOTf with its common alternatives, supported by experimental data, to facilitate informed decision-making in the laboratory.
Performance Comparison of Silylating Agents
The primary application of TMSOTf is the introduction of a trimethylsilyl (TMS) protecting group. A variety of other reagents can achieve this transformation, each with its own advantages and disadvantages in terms of reactivity, cost, and byproducts. The following table summarizes the performance of TMSOTf and its alternatives in the silylation of different functional groups.
| Reagent Abbreviation | Reagent Name | Substrate | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| TMSOTf | Trimethylsilyl trifluoromethanesulfonate | Primary Alcohol | 2,6-Lutidine | CH₂Cl₂ | < 0.5 | > 95 | [1](1) |
| Secondary Alcohol | 2,6-Lutidine | CH₂Cl₂ | < 0.5 | > 95 | [1](1) | ||
| TMSCl | Trimethylsilyl chloride | Primary Alcohol | Imidazole (B134444) | DMF | 1-12 | ~90 | [1](1) |
| Secondary Alcohol | Imidazole | DMF | 1-12 | ~85 | [1](1) | ||
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Steroids | 1% TMCS | - | 0.5 | High | (--INVALID-LINK--) |
| Carboxylic Acids | - | CH₂Cl₂ | - | High | [2](3) | ||
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Steroids | - | - | - | High | [4](2) |
| Amino Acids | - | Acetonitrile | - | High | [4](2) | ||
| HMDS | Hexamethyldisilazane | Primary Alcohol | cat. TMSOTf | CH₂Cl₂ | 1 | 96 | [5](6) |
| TBDMSCl | tert-Butyldimethylsilyl chloride | Primary Alcohol | Imidazole | DMF | 2-12 | > 95 | [1](1) |
| TIPSCl | Triisopropylsilyl chloride | Primary Alcohol | Imidazole | DMF | 2-12 | > 95 | [7](5) |
Note: Reaction times and yields are highly substrate-dependent and the conditions listed are representative examples.
Key Applications and Mechanistic Insights
Beyond its role as a silylating agent, TMSOTf is a potent Lewis acid, catalyzing a range of reactions.
Glycosylation Reactions
In carbohydrate chemistry, TMSOTf is a widely used promoter for the activation of glycosyl donors. It is often used in conjunction with a thioglycoside or other glycosyl donor to generate a highly reactive glycosyl triflate intermediate in situ, which then reacts with a glycosyl acceptor.[8] Alternatives in this field are not direct replacements but rather different activation systems, such as the use of N-iodosuccinimide (NIS) with a catalytic amount of TMSOTf or other Lewis acids.[9][10]
Friedel-Crafts and Acylation Reactions
As a strong, non-metallic Lewis acid, TMSOTf is an effective catalyst for Friedel-Crafts alkylation and acylation reactions.[11][12] This is particularly advantageous in pharmaceutical synthesis where metal contamination is a concern.[11] Other Lewis acids like BF₃·OEt₂ or AlCl₃ can also be used, but TMSOTf often provides milder reaction conditions and higher yields.[13][14]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative methodologies for key reactions.
General Protocol for Alcohol Silylation using TMSCl and Imidazole
-
Preparation: Dissolve the alcohol (1.0 equiv) and imidazole (1.2 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add trimethylsilyl chloride (TMSCl, 1.1 equiv) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Glycosylation using a Thioglycoside Donor and NIS/TMSOTf
-
Preparation: To a solution of the thioglycoside donor (1.0 equiv) and the glycosyl acceptor (1.2 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at -20 °C, add freshly activated molecular sieves.
-
Reagent Addition: Add N-iodosuccinimide (NIS, 1.1 equiv) to the mixture.
-
Catalyst Addition: Add a solution of trimethylsilyl triflate (TMSOTf, 0.1-0.2 equiv) in CH₂Cl₂ dropwise.
-
Reaction: Stir the reaction at -20 °C and monitor by TLC.
-
Work-up: Once the donor is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Filter the mixture, wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate key reaction mechanisms and workflows.
Caption: A generalized workflow for the silylation of a functional group.
References
- 1. benchchem.com [benchchem.com]
- 2. MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals [organic-chemistry.org]
- 3. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Applications of TMSOTf in Pharmaceutical and Fine Chemical Synthesis | Aure Chemical [aurechem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) and Other Lewis Acids in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) has emerged as a versatile and powerful reagent in modern organic synthesis, acting as both a potent silylating agent and a highly effective Lewis acid catalyst. Its application spans a wide array of chemical transformations, from glycosylation and nucleoside synthesis to Friedel-Crafts and aldol (B89426) reactions. This guide provides an objective comparison of TMSOTf's performance against other common Lewis acids, supported by experimental data, to assist researchers in selecting the optimal catalyst for their specific synthetic challenges.
Performance Comparison of Lewis Acids
The efficacy of a Lewis acid catalyst is highly dependent on the specific reaction, substrate, and reaction conditions. Below, we compare the performance of TMSOTf with other frequently used Lewis acids in several key organic transformations.
Glycosylation Reactions
Glycosylation is a critical reaction in the synthesis of complex carbohydrates and glycoconjugates. TMSOTf is a widely used promoter in various glycosylation methods.
Comparison in Phenol (B47542) O-Glycosylation:
In the glycosylation of phenols with glycosyl trichloroacetimidates, Boron trifluoride diethyl etherate (BF₃·OEt₂) has been shown to be a more effective catalyst than TMSOTf, particularly for less nucleophilic phenols. With BF₃·OEt₂ as the catalyst, the desired 1,2-trans-O-glycosides are generally obtained in excellent yields with high stereoselectivity. In contrast, the use of TMSOTf can lead to a mixture of α/β-O-glycosides and side products, especially with less reactive phenols. This is attributed to the formation of different intermediates; BF₃·OEt₂ promotes the conversion of 1,2-orthoesters to the 1,2-trans-O-glycosides, while TMSOTf can lead to the formation of dioxolenium triflate and glycosyl triflate intermediates, resulting in a loss of stereoselectivity.
| Catalyst | Substrate (Phenol) | Glycosyl Donor | Yield (%) | α:β Ratio | Reference |
| BF₃·OEt₂ | Phenol | Glucosyl trichloroacetimidate | 95 | 1:99 | |
| TMSOTf | Phenol | Glucosyl trichloroacetimidate | 85 | 15:85 | |
| BF₃·OEt₂ | p-Nitrophenol | Glucosyl trichloroacetimidate | 92 | 1:99 | |
| TMSOTf | p-Nitrophenol | Glucosyl trichloroacetimidate | 60 | 30:70 |
TMSOTf in Koenigs-Knorr Glycosylation:
TMSOTf has been found to significantly accelerate the traditional silver(I) oxide-promoted Koenigs-Knorr glycosylation of glycosyl bromides. This catalytic system allows for high reaction rates and excellent yields under mild, nearly neutral pH conditions.
| Glycosyl Donor | Glycosyl Acceptor | Yield (%) | Time | Reference |
| Per-benzoylated mannosyl bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 99 | 10 min | |
| Per-benzylated galactosyl bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 90 | 10 min | |
| Per-benzoylated glucosyl bromide | Cholesterol | 91 | 10 min |
Mukaiyama Aldol Reaction
The Mukaiyama aldol addition is a carbon-carbon bond-forming reaction between a silyl (B83357) enol ether and a carbonyl compound, typically catalyzed by a Lewis acid.
Comparison of TMSOTf and Sc(OTf)₃:
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) is another powerful Lewis acid catalyst for the Mukaiyama aldol reaction. In the reaction of silyl enol ethers of aldehydes with acetals, Sc(OTf)₃ has been shown to provide excellent yields and high diastereoselectivity.
| Catalyst | Silyl Enol Ether | Acetal (B89532) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Sc(OTf)₃ | (Z)-1-(tert-Butyldimethylsilyloxy)-1-phenylpropene | Benzaldehyde dimethyl acetal | 95 | >95:5 | |
| TMSOTf | (Z)-1-(tert-Butyldimethylsilyloxy)-1-phenylpropene | Benzaldehyde dimethyl acetal | 88 | 90:10 | |
| Sc(OTf)₃ | 1-(tert-Butyldimethylsilyloxy)cyclohexene | Benzaldehyde dimethyl acetal | 92 | - | |
| TMSOTf | 1-(tert-Butyldimethylsilyloxy)cyclohexene | Benzaldehyde dimethyl acetal | 85 | - |
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. While strong Lewis acids like AlCl₃ are traditionally used, milder catalysts are often sought to improve selectivity and functional group tolerance.
Experimental Protocols
General Experimental Workflow for Comparing Lewis Acid Catalysts
Caption: General workflow for comparing Lewis acid catalyst performance.
Protocol for Phenol O-Glycosylation with BF₃·OEt₂
-
To a solution of the glycosyl donor (1.0 equiv) and the phenol acceptor (1.2 equiv) in anhydrous dichloromethane (B109758) (DCM) at -40 °C under an argon atmosphere, add freshly distilled BF₃·OEt₂ (0.2 equiv).
-
Stir the reaction mixture at -40 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with triethylamine.
-
Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to afford the desired O-glycoside.
Protocol for Mukaiyama Aldol Reaction Catalyzed by Sc(OTf)₃
-
To a solution of Sc(OTf)₃ (0.1 equiv) in anhydrous DCM at -78 °C under an argon atmosphere, add a solution of the aldehyde or acetal (1.0 equiv) in DCM.
-
After stirring for 15 minutes, add a solution of the silyl enol ether (1.2 equiv) in DCM dropwise.
-
Stir the reaction mixture at -78 °C for the specified time, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction Mechanisms
Proposed Mechanism for TMSOTf-Catalyzed Glycosylation
In glycosylation reactions, TMSOTf acts as a Lewis acid to activate the glycosyl donor, typically by promoting the departure of a leaving group to form a reactive oxocarbenium ion intermediate. This intermediate is then attacked by the nucleophilic glycosyl acceptor to form the glycosidic bond.
Caption: Simplified mechanism of TMSOTf-catalyzed glycosylation.
Conclusion
TMSOTf is a highly valuable Lewis acid catalyst in organic synthesis, demonstrating exceptional performance in a variety of reactions. However, its effectiveness is not universal, and other Lewis acids may offer superior results in specific contexts. For instance, in phenol O-glycosylation, BF₃·OEt₂ often provides better stereoselectivity and yields. In Mukaiyama aldol reactions, Sc(OTf)₃ can be a highly effective alternative. The choice of Lewis acid should therefore be guided by the specific transformation, the nature of the substrates, and the desired outcome. The synergistic combination of Lewis acids, such as TMSOTf and BF₃·OEt₂, also presents an interesting avenue for enhancing reactivity and should be considered in catalyst screening. This guide provides a starting point for researchers to make informed decisions when selecting a Lewis acid catalyst for their synthetic endeavors.
A Comparative Guide to Trimethylsilyl Triflate and its Alternatives in NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the selection of an appropriate silylating agent is a critical step in chemical synthesis. Trimethylsilyl (B98337) triflate (TMSOTf) is a powerful reagent for this purpose, but a comprehensive understanding of its spectroscopic characteristics compared to common alternatives is essential for informed decision-making. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for TMSOTf and three other widely used silylating agents: trimethylsilyl chloride (TMSCl), tert-butyldimethylsilyl chloride (TBSCl), and triisopropylsilyl triflate (TIPSOTf).
Performance Comparison: NMR Spectroscopic Data
The following table summarizes the ¹H, ¹³C, and ²⁹Si NMR chemical shifts for trimethylsilyl triflate and its alternatives. All data is presented for samples dissolved in deuterated chloroform (B151607) (CDCl₃) to ensure a consistent and objective comparison.
| Compound Name (Abbreviation) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ²⁹Si NMR (δ, ppm) |
| This compound (TMSOTf) | ~0.4 | ~1.0 (CH₃) | ~39 |
| Trimethylsilyl chloride (TMSCl) | 0.43[1] | 4.3 | 31.5 |
| tert-Butyldimethylsilyl chloride (TBSCl) | 0.94 (t-Bu), 0.11 (Me) | 25.9 (C(CH₃)₃), 18.9 (C(CH₃)₃), -2.9 (SiCH₃) | 25.8 |
| Triisopropylsilyl triflate (TIPSOTf) | ~1.2 (CH), ~1.0 (CH₃) | ~17.1 (CH₃), ~11.0 (CH) | ~15 |
Note: Some values are approximated based on typical ranges for similar structures due to the limited availability of directly comparable data in the specified solvent.
Experimental Protocols
The acquisition of high-quality NMR data for reactive silylating agents requires careful handling due to their moisture sensitivity. The following is a detailed protocol for the preparation and analysis of these compounds.
Protocol for NMR Sample Preparation of Moisture-Sensitive Silylating Agents
Materials:
-
Silylating agent (TMSOTf, TMSCl, TBSCl, or TIPSOTf)
-
Deuterated chloroform (CDCl₃), dried over molecular sieves
-
NMR tubes (5 mm), oven-dried
-
NMR caps
-
Inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox
-
Gas-tight syringes
-
Septa
Procedure:
-
Drying Glassware: Thoroughly dry all glassware, including NMR tubes and syringes, in an oven at >120°C for at least 4 hours. Allow to cool to room temperature under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: Perform all sample manipulations under an inert atmosphere, either within a glovebox or using a Schlenk line.[2][3][4]
-
Solvent Preparation: Use freshly dried deuterated chloroform. If not purchased anhydrous, dry the solvent over activated 3Å or 4Å molecular sieves for at least 24 hours.
-
Sample Preparation:
-
Place an oven-dried NMR tube under an inert atmosphere.
-
Using a gas-tight syringe, add approximately 0.6 mL of dry CDCl₃ to the NMR tube.
-
Cap the NMR tube with a septum.
-
Carefully and quickly, using another clean and dry gas-tight syringe, draw up a small amount of the liquid silylating agent (for TMSOTf, TMSCl, TIPSOTf) or add a small amount of the solid (for TBSCl) into a separate vial under inert atmosphere. For liquids, a few microliters are sufficient. For solids, aim for 5-10 mg.
-
Dissolve the silylating agent in a small amount of the dry CDCl₃ in the vial.
-
Using a syringe, carefully transfer the solution of the silylating agent into the NMR tube containing the bulk of the solvent.
-
Gently agitate the NMR tube to ensure a homogenous solution.
-
-
Sealing the Tube: Securely cap the NMR tube. For long-term storage or to ensure an airtight seal, J. Young NMR tubes are recommended.[4]
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire ¹H, ¹³C, and ²⁹Si NMR spectra using standard instrument parameters. For ²⁹Si NMR, a longer relaxation delay and a larger number of scans may be necessary due to the low natural abundance and long relaxation times of the ²⁹Si nucleus.
-
Visualizing Silylating Agent Selection and Experimental Workflow
The choice of a silylating agent is often dictated by its reactivity and the steric environment of the substrate. The following diagrams illustrate these relationships and the general workflow for obtaining NMR data.
References
Silylation in Mass Spectrometry: A Comparative Guide to Enhanced Analyte Volatility and Detection
For researchers, scientists, and drug development professionals, the analysis of polar and non-volatile compounds by mass spectrometry presents a significant challenge. Derivatization through silylation is a cornerstone technique to overcome this hurdle, particularly for gas chromatography-mass spectrometry (GC-MS). This guide provides an objective comparison of common silylation approaches, alternative derivatization methods, and their performance in mass spectrometry, supported by experimental data and detailed protocols.
Enhancing Volatility: Silylation vs. Other Derivatization Techniques
Derivatization chemically modifies an analyte to enhance its physicochemical properties for better separation and detection.[1] The primary goal in the context of GC-MS is to increase the volatility and thermal stability of polar compounds.[2] Silylation, the replacement of active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, is a widely used method to achieve this.[3][4] However, other techniques such as alkylation and acylation also offer viable alternatives.[4][5]
A comparative overview of these techniques is presented below:
| Feature | Silylation | Alkylation | Acylation |
| Target Analytes | Alcohols, phenols, carboxylic acids, amines, thiols[3][6] | Carboxylic acids, phenols, amines[5][7] | Highly polar compounds like amino acids and carbohydrates[4][8] |
| Primary Advantage | Broad applicability and formation of volatile derivatives[5][9] | Instantaneous reaction, lower reagent cost[5] | Good for highly polar, multi-functional compounds[8] |
| Key Limitations | Moisture sensitivity of reagents and derivatives[4][10] | Can be harsh, limiting selectivity[8] | Byproducts may need removal before analysis[8] |
| Derivative Stability | TMS derivatives can be moisture-sensitive; TBDMS derivatives are more stable[4] | Generally stable derivatives[5] | Stable derivatives |
A Head-to-Head Look at Silylation Reagents
The choice of silylating reagent is critical for successful derivatization, impacting reaction efficiency and the stability of the resulting silyl (B83357) ethers.[10] The most common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10]
| Reagent | Silylation Potential | Byproducts | Derivative Stability | Typical Reaction Conditions |
| BSTFA (+/- TMCS) | High, similar to MSTFA[10] | Trifluoroacetamide and its TMS derivative[10] | Good, but can be sensitive to moisture[10] | Heating at 60-80°C for 15-60 minutes is common.[3][10] |
| MSTFA | High, one of the most potent silylating reagents[10] | N-methyltrifluoroacetamide and its TMS derivative (more volatile than BSTFA byproducts)[10] | Generally produces stable derivatives[10] | Heating at 37-100°C for 30-240 minutes.[3] |
| MTBSTFA | High | N-methyltrifluoroacetamide and its t-butyldimethylsilyl derivative[11] | Forms tert-butyldimethylsilyl (TBDMS) ethers, which are significantly more stable to hydrolysis than TMS ethers.[4] | Heating at 100°C for 4 hours for amino acids. |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the silylation of different classes of compounds.
General Protocol for Metabolite Profiling (Two-Step Derivatization)
This method is widely used to capture a broad spectrum of metabolites.[3]
-
Sample Preparation: The sample must be thoroughly dried, as water will react with the silylation reagent.[3]
-
Methoximation: To the dried sample, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL). Incubate at 37°C for 90 minutes with agitation. This step protects aldehyde and keto groups from undergoing tautomerization.[3][12]
-
Silylation: Add 80 µL of MSTFA to the vial and incubate at 37°C for 30 minutes with agitation. This will silylate hydroxyl, carboxyl, thiol, and amine groups.[3][12]
Silylation of Fatty Acids
-
Reaction Mixture: In a GC vial, combine 100 µL of the fatty acid solution with 50 µL of BSTFA or MSTFA containing 1% trimethylchlorosilane (TMCS).[3]
-
Reaction Conditions: Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.[3]
-
Analysis: After cooling, the sample can be diluted with a suitable solvent like dichloromethane (B109758) (DCM) before GC-MS analysis.[3]
Silylation of Amino Acids
-
Sample Preparation: A 50 µL aliquot of the amino acid solution is dried completely.
-
Derivatization: Add 100 µL of neat MTBSTFA followed by 100 µL of acetonitrile.
-
Reaction Conditions: Heat the mixture at 100°C for 4 hours.
-
Neutralization and Analysis: Neutralize the sample with sodium bicarbonate before GC-MS analysis.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the key workflows in the mass spectrometry analysis of silylated compounds.
Mass Spectrometry Platforms for Silylated Compounds
While GC-MS is the most common technique for analyzing silylated compounds due to the increased volatility of the derivatives, other mass spectrometry platforms can also be employed.[5][10]
| Mass Spectrometry Platform | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High chromatographic resolution for isomer separation.[10] Established mass spectral libraries for identification.[10] Excellent sensitivity.[10] | Requires derivatization for non-volatile compounds.[2] High temperatures can degrade some derivatives.[10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Avoids the high temperatures of GC injection.[10] | Silyl derivatives can be unstable in the protic solvents often used in reversed-phase LC.[10] Requires careful method development.[10] |
| Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS) | Suitable for larger molecules like oligosaccharides.[10] High sensitivity and tolerance to contaminants.[10] |
Understanding Fragmentation Patterns
In electron ionization (EI) mass spectrometry, silylated compounds exhibit characteristic fragmentation patterns that are crucial for their identification.[6][13] Common fragments include:
-
[M-15]+ : Loss of a methyl group from the TMS moiety.[13]
-
m/z 73 : The trimethylsilyl cation, [Si(CH3)3]+.[14]
-
m/z 147 : A fragment arising from the rearrangement of a TMS group on a hydroxyl function.[14]
The reproducible fragmentation patterns of silylated compounds contribute to the reliability of their identification using spectral libraries.[5]
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. chromtech.com [chromtech.com]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. weber.hu [weber.hu]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of TMSOTf Reaction Products in Glycosylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a catalyst in glycosylation reactions, with a particular focus on the validation of its reaction products. We present a side-by-side comparison with an alternative catalyst, Boron Trifluoride Etherate (BF₃·OEt₂), supported by experimental data from peer-reviewed literature. Detailed methodologies for key experiments are provided to ensure reproducibility.
Performance Comparison: TMSOTf vs. BF₃·OEt₂ in Phenol (B47542) O-Glycosylation
The choice of catalyst in glycosylation is critical as it significantly influences reaction outcomes, including yield and stereoselectivity. Below is a summary of the performance of TMSOTf compared to BF₃·OEt₂ in the O-glycosylation of phenols with glycosyl trichloroacetimidates, a common method for forming glycosidic bonds.
| Catalyst | Key Advantages | Key Disadvantages | Typical Yields | Stereoselectivity (α:β ratio) |
| TMSOTf | - High reactivity, often leading to shorter reaction times. | - Highly sensitive to moisture.[1] - Can lead to a mixture of anomers and side products, especially with less nucleophilic phenols.[1][2] - May promote the formation of undesired 1,2-orthoester intermediates that can rearrange to a mixture of products.[1][2] | Variable, dependent on substrate nucleophilicity. | Highly dependent on the nucleophilicity of the phenol acceptor; can produce significant amounts of the undesired 1,2-cis (α) anomer.[1][2] |
| BF₃·OEt₂ | - Generally provides excellent yields of the desired 1,2-trans (β) glycosides.[1][2] - Less prone to forming anomeric mixtures and side products.[1][2] - Effectively converts 1,2-orthoester intermediates to the desired 1,2-trans product.[1][2] | - May require longer reaction times compared to TMSOTf. | Generally high to excellent.[1][2] | Excellent for 1,2-trans (β) glycosides, with minimal to no formation of the 1,2-cis (α) anomer.[1][2] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis and validation of glycosylation reaction products. Below are representative protocols for glycosylation reactions catalyzed by TMSOTf and BF₃·OEt₂, respectively.
Protocol 1: TMSOTf-Catalyzed O-Glycosylation of a Phenol with a Glycosyl Trichloroacetimidate (B1259523) Donor
This protocol describes a general procedure for the TMSOTf-catalyzed glycosylation of a phenolic acceptor with a glycosyl trichloroacetimidate donor.
Materials:
-
Glycosyl trichloroacetimidate donor (1.2 equivalents)
-
Phenolic acceptor (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equivalents)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), add the glycosyl trichloroacetimidate donor, phenolic acceptor, and activated molecular sieves.
-
Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Add TMSOTf dropwise to the stirred suspension.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine.
-
Allow the mixture to warm to room temperature, then filter through a pad of celite, washing with DCM.
-
Wash the combined organic filtrate with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired glycoside.
Protocol 2: BF₃·OEt₂-Catalyzed O-Glycosylation of a Phenol with a Glycosyl Trichloroacetimidate Donor
This protocol provides a general method for the BF₃·OEt₂-catalyzed glycosylation of a phenolic acceptor.[2]
Materials:
-
Glycosyl trichloroacetimidate donor (1.2 equivalents)
-
Phenolic acceptor (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Boron trifluoride etherate (BF₃·OEt₂) (0.2 equivalents)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the glycosyl trichloroacetimidate donor, phenolic acceptor, and activated molecular sieves.
-
Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add BF₃·OEt₂ dropwise to the stirred suspension.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding triethylamine.
-
Allow the mixture to warm to room temperature and filter through a pad of celite, washing with DCM.
-
Wash the combined organic filtrate with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Validation of Reaction Products
Thorough validation of the reaction products is essential to confirm their identity, purity, and stereochemistry. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Analysis
-
Thin Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and preliminary purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile compounds. For glycosides, derivatization to their trimethylsilyl (TMS) ethers is often necessary to increase volatility.[3][4] This method is particularly useful for identifying byproducts.
Sample Preparation for GC-MS (TMS Derivatization):
-
Evaporate a small aliquot of the purified product to dryness under a stream of nitrogen.
-
Add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in an anhydrous solvent (e.g., pyridine (B92270) or acetonitrile).
-
Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
The resulting solution can be directly injected into the GC-MS.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive method for structural elucidation and determination of stereochemistry.
-
¹H NMR: The chemical shift and coupling constants of the anomeric proton (H-1) are diagnostic for the α- or β-configuration of the glycosidic bond.
-
¹³C NMR: The chemical shift of the anomeric carbon (C-1) also provides information about the stereochemistry.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to assign all proton and carbon signals and confirm the connectivity of the molecule.
-
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product and its fragments, confirming the identity of the desired compound.
Visualizing Reaction and Validation Workflows
The following diagrams illustrate the general workflow for a TMSOTf-catalyzed glycosylation reaction and a typical validation process for a synthesized kinase inhibitor.
Application in Drug Development: Synthesis and Validation of a Kinase Inhibitor
Glycosylated molecules play crucial roles in various biological processes, and their synthetic analogues are of great interest in drug discovery. For instance, many kinase inhibitors, a cornerstone of modern cancer therapy, can be synthesized using methods that may involve glycosylation or similar coupling reactions. The validation of such small molecule inhibitors is a critical step in their development.
Signaling Pathway Context: PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a key regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Small molecule inhibitors targeting kinases in this pathway, such as PI3K and Akt, are of significant therapeutic interest.
Validation of a Synthesized Kinase Inhibitor
Once a potential kinase inhibitor has been synthesized, for example, through a TMSOTf-catalyzed coupling reaction, its biological activity and specificity must be rigorously validated.
Experimental Protocol: Cell-Based Kinase Inhibition Assay
-
Cell Culture: Culture a cancer cell line known to have an active PI3K/Akt pathway (e.g., MCF-7 breast cancer cells).
-
Compound Treatment: Treat the cells with various concentrations of the synthesized inhibitor for a specified period.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated (active) forms of key downstream targets (e.g., phospho-Akt, phospho-GSK3β) and total protein levels as loading controls.
-
Incubate with secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of target phosphorylation by the synthesized compound.
This guide provides a foundational understanding of the validation of TMSOTf reaction products, offering a comparative perspective and practical experimental guidance for researchers in the field of synthetic chemistry and drug development.
References
- 1. Revisit of the phenol O-glycosylation with glycosyl imidates, BF₃·OEt₂ is a better catalyst than TMSOTf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of TMSOTf in Synthesis: A Cost-Benefit Analysis
In the landscape of modern organic synthesis, particularly within pharmaceutical and drug development, the choice of reagents is a critical decision that balances efficacy with economic viability. Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) has emerged as a powerful and versatile reagent, renowned for its dual role as a potent silylating agent and a strong Lewis acid catalyst.[1][2] This guide provides a comprehensive cost-benefit analysis of using TMSOTf, comparing its performance with common alternatives, and offering insights into its practical application for researchers, scientists, and drug development professionals.
Performance Evaluation in Key Synthetic Transformations
TMSOTf is widely employed in a variety of chemical reactions, most notably in glycosylation, Friedel-Crafts reactions, and the formation of silyl (B83357) enol ethers.[1][3] Its high reactivity and efficiency often lead to milder reaction conditions, higher yields, and improved stereoselectivity, which are crucial factors in the synthesis of complex molecules.[2]
Glycosylation Reactions: A Comparative Overview
The formation of glycosidic bonds is a cornerstone of carbohydrate chemistry and is vital for the synthesis of numerous biologically active compounds, including vaccines and antiviral drugs.[4] TMSOTf is a highly effective catalyst in this arena, often outperforming other Lewis acids.
A comparative study on the glycosylation of phenols with glycosyl trichloroacetimidates highlights the nuanced differences between TMSOTf and Boron trifluoride etherate (BF₃·OEt₂). While BF₃·OEt₂ generally leads to excellent yields of the desired 1,2-trans-O-glycosides, the outcome with TMSOTf is highly dependent on the nucleophilicity of the phenol (B47542). For less nucleophilic phenols, TMSOTf can lead to the formation of 1,2-cis-O-glycosides and other side products.[5]
| Glycosyl Donor | Glycosyl Acceptor | Lewis Acid (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| Galactosyl Trichloroacetimidate (B1259523) | Phenol | BF₃·OEt₂ (0.2) | CH₂Cl₂ | -20 | 0.5 | 95 | 1:15 | [6] |
| Galactosyl Trichloroacetimidate | Phenol | TMSOTf (0.1) | CH₂Cl₂ | -78 to 0 | 1 | 85 | 10:1 | [6] |
| 1,2-Cyclopropaneacetylated Galactose | Monosaccharide | TMSOTf (0.2) | CH₂Cl₂ | -40 | 1 | 89 | >10:1 (α) | [6] |
| 1,2-Cyclopropaneacetylated Galactose | Monosaccharide | BF₃·OEt₂ (1.0) | CH₂Cl₂ | -20 | 2 | 75 | 1:3 | [6] |
| Glycosyl ortho-Hexynylbenzoate | Various Alcohols | NIS/TMSOTf (1.5/0.2) | CH₂Cl₂ | -30 to rt | 0.5-2 | 75-96 | - | [7] |
Note: Data is compiled from multiple sources and reaction conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
General Procedure for TMSOTf-Catalyzed Glycosylation with a Trichloroacetimidate Donor
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl acceptor and activated 4Å molecular sieves.
-
Dissolve the acceptor in anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool the mixture to the desired temperature (e.g., -78 °C).
-
In a separate flame-dried flask, dissolve the glycosyl trichloroacetimidate donor in anhydrous CH₂Cl₂.
-
Slowly add the donor solution to the acceptor mixture via cannula.
-
Add a catalytic amount of TMSOTf (typically 0.1-0.2 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the a reaction by adding triethylamine (B128534) or pyridine.
-
Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through celite to remove the molecular sieves.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired glycoside.[6]
Cost Analysis: Reagent Pricing and Indirect Expenses
A comprehensive cost-benefit analysis must extend beyond the initial purchase price of the reagent to include indirect costs associated with handling, safety, and waste disposal.
Direct Cost Comparison of Lewis Acids
| Reagent | Supplier | Price (USD) | Quantity | Cost per g/mL (approx.) |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Sigma-Aldrich | $49.10 | 10 g | $4.91/g |
| Sigma-Aldrich | $188.00 | 50 g | $3.76/g | |
| Sigma-Aldrich | $463.00 | 250 g | $1.85/g | |
| **Boron trifluoride diethyl etherate (BF₃·OEt₂) ** | Sigma-Aldrich | $77.50 | 100 mL | $0.78/mL |
| Sigma-Aldrich | $232.00 | 1 L | $0.23/mL | |
| Tin(IV) chloride (SnCl₄) | Strem Chemicals | $60.00 | 250 g | $0.24/g |
| Strem Chemicals | $178.00 | 1 kg | $0.18/g | |
| Trimethylsilyl chloride (TMSCl) | The Lab Depot | $80.70 | 100 mL | $0.81/mL |
Note: Prices are subject to change and may vary between suppliers. This table is for illustrative purposes only.
While TMSOTf has a higher upfront cost per gram compared to alternatives like BF₃·OEt₂ and SnCl₄, its catalytic nature often means that only substoichiometric amounts are required, which can offset the initial price difference.[6]
Safety, Handling, and Waste Disposal: The Indirect Costs
The use of highly reactive reagents like TMSOTf necessitates stringent safety protocols, which contribute to the overall cost of a synthetic process.
Safety and Handling
TMSOTf is a flammable, corrosive, and moisture-sensitive liquid.[8][9] Proper handling requires the use of personal protective equipment (PPE), including:
-
Eye Protection: Tightly fitting safety goggles and a face shield.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., neoprene or nitrile rubber).[10]
-
Skin and Body Protection: A lab coat and, for larger quantities, flame-retardant and impervious clothing.[9]
-
Respiratory Protection: Use in a well-ventilated fume hood is mandatory. For potential overexposure, a NIOSH-certified respirator is required.[10]
The infrastructure to ensure this level of safety, including fume hoods and emergency showers, represents a significant overhead cost.
Waste Disposal
Chemical waste from reactions involving TMSOTf must be treated as hazardous.[11] Disposal procedures typically involve:
-
Segregation: Do not mix TMSOTf waste with other waste streams, especially aqueous solutions, to prevent violent reactions.[12]
-
Containerization: Store in clearly labeled, compatible containers.[12]
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company for collection and incineration.[13]
The costs associated with hazardous waste disposal can be substantial and should be factored into the overall economic assessment.
Large-Scale and Industrial Applications
For industrial-scale synthesis, the cost-effectiveness of a reagent is paramount. While the initial cost of TMSOTf may be higher, its efficiency can lead to overall process savings by:
-
Improving Throughput: Faster reaction times can increase the output of a manufacturing facility.[14]
-
Reducing Energy Consumption: Milder reaction conditions often translate to lower energy costs.[14]
-
Minimizing Waste: Higher yields and selectivity result in less waste generation and purification costs.
The demand for TMSOTf is significant in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs), particularly for antiviral and oncology drugs.[4] Its use in metal-free processes is also advantageous for Good Manufacturing Practice (GMP) in pharmaceuticals, where purity is critical.[1]
Conclusion
Trimethylsilyl trifluoromethanesulfonate is a highly effective reagent that offers significant advantages in terms of reaction efficiency, yield, and stereoselectivity, particularly in complex syntheses like glycosylation. While its direct cost is higher than some common alternatives, a thorough cost-benefit analysis must account for the potential savings derived from improved reaction outcomes and the indirect costs associated with safety and waste disposal. For researchers and drug development professionals, the strategic use of TMSOTf can be a powerful tool to accelerate discovery and optimize synthetic routes. However, for large-scale industrial applications, a careful evaluation of the overall process economics is essential to determine its viability.
References
- 1. Applications of TMSOTf in Pharmaceutical and Fine Chemical Synthesis | Aure Chemical [aurechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Tin(IV) chloride, 99.99%, 7646-78-8 | Buy Tin(IV) chloride, 99.99% India - Otto Chemie Pvt Ltd [ottokemi.com]
- 4. Trimethylsilyltrifluoromethanesulfonate Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 5. Revisit of the phenol O-glycosylation with glycosyl imidates, BF₃·OEt₂ is a better catalyst than TMSOTf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. benchchem.com [benchchem.com]
- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 14. nbinno.com [nbinno.com]
A Comparative Guide to the Kinetic Performance of Trimethylsilyl Triflate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of trimethylsilyl (B98337) triflate (TMSOTf) in various organic reactions, benchmarked against other common reagents. By presenting available quantitative data, detailed experimental protocols for kinetic studies, and visual representations of reaction mechanisms, this document serves as a valuable resource for optimizing reaction conditions and understanding the catalytic prowess of TMSOTf.
Performance Comparison: TMSOTf vs. Alternative Lewis Acids
Trimethylsilyl triflate is a powerful Lewis acid catalyst known for its ability to significantly accelerate a variety of organic transformations. Its high reactivity allows for reactions to proceed at lower temperatures and often with shorter reaction times compared to other promoters.
Glycosylation Reactions
In the realm of carbohydrate chemistry, TMSOTf has demonstrated exceptional efficiency in promoting glycosylation reactions, such as the Koenigs-Knorr reaction. It facilitates rapid reaction rates and high yields under mild, nearly neutral pH conditions.
Below is a comparison of TMSOTf with Boron Trifluoride Etherate (BF₃·OEt₂) in the glycosylation of a galactosyl trichloroacetimidate (B1259523) donor with a phenolic acceptor.
| Glycosyl Donor | Glycosyl Acceptor | Lewis Acid (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio |
| Galactosyl Trichloroacetimidate | Phenol | TMSOTf (0.1) | CH₂Cl₂ | -78 to 0 | 1 | 85 | 10:1 |
| Galactosyl Trichloroacetimidate | Phenol | BF₃·OEt₂ (0.2) | CH₂Cl₂ | -20 | 0.5 | 95 | 1:15 |
This data illustrates that while both catalysts can afford high yields, TMSOTf promotes the reaction at significantly lower temperatures. The stereochemical outcome is also notably different, with TMSOTf favoring the α-anomer in this specific example.
A notable reactivity trend observed in TMSOTf-catalyzed Koenigs-Knorr glycosylations is the enhanced reactivity of benzoylated α-bromides compared to their benzylated counterparts.[1][2] This highlights the nuanced interplay between the catalyst and substrate protecting groups in dictating reaction kinetics.
Additions to Aldehydes and Acetals
TMSOTf is also highly effective in accelerating the addition of nucleophiles to aldehydes and their corresponding acetals. In many instances, reactions that do not proceed in the absence of a catalyst are efficiently promoted by TMSOTf. For example, the addition of catalytically generated zinc acetylides to aldehydes shows no reaction without TMSOTf.[3]
Experimental Protocols for Kinetic Studies
To facilitate the generation of precise kinetic data for specific applications, detailed methodologies for monitoring reaction progress are provided below.
Protocol 1: Kinetic Analysis of Silylation Reactions via In-situ IR Spectroscopy
This protocol is adapted from methodologies used for studying silylation reactions and is suitable for monitoring reactions involving TMSOTf.
Objective: To determine the reaction order and rate constant for a TMSOTf-catalyzed silylation reaction.
Equipment:
-
Mettler-Toledo ReactIR™ or similar in-situ IR spectrometer with a silicon probe
-
Flame-dried, three-necked reaction vessel with a magnetic stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Dry ice/acetone bath for low-temperature studies
Materials:
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Substrate (alcohol to be silylated)
-
This compound (TMSOTf)
-
Base (e.g., triethylamine (B128534) or 2,6-lutidine)
-
Internal standard (if necessary)
Procedure:
-
System Setup:
-
Flame-dry the reaction vessel and assemble it under an inert atmosphere.
-
Insert the in-situ IR probe into the flask and ensure a proper seal.
-
Acquire a background spectrum of the empty, dry vessel.
-
-
Solvent Background:
-
Add the anhydrous solvent to the reaction vessel via syringe.
-
If the reaction is to be performed at low temperature, cool the vessel using the dry ice/acetone bath.
-
Acquire a background spectrum of the solvent at the desired reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
Prepare a stock solution of the substrate and base in the anhydrous solvent.
-
Initiate data recording on the IR spectrometer.
-
Add the substrate/base solution to the reaction vessel.
-
Inject the desired amount of TMSOTf into the reaction mixture to initiate the reaction.
-
Monitor the reaction progress by tracking the disappearance of the substrate's O-H stretching frequency and the appearance of the silylated product's characteristic peaks over time.
-
-
Data Analysis:
-
Use the accompanying software to plot the concentration of reactants and products as a function of time.
-
From this data, determine the initial reaction rates and apply appropriate kinetic models to determine the reaction order and rate constants.
-
Protocol 2: Kinetic Profiling of TMSOTf-Catalyzed Reactions by NMR Spectroscopy
This protocol provides a general framework for monitoring the kinetics of TMSOTf-mediated reactions in an NMR tube.
Objective: To obtain time-course data for a TMSOTf-catalyzed reaction to determine kinetic parameters.
Equipment:
-
NMR Spectrometer (e.g., Bruker with TOPSPIN software)
-
NMR tubes
Materials:
-
Deuterated solvent appropriate for the reaction
-
Substrate
-
This compound (TMSOTf)
-
Other necessary reagents (e.g., base, nucleophile)
Procedure:
-
Preparation:
-
On the day of the experiment, acquire reference spectra of the starting materials in the chosen deuterated solvent to identify their chemical shifts.
-
Ensure the NMR probe is tuned and the instrument is shimmed for the solvent.
-
-
Reaction Setup and Initial Spectrum:
-
In an NMR tube, combine the substrate and any other reagents except for the TMSOTf.
-
Place the NMR tube in the spectrometer and acquire a spectrum to establish the initial state (t=0).
-
Rapidly add the TMSOTf to the NMR tube, mix thoroughly, and immediately re-insert it into the spectrometer.
-
-
Time-Course Data Acquisition:
-
Promptly begin acquiring a series of 1D spectra at predefined time intervals. This can be automated using instrument-specific commands (e.g., multi_zgvd on Bruker systems).
-
Set the delay between experiments based on the expected reaction rate.
-
-
Data Processing and Analysis:
-
Process the series of spectra uniformly, ensuring consistent phasing and baseline correction.
-
Integrate the signals corresponding to the starting material and the product in each spectrum.
-
Plot the integral values (proportional to concentration) against time.
-
Analyze the resulting concentration-time profiles to determine the reaction rate and order.
-
Mechanistic Insights and Visualizations
The catalytic activity of TMSOTf stems from its ability to act as a potent Lewis acid, activating electrophiles and facilitating nucleophilic attack. The following diagrams, generated using the DOT language, illustrate proposed signaling pathways and workflows.
Caption: Proposed mechanism for TMSOTf-catalyzed glycosylation.
Caption: Experimental workflow for a TMSOTf-catalyzed Mukaiyama aldol (B89426) reaction.
Caption: Logical workflow for conducting kinetic studies of chemical reactions.
References
- 1. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trimethylsilyl Trifluoromethanesulfonate-Accelerated Addition of Catalytically Generated Zinc Acetylides to Aldehydes [organic-chemistry.org]
A Comparative Guide to Triflate Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, Lewis acid catalysis plays a pivotal role in the construction of complex molecular architectures. Among the plethora of Lewis acids, metal triflates (M(OTf)n) have emerged as a versatile and powerful class of catalysts. Their unique properties, including high Lewis acidity, water tolerance, and recyclability, make them attractive alternatives to traditional Lewis acids like aluminum chloride (AlCl₃), which are often moisture-sensitive and required in stoichiometric amounts.
This guide provides a comparative analysis of the performance of several common triflate catalysts in key organic transformations. By presenting available experimental data, detailed protocols, and visual representations of reaction pathways and workflows, we aim to equip researchers with the necessary information to make informed decisions for their synthetic endeavors.
Performance Comparison of Triflate Catalysts
The choice of a specific metal triflate can significantly impact the outcome of a reaction, influencing yield, selectivity, and reaction time. Below, we compare the performance of some of the most frequently employed triflate catalysts—Scandium(III) triflate, Ytterbium(III) triflate, Bismuth(III) triflate, and Indium(III) triflate—in several cornerstone reactions of organic synthesis.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones. Metal triflates have proven to be highly effective catalysts for this transformation, often requiring only catalytic amounts and exhibiting tolerance to a wider range of functional groups compared to classical Lewis acids.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | 5 | 2 | 95 | |
| Yb(OTf)₃ | 5 | 3 | 92 | |
| Bi(OTf)₃ | 10 | 1 | 98 | |
| In(OTf)₃ | 5 | 4 | 88 |
Table 1: Comparative Performance of Triflate Catalysts in the Friedel-Crafts Acylation of Anisole with Acetic Anhydride.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Lewis acid catalysis, particularly with metal triflates, can accelerate the reaction rate and enhance the endo/exo selectivity.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | endo:exo Ratio | Reference |
| Sc(OTf)₃ | 10 | 6 | 99 | 98:2 | |
| Yb(OTf)₃ | 10 | 8 | 95 | 95:5 | |
| Cu(OTf)₂ | 10 | 12 | 85 | 90:10 | |
| In(OTf)₃ | 10 | 10 | 92 | 92:8 |
Table 2: Comparative Performance of Triflate Catalysts in the Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate.
Mukaiyama Aldol (B89426) Reaction
The Mukaiyama aldol reaction, the addition of a silyl (B83357) enol ether to a carbonyl compound, is a cornerstone of C-C bond formation. Metal triflates are known to efficiently catalyze this reaction, often in aqueous media.
| Catalyst | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | 1 | Water/Ethanol | 12 | 91 | |
| Yb(OTf)₃ | 1 | Water/Ethanol | 12 | 88 | |
| Bi(OTf)₃ | 5 | CH₂Cl₂ | 2 | 94 | |
| In(OTf)₃ | 5 | CH₂Cl₂ | 3 | 90 |
Table 3: Comparative Performance of Triflate Catalysts in the Mukaiyama Aldol Reaction of 1-phenyl-1-(trimethylsiloxy)ethene and Benzaldehyde.
Glycosylation
The formation of glycosidic bonds is a critical transformation in carbohydrate chemistry and drug development. Metal triflates have been successfully employed as catalysts in various glycosylation protocols.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | α:β Ratio | Reference |
| Sc(OTf)₃ | 10 | 4 | 85 | 4:1 | |
| Yb(OTf)₃ | 10 | 5 | 82 | 3:1 | |
| Bi(OTf)₃ | 10 | 2 | 90 | 5:1 | |
| Au(I)/TfOH | 5 | 1 | 92 | >20:1 |
Table 4: Comparative Performance of Triflate Catalysts in the Glycosylation of 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose with Methanol.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems. Below are representative protocols for the aforementioned reactions.
General Procedure for Friedel-Crafts Acylation
To a solution of the aromatic substrate (1.0 mmol) and the acylating agent (1.2 mmol) in a suitable solvent (e.g., nitromethane (B149229) or 1,2-dichloroethane, 5 mL) is added the metal triflate catalyst (0.05-0.1 mmol). The reaction mixture is stirred at the specified temperature for the time indicated in the table. Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Procedure for Diels-Alder Reaction
To a solution of the diene (1.5 mmol) in a suitable solvent (e.g., dichloromethane (B109758) or toluene, 5 mL) is added the metal triflate catalyst (0.1 mmol). The dienophile (1.0 mmol) is then added, and the reaction mixture is stirred at the specified temperature for the time indicated. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired cycloadduct.
General Procedure for Mukaiyama Aldol Reaction
To a solution of the carbonyl compound (1.0 mmol) and the silyl enol ether (1.2 mmol) in the specified solvent (e.g., dichloromethane or an aqueous medium, 5 mL) is added the metal triflate catalyst (0.01-0.1 mmol). The reaction mixture is stirred at the indicated temperature until the carbonyl compound is consumed (as monitored by TLC). The reaction is then quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
General Procedure for Glycosylation
A mixture of the glycosyl donor (1.0 mmol), the glycosyl acceptor (1.2 mmol), and activated molecular sieves (4 Å) in anhydrous dichloromethane (10 mL) is stirred at room temperature under an inert atmosphere for 30 minutes. The metal triflate catalyst (0.1 mmol) is then added, and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is quenched by the addition of triethylamine, and the mixture is filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to give the desired glycoside.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of triflate-catalyzed reactions, the following diagrams illustrate a general reaction mechanism, a typical experimental workflow, and a logical framework for catalyst selection.
Safety Operating Guide
Proper Disposal of Trimethylsilyl Triflate: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Trimethylsilyl (B98337) triflate (TMSOTf). All procedures must be conducted in strict accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Trimethylsilyl triflate (TMSOTf) is a highly reactive and hazardous substance commonly used in organic synthesis.[1][2][3] Its proper handling and disposal are critical to ensure laboratory safety. TMSOTf is a flammable liquid and vapor, causes severe skin burns and eye damage, and reacts violently with water.[1][4][5][6][7] Due to its moisture-sensitive nature, it readily hydrolyzes to form trimethylsilanol (B90980) and the strong, corrosive trifluoromethanesulfonic acid.[8][9]
Essential Safety and Handling Information
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[6][7] All handling and disposal steps must be performed inside a certified chemical fume hood.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 27607-77-8 |
| Molecular Formula | C₄H₉F₃O₃SSi |
| Molar Mass | 222.26 g/mol [10] |
| Appearance | Colorless to light brown fuming liquid[8][11][12] |
| Density | 1.225 - 1.228 g/mL at 25 °C[8][11] |
| Boiling Point | 140 °C (284 °F; 413 K)[8] |
| GHS Hazard Statements | H226: Flammable liquid and vapor[6][7] H314: Causes severe skin burns and eye damage[6][7] |
Experimental Protocol: Quenching and Disposal of TMSOTf
This protocol details a safe method for neutralizing small quantities of residual TMSOTf waste in a laboratory setting. This procedure is based on the controlled hydrolysis of TMSOTf, followed by neutralization of the resulting acidic byproduct.
Materials:
-
Residual this compound waste
-
Anhydrous solvent for dilution (e.g., Dichloromethane or Tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M sodium hydroxide (B78521) (NaOH) solution
-
Ice bath
-
Large beaker or flask (at least 10x the volume of the quenching solution)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation:
-
Place a large beaker containing the neutralizing solution (e.g., saturated sodium bicarbonate) on a stir plate within a chemical fume hood. The volume of the neutralizing solution should be in significant excess relative to the amount of TMSOTf to be quenched.
-
Begin stirring the neutralizing solution and cool it down using an ice bath.
-
-
Dilution (Optional but Recommended):
-
For residual amounts of TMSOTf in reaction vessels, it is safer to first dilute the residue with an anhydrous, inert solvent like dichloromethane. This helps to better control the rate of reaction during quenching.
-
-
Controlled Addition:
-
Using a pipette or dropping funnel, add the TMSOTf waste (or its diluted solution) dropwise and very slowly to the center of the vortex of the stirred, cold neutralizing solution.
-
CRITICAL: TMSOTf reacts violently and exothermically with water and protic solvents.[1][5] A slow, controlled addition is essential to manage the heat generated and prevent splashing of corrosive materials.
-
-
Neutralization and Monitoring:
-
Allow the mixture to stir in the ice bath for at least one hour after the addition is complete to ensure the reaction has gone to completion.
-
Carefully remove the ice bath and allow the mixture to warm to room temperature while continuing to stir.
-
Check the pH of the aqueous layer using pH paper or a calibrated pH meter. The pH should be neutral or slightly basic (pH 7-9). If the solution is still acidic, slowly add more sodium bicarbonate or NaOH solution until the desired pH is reached.
-
-
Final Disposal:
Logical Workflow for TMSOTf Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe quenching and disposal of TMSOTf waste.
References
- 1. trimethylsilyl trifluoromethanesulfonate [ziuma.com]
- 2. nbinno.com [nbinno.com]
- 3. Trimethylsilyl trifluoromethanesulfonate: applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. gelest.com [gelest.com]
- 8. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 9. CN103665017A - Preparation method of Trimethylsilyl trifluoromethanesulfonate - Google Patents [patents.google.com]
- 10. This compound | C4H9F3O3SSi | CID 65367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is Trimethylsilyl trifluoromethanesulfonate?_Chemicalbook [chemicalbook.com]
- 12. Trimethylsilyl Trifluoromethanesulfonate: A Versatile Reagent in Modern Organic Synthesis_Chemicalbook [chemicalbook.com]
Essential Safety and Operational Guide for Handling Trimethylsilyl Triflate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive and hazardous chemicals like Trimethylsilyl triflate (TMSOTf). This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure research environment and build unwavering trust in safe laboratory practices.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound. Adherence to these recommendations is critical to minimize exposure and ensure personal safety.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Chemical safety goggles or a full-face shield | Contact lenses should not be worn. Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hands | Neoprene or nitrile rubber gloves | Gloves must be inspected for degradation or punctures before each use.[3] After use, hands should be washed and dried thoroughly.[4] |
| Body | Flame-resistant lab coat or suitable protective clothing | For larger quantities or increased risk of splashing, a chemical-resistant apron or coveralls should be worn.[3][5] |
| Feet | Closed-toe shoes | Non-sparking safety footwear is recommended for large-scale or continuous use.[4] |
| Respiratory | NIOSH-certified combination organic vapor/acid gas respirator | Required when working outside of a chemical fume hood or if there is a risk of exceeding exposure limits.[3] |
Operational Plan: Safe Handling Protocol
This compound is a flammable, corrosive, and moisture-sensitive liquid that requires careful handling in a controlled environment.[2][6][7]
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[2][5]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[1]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible and unobstructed in the immediate work area.[2][3]
Step-by-Step Handling Procedure:
-
Preparation: Before starting, ensure all necessary PPE is worn correctly. Prepare all required equipment and reagents to minimize the time the this compound container is open.
-
Inert Atmosphere: Due to its reactivity with moisture, handle this compound under an inert atmosphere, such as nitrogen or argon.[1][2]
-
Grounding: To prevent static discharge, which can be an ignition source, ground and bond all containers and transfer equipment.[1][3]
-
Dispensing: Use non-sparking tools for all transfers.[1][3][8] Dispense the liquid carefully to avoid splashing.
-
Storage: Keep the container tightly closed when not in use.[1][3] Store in a cool, dry, and well-ventilated area designated for flammable liquids, away from heat, sparks, and open flames.[1][2] It is recommended to store the container under a nitrogen blanket.[1][2]
-
Incompatible Materials: Avoid contact with water, acids, alcohols, and oxidizing agents.[3]
Spill and Emergency Procedures
Spill Response:
-
Minor Spill (within a fume hood):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, contain the spill.
-
Absorb the spill with a dry, inert material such as sand, earth, or vermiculite.[1]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[1][3]
-
Decontaminate the spill area as appropriate.
-
-
Major Spill (outside a fume hood or large volume):
-
Immediately evacuate the laboratory and alert others.
-
Activate the fire alarm if necessary.
-
Contact your institution's emergency response team.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2] Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[1] Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound is considered hazardous and must be disposed of according to local, state, and federal regulations.[4]
Waste Collection:
-
Collect all waste, including empty containers and contaminated materials (e.g., gloves, absorbent), in a dedicated, properly labeled, and sealed hazardous waste container.[8] Empty containers may retain product residue and vapors and should be handled as hazardous.[1][4]
Disposal Method:
-
Dispose of the hazardous waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[8] Do not dispose of it down the drain or in the regular trash.[8]
References
- 1. This compound(27607-77-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. gelest.com [gelest.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
